molecular formula C5H5ClN4O2 B3117471 5-Chloro-2-hydrazinyl-3-nitropyridine CAS No. 22353-46-4

5-Chloro-2-hydrazinyl-3-nitropyridine

Cat. No.: B3117471
CAS No.: 22353-46-4
M. Wt: 188.57 g/mol
InChI Key: UHYSNWKUKBMEHR-UHFFFAOYSA-N
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Description

5-Chloro-2-hydrazinyl-3-nitropyridine is a useful research compound. Its molecular formula is C5H5ClN4O2 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-hydrazinyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-hydrazinyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-3-nitropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYSNWKUKBMEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286308
Record name 5-Chloro-2-hydrazinyl-3-nitropyridine
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Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22353-46-4
Record name 5-Chloro-2-hydrazinyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22353-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydrazinyl-3-nitropyridine
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Foundational & Exploratory

5-Chloro-2-hydrazinyl-3-nitropyridine CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Chloro-2-hydrazinyl-3-nitropyridine: Synthesis, Properties, and Applications

Introduction

5-Chloro-2-hydrazinyl-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a chloro group, a hydrazinyl moiety, and a nitro group on the pyridine ring makes it a versatile building block for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the nitro and chloro groups, combined with the nucleophilic character of the hydrazine, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications in drug discovery, and essential safety and handling information.

Core Chemical Properties

The fundamental properties of 5-Chloro-2-hydrazinyl-3-nitropyridine are summarized below. This data is crucial for its handling, storage, and use in synthetic chemistry.

PropertyValueSource
CAS Number 22353-46-4[1][2]
Molecular Formula C₅H₅ClN₄O₂[1]
Molecular Weight 188.57 g/mol [1]
Appearance Typically a solid (inferred from related compounds)
Purity ≥95% (typical for commercial samples)[3]
Storage Store in a cool, dark, and dry place under an inert atmosphere. For long-term storage, a freezer at -20°C is recommended.

Synthesis Protocol: A Field-Proven Methodology

The most common and efficient synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine involves the nucleophilic aromatic substitution of 2,5-dichloro-3-nitropyridine with hydrazine hydrate. The chlorine atom at the 2-position is more activated towards nucleophilic attack due to the strong electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, making the substitution highly regioselective.

Experimental Protocol: Synthesis from 2,5-Dichloro-3-nitropyridine

This protocol is based on established literature procedures.[1]

Materials:

  • 2,5-Dichloro-3-nitropyridine (1.0 g, 5.2 mmol)

  • Hydrazine hydrate (497 mg, 15.5 mmol)

  • Methanol (as solvent)

Procedure:

  • To a solution of 2,5-dichloro-3-nitropyridine (1.0 g, 5.2 mmol) in methanol, add hydrazine hydrate (497 mg, 15.5 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product typically precipitates out of the solution. Collect the crude product by filtration.

  • Wash the solid with a small amount of cold methanol to remove residual impurities.

  • Dry the product under vacuum to yield 5-chloro-2-hydrazino-3-nitropyridine. A typical yield for this reaction is around 82%.[1]

  • The crude product can often be used directly in the next synthetic step without further purification.[1]

Synthesis Workflow Diagram

G A Start: 2,5-Dichloro-3-nitropyridine C Reaction Conditions: Stir at 60°C for 2h A->C B Reagent: Hydrazine Hydrate Solvent: Methanol B->C D Workup: Cooling & Filtration C->D E Product: 5-Chloro-2-hydrazinyl-3-nitropyridine D->E

Caption: Workflow for the synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine.

Applications in Drug Discovery and Organic Synthesis

While direct applications of 5-Chloro-2-hydrazinyl-3-nitropyridine are not extensively documented, its structure strongly suggests its role as a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. The applications of its parent compounds, such as 5-chloro-2-nitropyridine, provide a clear indication of its potential.

  • Pharmaceutical Development : This molecule is a precursor for creating complex heterocyclic scaffolds. The hydrazine group is a common starting point for synthesizing fused ring systems like triazolopyridines, which are prevalent in medicinal chemistry.[4][5] Related chloro-nitro pyridine derivatives are crucial intermediates in the development of kinase inhibitors for anti-cancer therapies and novel antiviral agents.[6] The presence of chlorine is a feature in over 250 FDA-approved drugs, highlighting its importance in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[7]

  • Agrochemicals : Similar pyridine-based compounds are used in the formulation of modern fungicides and pesticides.[8] The specific functional groups on 5-Chloro-2-hydrazinyl-3-nitropyridine allow for the construction of molecules with high biological activity and selectivity, which are desirable traits for crop protection agents.

  • Materials Science : The electron-deficient nature of the nitropyridine ring makes it a candidate for developing new materials, such as those used in organic light-emitting diodes (OLEDs) and specialty coatings where specific electronic properties are required.[6]

Logical Application Workflow in Drug Discovery

G A Intermediate: 5-Chloro-2-hydrazinyl-3-nitropyridine B Reaction: Cyclization, Condensation, etc. A->B C Scaffold Generation: (e.g., Triazolopyridines) B->C D Lead Optimization C->D E Final Product: Active Pharmaceutical Ingredient (API) D->E

Caption: Role as an intermediate in a typical drug discovery pipeline.

Analytical Characterization

To ensure the identity and purity of synthesized 5-Chloro-2-hydrazinyl-3-nitropyridine, a combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing the purity of the compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a water/acetonitrile gradient is a common starting point for method development.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide structural confirmation. Expected signals would include distinct doublets for the aromatic protons on the pyridine ring and broad signals for the -NH and -NH₂ protons of the hydrazine group.

    • ¹³C NMR: This will show five distinct signals for the carbon atoms in the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (188.57 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak, providing further structural validation.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches from the hydrazine, and characteristic absorptions for the nitro group (NO₂) and the C-Cl bond.

Safety and Handling

Hazard Identification:

  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, which is characteristic of many hydrazine derivatives and aromatic nitro compounds.[10][11]

  • Irritation: Causes skin and serious eye irritation.[10][12] It may also cause respiratory irritation.[10][12]

  • Chronic Effects: Prolonged or repeated exposure to related compounds is known to have potential health risks.[10]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment:

    • Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[10]

    • Use safety glasses or goggles and a face shield for eye and face protection.[10]

    • A lab coat should be worn at all times.

    • If dust or aerosols may be generated, use appropriate respiratory protection.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage and Disposal:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

  • Dispose of waste in accordance with local, state, and federal regulations.

References

  • 5-Chloro-2-hydrazinylpyridine | C5H6ClN3. PubChem, National Institutes of Health. [Link]

  • Synthesis of 2-hydrazino-5-chloropyridine. PrepChem.com. [Link]

  • 5-Chloro-2-Nitropyridine Market. PW Consulting Chemical & Energy Research Center. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, National Institutes of Health. [Link]

  • A Facile Synthesis of Amide Derivatives of[1][2][12]Triazolo[4,3-a]pyridine. ResearchGate. [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions. American Chemical Society Publications. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. [Link]

  • 3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine. MDPI. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Weight of 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-hydrazinyl-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document will delve into its molecular structure, molecular weight, and the key physicochemical properties that are critical for its application in research and synthesis. We will further explore a detailed synthesis protocol and the analytical methodologies required for its structural elucidation and purity assessment, ensuring a thorough understanding for its use in a laboratory setting.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone in the development of novel therapeutic agents. The strategic placement of various functional groups on the pyridine ring can dramatically influence the molecule's biological activity, pharmacokinetic properties, and overall potential as a drug candidate. 5-Chloro-2-hydrazinyl-3-nitropyridine, with its unique combination of a chloro, a hydrazinyl, and a nitro group, presents a versatile scaffold for chemical modification and the exploration of new biological targets. The electron-withdrawing nature of the nitro and chloro groups, coupled with the nucleophilic character of the hydrazinyl moiety, makes this compound a valuable intermediate in the synthesis of more complex molecules.

Molecular Structure and Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its molecular architecture and inherent properties.

Molecular Identity

The compound is systematically named 5-Chloro-2-hydrazinyl-3-nitropyridine. It is also commonly referred to by its synonym, (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine.

Molecular Formula and Weight

The molecular formula of 5-Chloro-2-hydrazinyl-3-nitropyridine is C₅H₅ClN₄O₂.[1] This formula is derived from its constituent atoms: five carbon atoms, five hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms.

The molecular weight of this compound is 188.57 g/mol .[1] This value is crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

Structural Representation

The two-dimensional structure of 5-Chloro-2-hydrazinyl-3-nitropyridine is depicted below. The pyridine ring is substituted at positions 2, 3, and 5 with a hydrazinyl group, a nitro group, and a chlorine atom, respectively.

Caption: Molecular structure of 5-Chloro-2-hydrazinyl-3-nitropyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2-hydrazinyl-3-nitropyridine is provided in the table below. These parameters are essential for predicting the compound's behavior in various experimental conditions, including its solubility and potential for membrane permeability.

PropertyValueSource
Molecular Formula C₅H₅ClN₄O₂[1]
Molecular Weight 188.57 g/mol [1]
CAS Number 22353-46-4[1]

Synthesis and Purification

The synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine is most commonly achieved through the nucleophilic substitution of a chlorine atom on a di-substituted pyridine ring with hydrazine.

Synthesis Pathway

The primary synthetic route involves the reaction of 2,5-dichloro-3-nitropyridine with hydrazine hydrate. In this reaction, the more labile chlorine atom at the 2-position is displaced by the hydrazine nucleophile.

reactant 2,5-Dichloro-3-nitropyridine product 5-Chloro-2-hydrazinyl-3-nitropyridine reactant->product Nucleophilic Substitution reagent Hydrazine Hydrate Methanol, 60°C, 2h reagent->product

Caption: Synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine.

Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of related hydrazinyl-pyridines.[1]

Materials:

  • 2,5-Dichloro-3-nitropyridine (1.0 g, 5.2 mmol)

  • Hydrazine hydrate (497 mg, 15.5 mmol)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of 2,5-dichloro-3-nitropyridine (1.0 g, 5.2 mmol) in methanol, add hydrazine hydrate (497 mg, 15.5 mmol).

  • Stir the reaction mixture at 60°C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product will precipitate out of the solution.

  • Collect the crude product by filtration.

Purification Protocol

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials and by-products. Recrystallization is a common and effective method for purifying solid organic compounds.

Materials:

  • Crude 5-Chloro-2-hydrazinyl-3-nitropyridine

  • Suitable recrystallization solvent (e.g., ethanol, methanol-water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cooling in an ice bath can promote maximum crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Structural Characterization and Purity Analysis

To confirm the identity and purity of the synthesized 5-Chloro-2-hydrazinyl-3-nitropyridine, a combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of the pyridine ring and the carbon atoms bearing the substituents.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching vibrations from the hydrazinyl group.

  • Asymmetric and symmetric stretching vibrations of the nitro group.

  • C=N and C=C stretching vibrations of the pyridine ring.

  • C-Cl stretching vibration.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (188.57 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.

Chromatographic Analysis for Purity

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed to separate the product from any impurities.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Sample Preparation: A dilute solution of the purified compound in a suitable solvent.

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion

5-Chloro-2-hydrazinyl-3-nitropyridine is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. This guide has provided a detailed overview of its molecular structure, molecular weight, and key physicochemical properties. Furthermore, a practical synthesis protocol and a comprehensive approach to its structural characterization and purity assessment have been outlined. By following these guidelines, researchers and scientists can confidently synthesize and utilize this compound in their drug discovery and development endeavors.

References

  • PubChem. 5-Chloro-2-hydrazinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jubilant Ingrevia. Safety Data Sheet: 5-Chloro-2-nitropyridine.
  • MDPI. 3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine. Retrieved from [Link]

  • BenchChem. A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate. Retrieved from a relevant analytical chemistry resource.

Sources

Solubility profile of 5-Chloro-2-hydrazinyl-3-nitropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Chloro-2-hydrazinyl-3-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 5-Chloro-2-hydrazinyl-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings of solubility, predicated on the principle of "like dissolves like" and quantified through Hansen Solubility Parameters. A detailed, step-by-step experimental protocol for determining the solubility of the target compound in a range of organic solvents using UV-Vis spectrophotometry is presented. This guide is intended to equip researchers with the foundational knowledge and practical methodology to accurately characterize the solubility of 5-Chloro-2-hydrazinyl-3-nitropyridine, thereby facilitating its advancement in the drug development pipeline.

Introduction to 5-Chloro-2-hydrazinyl-3-nitropyridine and its Significance

5-Chloro-2-hydrazinyl-3-nitropyridine is a substituted pyridine derivative featuring a chloro, a hydrazinyl, and a nitro group. Such compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for the synthesis of novel therapeutic agents. The diverse functional groups on the pyridine ring offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The solubility of an API in various solvents is a fundamental property that influences every stage of the drug development process, from synthesis and purification to formulation and in vivo performance. A well-characterized solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, recrystallization, and purification.

  • Formulation Development: Designing stable and effective dosage forms with optimal drug loading and release characteristics.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays to assess biological activity and pharmacokinetic properties.

This guide provides a robust framework for understanding and experimentally determining the solubility of 5-Chloro-2-hydrazinyl-3-nitropyridine in a range of common organic solvents.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a complex process governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a qualitative understanding of this phenomenon, suggesting that substances with similar polarities are more likely to be miscible.[1][2]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is offered by the Hansen Solubility Parameters (HSP), which were developed by Charles M. Hansen.[3] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary fluctuations in electron density in molecules.[2][4]

  • δp (Polar forces): Stemming from permanent dipoles in molecules.[2][4]

  • δh (Hydrogen bonding): Accounting for the energy of hydrogen bonds.[2][4]

The total Hansen solubility parameter (δt) is calculated as:

δt² = δd² + δp² + δh²

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The closer the HSP values of the solute and solvent, the greater the affinity between them and the higher the expected solubility.[1] This principle is invaluable for the rational selection of solvents in solubility screening studies.[5]

TotalCohesiveEnergy Total Cohesive Energy Dispersion δd Dispersion Forces TotalCohesiveEnergy->Dispersion contributes to Polar δp Polar Forces TotalCohesiveEnergy->Polar contributes to HydrogenBonding δh Hydrogen Bonding TotalCohesiveEnergy->HydrogenBonding contributes to HSP Hansen Solubility Parameter (δt) Dispersion->HSP Polar->HSP HydrogenBonding->HSP

Figure 1: Relationship of Hansen Solubility Parameter Components.

Experimental Determination of the Solubility Profile

This section outlines a detailed protocol for the experimental determination of the solubility of 5-Chloro-2-hydrazinyl-3-nitropyridine in various organic solvents using the equilibrium solubility method coupled with UV-Vis spectrophotometric quantification.[6][7][8][9]

Materials and Equipment
  • Compound: 5-Chloro-2-hydrazinyl-3-nitropyridine (purity ≥95%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO)).

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Thermostatic shaker or water bath

    • Centrifuge

    • Calibrated micropipettes

    • Volumetric flasks

    • Syringe filters (0.22 µm)

    • UV-Vis spectrophotometer

    • Quartz cuvettes

Safety Precautions

Due to the presence of the hydrazinyl and nitro functional groups, 5-Chloro-2-hydrazinyl-3-nitropyridine and its derivatives should be handled with care. The following safety precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[10][11][12]

  • Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.[10][11]

  • Spill and Waste Disposal: Have appropriate spill containment materials readily available. Dispose of all chemical waste in designated containers according to institutional guidelines.[11][12]

  • Hazard Information: 5-Chloro-2-hydrazinyl-3-nitropyridine may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[13][14] Avoid inhalation of dust and contact with skin and eyes.[10][11]

Experimental Protocol
  • Add an excess amount of 5-Chloro-2-hydrazinyl-3-nitropyridine to a series of labeled vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents.

  • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.[6]

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials to sediment the excess solid.

  • Carefully withdraw an aliquot of the supernatant using a micropipette and filter it through a 0.22 µm syringe filter into a clean, labeled vial. This step is crucial to remove any undissolved microparticles.

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of 5-Chloro-2-hydrazinyl-3-nitropyridine in one of the solvents.

    • Scan the solution over a suitable wavelength range (e.g., 200-400 nm) to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

  • Calibration Curve Construction:

    • Prepare a stock solution of known concentration of the compound in a chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Quantification of Saturated Solutions:

    • Dilute the filtered supernatants from the saturated solutions with the respective solvents to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted samples at the λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted samples.

    • Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of the compound in that solvent.

Figure 2: Experimental Workflow for Solubility Determination.

Data Presentation

The solubility data should be presented in a clear and concise table, expressing solubility in units such as mg/mL or mol/L.

Anticipated Solubility Profile and Discussion

Table 1: Hypothetical Solubility Profile of 5-Chloro-2-hydrazinyl-3-nitropyridine at 25 °C

SolventSolvent TypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptor, highly polar.
MethanolPolar ProticModerate to HighCapable of hydrogen bonding, polar.
EthanolPolar ProticModerateSimilar to methanol but slightly less polar.
AcetonePolar AproticModerateGood dipole moment.
AcetonitrilePolar AproticLow to ModerateLess polar than acetone.
Ethyl AcetateModerately PolarLowLimited hydrogen bonding capability.
DichloromethaneNonpolarLowPrimarily dispersion and dipole forces.
HexaneNonpolarVery LowMismatch in polarity and hydrogen bonding.

The expected trend is that solubility will be highest in polar solvents that can engage in hydrogen bonding and will decrease as the solvent polarity decreases.

Conclusion

The solubility profile of 5-Chloro-2-hydrazinyl-3-nitropyridine is a critical parameter for its successful development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles governing solubility and a detailed, practical protocol for its experimental determination. By employing the methodologies outlined herein, researchers can obtain accurate and reliable solubility data, which is indispensable for informed decision-making in process chemistry, formulation development, and preclinical research. A thorough understanding of the solubility of this promising compound will undoubtedly accelerate its journey from the laboratory to potential clinical applications.

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Thermodynamic stability of nitro-substituted hydrazinyl pyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Nitro-Substituted Hydrazinyl Pyridines

Abstract

Nitro-substituted hydrazinyl pyridines represent a class of energetic materials with significant potential in various applications, including pharmaceuticals and advanced propellants.[1] Their performance, safety, and shelf-life are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the thermodynamic stability of these compounds. We will explore the theoretical underpinnings of their stability, detail robust computational and experimental evaluation protocols, and discuss the critical structure-stability relationships that govern their decomposition behavior.

Introduction: The Critical Role of Thermodynamic Stability

The incorporation of a nitro group (-NO2) and a hydrazinyl (-NHNH2) moiety onto a pyridine ring creates a unique molecular architecture. The pyridine ring acts as a foundational scaffold, while the potent electron-withdrawing nature of the nitro group significantly deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution.[2][3] This electronic perturbation, combined with the energy-rich hydrazinyl group, results in compounds with high energy density.

However, this energetic nature necessitates a thorough understanding of their thermodynamic stability. Uncontrolled thermal decomposition can lead to catastrophic failures, making stability assessment a non-negotiable aspect of their research and development.[4] The primary objectives of studying the thermal stability of these energetic materials are to determine their decomposition mechanisms, predict their behavior under thermal stress, and ensure safety during handling, storage, and manufacturing.[5]

Theoretical Framework: Factors Governing Stability

The thermodynamic stability of nitro-substituted hydrazinyl pyridines is not governed by a single parameter but is a multifactorial property. The primary contributing factors include:

  • Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically is a fundamental indicator of thermal stability. In these molecules, the C-NO2 bond is often the weakest and its BDE is a critical parameter for predicting the initiation of decomposition.[6][7]

  • Electronic Effects: The number and position of nitro groups on the pyridine ring are paramount. Nitro groups are strongly electron-withdrawing, which destabilizes the aromatic ring.[3][8] The effect is most pronounced when the nitro groups are positioned ortho and para to the hydrazinyl substituent.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydrazinyl protons and the oxygen atoms of a proximate nitro group can significantly influence molecular conformation and stability.

  • Heat of Formation (HOF): This thermodynamic quantity represents the energy released or absorbed during the formation of a compound from its constituent elements. A higher positive HOF often correlates with greater energy release upon decomposition and is a key metric in computational screening for new energetic materials.[9][10]

Computational Assessment of Thermodynamic Stability

Advances in computational chemistry provide powerful tools for predicting the stability of energetic materials before their synthesis, saving considerable time and resources.[11][12] Density Functional Theory (DFT) is a widely used method to garner insights into the compositional landscape and stability of novel materials.[13]

Key Computational Protocols
  • Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is typically performed using DFT methods (e.g., B3PW91) with an appropriate basis set (e.g., 6-311++G(d,p)).[14]

  • Heat of Formation (HOF) Calculation: Gas-phase HOF can be calculated using isodesmic equations, which leverage known HOFs of structurally related compounds to reduce computational error.[9]

  • Bond Dissociation Energy (BDE) Calculation: BDEs are calculated by determining the energy difference between the optimized molecule and the radicals formed upon bond cleavage. The C-NO2 and N-N bonds are of primary interest.

The general workflow for computational assessment is outlined below.

G cluster_0 Computational Workflow A Propose Molecular Structure B Geometry Optimization (DFT) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Isodesmic Reaction Design C->D F Identify Weakest Bonds (e.g., C-NO2, N-N) C->F E Calculate Gas-Phase Heat of Formation (HOF) D->E H Stability Prediction (High BDE, Low HOF) E->H G Calculate Bond Dissociation Energies (BDE) F->G G->H G cluster_1 Experimental Assessment Workflow A Synthesized Compound B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Heat Flow vs. Temperature (Exotherm T_onset, T_peak, ΔH_d) B->D E Mass Loss vs. Temperature (Decomposition Stages) C->E F Kinetic Analysis (e.g., Kissinger, OFW methods) D->F E->F G Activation Energy (Ea) Pre-exponential Factor (A) F->G H Comprehensive Stability Profile G->H

Caption: Integrated workflow for experimental stability analysis.

Kinetic Analysis of Thermal Decomposition

To gain a deeper understanding of stability, it is crucial to determine the kinetic parameters of the decomposition reaction, namely the activation energy (Ea) and the pre-exponential factor (A). These can be calculated from DSC data obtained at multiple heating rates using iso-conversional methods. [15][16]

  • Kissinger Method: A widely used method that relates the heating rate (β) and the peak decomposition temperature (T_peak).

  • Ozawa-Flynn-Wall (OFW) Method: This method allows for the determination of activation energy as a function of the extent of conversion, providing insights into complex, multi-step decomposition processes. [17] A higher activation energy generally implies greater thermal stability, as more energy is required to initiate the decomposition reaction.

Structure-Stability Relationships: Key Insights

Synthesizing theoretical and experimental data allows for the elucidation of key structure-stability relationships:

  • Ortho Effect: The presence of a substituent ortho to a nitro group can introduce steric hindrance, potentially twisting the nitro group out of the plane of the pyridine ring. This can weaken the C-NO2 bond and lower the decomposition temperature. [4][6]* Number of Nitro Groups: Increasing the number of nitro groups generally decreases thermal stability due to increased ring strain and a greater number of potential decomposition initiation sites. [14]* Position of Hydrazinyl Group: The proximity of the hydrazinyl group to a nitro group can lead to cyclization or rearrangement reactions upon heating, representing a lower-energy decomposition pathway compared to simple bond homolysis.

Data Summary

The following table presents representative data for related energetic compounds to provide a comparative context for stability assessment.

CompoundDecomposition Onset (T_onset, °C)Heat of Decomposition (ΔH_d, J/g)Key Structural Feature
2,4,6-Trinitrotoluene (TNT)~180 °C~4200Multiple nitro groups on an aromatic ring
1,3,5-Trinitro-1,3,5-triazinane (RDX)~204 °C~5000Nitramine functional groups
Hydrazine (N2H4)~70-75 °CVaries with conditionsN-N single bond

Note: Values are approximate and can vary based on experimental conditions. [18]

Conclusion

The thermodynamic stability of nitro-substituted hydrazinyl pyridines is a complex but critical parameter that dictates their safe handling and application. A synergistic approach, combining predictive computational modeling with robust experimental techniques like DSC and TGA, is essential for a comprehensive assessment. By understanding the interplay between molecular structure, bond energies, and decomposition kinetics, researchers can rationally design and develop novel energetic materials with tailored stability profiles, ensuring both high performance and operational safety.

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The Ascendant Scaffold: Charting the Pharmaceutical Potential of 5-Chloro-2-hydrazinyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery and Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine nucleus, a cornerstone of medicinal chemistry, continues to yield novel molecular frameworks with significant therapeutic promise. Among these, 5-Chloro-2-hydrazinyl-3-nitropyridine has emerged as a particularly versatile and reactive scaffold. Its unique trifecta of functional groups—a reactive hydrazinyl moiety, an electron-withdrawing nitro group, and a strategically positioned chlorine atom—renders it an ideal starting material for the synthesis of a diverse array of heterocyclic derivatives. This technical guide provides an in-depth exploration of the synthetic pathways originating from this scaffold and delves into the compelling preclinical evidence supporting the development of its derivatives as potent anticancer, antimicrobial, and antifungal agents. We will dissect the causal relationships behind experimental designs, provide validated protocols for key biological assays, and present a forward-looking perspective on the trajectory of this promising class of compounds in modern drug discovery.

The Strategic Advantage of the 5-Chloro-2-hydrazinyl-3-nitropyridine Scaffold

The intrinsic chemical architecture of 5-Chloro-2-hydrazinyl-3-nitropyridine offers a compelling starting point for combinatorial library synthesis. The hydrazinyl group serves as a nucleophilic handle, poised for facile condensation reactions with a wide range of carbonyl-containing compounds to form stable hydrazones. This reaction is not merely a linking strategy but a gateway to a multitude of pharmacologically active classes. Furthermore, the hydrazinyl moiety can participate in cyclization reactions to forge five- and six-membered heterocyclic rings, such as pyrazoles and triazoles, which are privileged structures in numerous approved drugs.

The nitro group and chlorine atom are not passive bystanders in this molecular framework. Their strong electron-withdrawing properties modulate the reactivity of the pyridine ring and are hypothesized to play a direct role in the biological activity of the resulting derivatives, potentially through interactions with enzymatic targets or by influencing the pharmacokinetic profile of the molecules.[1]

Synthetic Pathways and Key Derivatives

The true potential of 5-Chloro-2-hydrazinyl-3-nitropyridine is unlocked through its chemical transformations. The following sections detail the synthesis of key derivative classes and the rationale behind their design.

Synthesis of (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine

The foundational scaffold itself can be synthesized from 2,5-dichloro-3-nitropyridine. The greater reactivity of the chlorine atom at the 2-position towards nucleophilic substitution allows for a selective reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine [2]

  • To a solution of 2,5-dichloro-3-nitropyridine (1.0 g, 5.2 mmol) in methanol, add hydrazine hydrate (497 mg, 15.5 mmol).

  • Stir the reaction mixture at 60°C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the crude product with cold methanol and dry under vacuum to yield (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine.

Synthesis_of_Starting_Material 2,5-dichloro-3-nitropyridine 2,5-dichloro-3-nitropyridine 5-Chloro-2-hydrazinyl-3-nitropyridine 5-Chloro-2-hydrazinyl-3-nitropyridine 2,5-dichloro-3-nitropyridine->5-Chloro-2-hydrazinyl-3-nitropyridine Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->5-Chloro-2-hydrazinyl-3-nitropyridine Methanol, 60°C Methanol, 60°C Hydrazone_Synthesis 5-Chloro-2-hydrazinyl-3-nitropyridine 5-Chloro-2-hydrazinyl-3-nitropyridine Hydrazone Derivative Hydrazone Derivative 5-Chloro-2-hydrazinyl-3-nitropyridine->Hydrazone Derivative Aldehyde or Ketone (R1, R2) Aldehyde or Ketone (R1, R2) Aldehyde or Ketone (R1, R2)->Hydrazone Derivative Acid catalyst Acid catalyst

Caption: General synthesis of hydrazone derivatives.

Pyrazole Derivatives: Rigid Scaffolds for Targeted Interactions

The reaction of 5-Chloro-2-hydrazinyl-3-nitropyridine with 1,3-dicarbonyl compounds or their equivalents provides a facile entry into pyrazole derivatives. These five-membered heterocyclic rings offer a more rigid and defined three-dimensional structure compared to the corresponding hydrazones, which can be advantageous for specific receptor or enzyme binding. Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. [3][4]

Triazole Derivatives: Exploring Chemical Diversity

Further chemical transformations can lead to the formation of triazole rings. For instance, reaction with isothiocyanates followed by cyclization can yield triazole-thiones. Triazole derivatives are another class of "privileged" structures in medicinal chemistry, with many approved drugs containing this motif. They have shown significant potential as antifungal and anticancer agents. [5][6]

Pharmaceutical Applications and Mechanisms of Action

The derivatives of 5-Chloro-2-hydrazinyl-3-nitropyridine have demonstrated promising activity across several therapeutic areas. The following sections will explore the preclinical evidence for their use as anticancer, antimicrobial, and antifungal agents, along with insights into their potential mechanisms of action.

Anticancer Potential

A growing body of evidence suggests that hydrazone and related heterocyclic derivatives of nitropyridines possess significant anticancer activity. [7][8]Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

3.1.1. Kinase Inhibition

Many heterocyclic compounds derived from hydrazines are known to function as kinase inhibitors. [9]The pyrazole and triazole scaffolds, in particular, can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their downstream signaling pathways that are crucial for cancer cell proliferation and survival. While specific kinase inhibition data for direct derivatives of 5-Chloro-2-hydrazinyl-3-nitropyridine are still emerging, related structures have shown potent inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2. [10]

Kinase_Inhibition cluster_0 Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation Substrate Substrate Substrate->Kinase Cell Proliferation & Survival Cell Proliferation & Survival Phosphorylated Substrate->Cell Proliferation & Survival Derivative Derivative Derivative->Kinase Inhibition

Caption: Postulated mechanism of kinase inhibition.

3.1.2. Induction of Apoptosis

Several studies have shown that nitropyridine-based hydrazones can induce apoptosis in cancer cells. This programmed cell death is often triggered by the activation of caspase cascades and can be a consequence of various cellular stresses, including the inhibition of critical survival pathways.

3.1.3. Quantitative Evaluation of Anticancer Activity

The in vitro anticancer activity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Derivative Class Cancer Cell Line IC50 (µM) Reference
HydrazoneMCF-7 (Breast)7.52 - 510.19[2]
HydrazonePC-3 (Prostate)10.19 - 57.33[2]
Thiazolyl HydrazoneMCF-7 (Breast)125[11]
Pyrimidine HydrazoneVariousActive at 10⁻⁵ - 10⁻⁷ M[12]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [13][14][15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial and Antifungal Potential

The pyridine ring is a common feature in many antimicrobial drugs, and its derivatization offers a rich field for the discovery of new anti-infective agents. [17]Derivatives of 5-Chloro-2-hydrazinyl-3-nitropyridine, particularly the pyrazole and triazole congeners, have shown promising activity against a range of bacterial and fungal pathogens. [4][5][18][19][20] 3.2.1. Mechanism of Action

The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation. However, it is plausible that they interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The nitro group may also play a role, as nitroaromatic compounds are known to generate reactive nitrogen species that can be toxic to microbial cells.

3.2.2. Quantitative Evaluation of Antimicrobial Activity

The in vitro antimicrobial efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Derivative Class Microorganism MIC (µg/mL) Reference
PyrazolineS. aureus64[13]
PyrazolineE. faecalis32[13]
PyrazolineC. albicans64[13]
TriazoleVarious FungiBroad Spectrum Activity[5]

Experimental Protocol: Broth Microdilution for MIC Determination [3][6][21][22][23]

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow Serial Dilution of Compound Serial Dilution of Compound Inoculation of Plates Inoculation of Plates Serial Dilution of Compound->Inoculation of Plates Inoculum Preparation Inoculum Preparation Inoculum Preparation->Inoculation of Plates Incubation Incubation Inoculation of Plates->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth MIC Value MIC Value Visual Assessment of Growth->MIC Value

Sources

An In-depth Technical Guide to the Reactivity Profile of Chlorine vs. Nitro Groups in Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyridines

For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its presence in numerous blockbuster pharmaceuticals underscores its importance. The functionalization of this heterocycle, particularly through nucleophilic aromatic substitution (SNAr), is a critical process for building molecular complexity. This guide provides a deep dive into the competitive reactivity between two common substituents on pyridine intermediates: the chloro group (–Cl) and the nitro group (–NO₂). Understanding the nuanced interplay of these groups is paramount for predicting reaction outcomes, optimizing conditions, and achieving selective synthesis of target molecules.

The pyridine ring's inherent electron-deficient nature, a result of the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles.[1][2] This reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs), which further lower the electron density of the ring and stabilize the reaction intermediate.[1][3] Both chloro and nitro groups are EWGs, but they influence the reactivity of pyridine intermediates in distinct and often competing ways. This guide will dissect these differences, providing a framework for rational control over synthetic outcomes.

Pillar 1: The Duality of Function - Activating Group vs. Leaving Group

The core of this topic lies in a fundamental duality: a substituent's ability to activate the ring for attack versus its ability to act as a leaving group .

  • Activating Ability: The capacity of a group to withdraw electron density from the ring, thereby making the carbon atoms more electrophilic and stabilizing the negatively charged intermediate (the Meisenheimer complex).[4][5]

  • Leaving Group Ability: The propensity of a group to depart from the Meisenheimer complex, taking a pair of electrons with it to restore aromaticity. This is largely governed by the stability of the departing anion and the strength of the carbon-substituent bond.

The Nitro Group (–NO₂): A Potent Activator

The nitro group is one of the most powerful activating groups in SNAr chemistry.[3] It exerts its influence through two mechanisms:

  • Strong Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyridine ring through the sigma bond framework.

  • Strong Mesomeric (Resonance) Effect (-M): When positioned ortho or para (C2, C4, C6) to the site of nucleophilic attack, the nitro group can directly delocalize the negative charge of the Meisenheimer intermediate onto its oxygen atoms.[6][7] This resonance stabilization is exceptionally effective and dramatically lowers the activation energy of the initial nucleophilic attack, which is often the rate-determining step.[3][6]

The Chloro Group (–Cl): A Moderate Activator, A Superior Leaving Group

The chloro group presents a more balanced profile:

  • Inductive Effect (-I): As a halogen, chlorine is electronegative and withdraws electron density inductively, thus activating the ring.

  • Mesomeric (Resonance) Effect (+M): Chlorine possesses lone pairs that can be donated back to the ring via resonance. This effect is generally weaker than its inductive pull, resulting in a net electron-withdrawing character, but it is less activating than a nitro group.

Where chlorine excels is as a leaving group. The C-Cl bond is weaker than a C-N bond (of the nitro group), and the resulting chloride ion (Cl⁻) is a very stable, low-energy anion. In contrast, the direct displacement of a nitro group would generate the highly unstable nitrite anion (NO₂⁻), which is a much poorer leaving group under typical SNAr conditions.

The Verdict: In a direct competition on a pyridine ring, the nitro group is the superior activating group , while the chloro group is the superior leaving group . This fundamental difference is the key to controlling selectivity.

Pillar 2: Regioselectivity - The Decisive Role of Position

The location of substituents on the pyridine ring is not a trivial detail; it is the primary determinant of reactivity. Nucleophilic attack is overwhelmingly favored at the positions ortho and para to the ring nitrogen (the C2, C4, and C6 positions).[1][6][8]

This is because the negative charge of the intermediate Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, providing a crucial stabilization pathway that is unavailable for attack at the meta positions (C3 and C5).[1][6]

  • Scenario A: 2-Chloro-5-nitropyridine:

    • The chloro group is at an activated (C2) position.

    • The nitro group is at a non-activated (C5) position, but it powerfully activates the entire ring, especially the C2 and C6 positions, through its strong -I and -M effects.

    • Outcome: Nucleophilic attack will occur at C2, displacing the excellent chloride leaving group. The nitro group remains untouched. This is a common and predictable reaction.[9]

  • Scenario B: 2-Nitro-5-chloropyridine:

    • The nitro group is at an activated (C2) position.

    • The chloro group is at a non-activated (C5) position.

    • Outcome: This scenario is more complex. While the nitro group is a poor leaving group, its position at C2 makes this carbon atom extremely electrophilic. The chloro group at C5 offers minimal activation. Under forcing conditions (high temperatures, very strong nucleophiles), substitution of the nitro group can sometimes be achieved, but it is significantly less favorable than displacing a chlorine at an activated position. More often, other reactions may occur before nitro displacement.

Pillar 3: A Framework for Predicting Reactivity

To guide experimental design, a logical workflow can be used to predict the most likely outcome of an SNAr reaction on a dichloronitropyridine intermediate.

G start Substituted Pyridine Intermediate q1 Is a Cl or NO2 group at an activated position (C2/C4/C6)? start->q1 q2 Is a Cl group at an activated position? q1->q2 Yes res_no_reaction Very Low Reactivity/ No Reaction Likely q1->res_no_reaction No q3 Is an NO2 group at an activated position? q2->q3 No res_cl_displace High Probability: Displacement of Chloro Group q2->res_cl_displace Yes q4 Is there a Cl group elsewhere on the ring? q3->q4 Yes res_no2_displace Low Probability: Displacement of Nitro Group (Requires Forcing Conditions) q3->res_no2_displace No q4->res_no2_displace Yes q4->res_no_reaction No (Cl is at meta position)

Decision workflow for predicting SNAr outcomes.
Pillar 4: Quantitative Comparison & Experimental Control

While qualitative rules are useful, quantitative data provides a clearer picture. The reactivity is highly sensitive to the nucleophile, solvent, and temperature.[1][10]

Table 1: Comparative Reactivity in SNAr Reactions

SubstrateNucleophileSolventRelative Rate (Approx.)Primary ProductRationale
2-Chloro-5-nitropyridine PiperidineEthanolHigh (e.g., >1000)2-Piperidinyl-5-nitropyridineExcellent Cl leaving group at an activated C2 position, strongly activated by the para-nitro group.[9]
2-Nitro-5-chloropyridine PiperidineEthanolVery LowMinimal ReactionPoor NO₂ leaving group at the activated C2 position. The C5-Cl is not activated for attack.
2,4-Dichloropyridine Sodium MethoxideMethanolModerate2-Chloro-4-methoxypyridineC4 is generally more reactive than C2 for SNAr, though conditions can influence this.[11][12]
4-Chloro-3-nitropyridine AmmoniaWater/HeatHigh4-Amino-3-nitropyridineExcellent Cl leaving group at the highly activated C4 position.

Note: Relative rates are illustrative and depend heavily on precise reaction conditions.

Controlling Selectivity: Field-Proven Insights

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are superior for SNAr reactions. They solvate the cation of the nucleophile's salt but leave the anion (the active nucleophile) "bare" and highly reactive. This accelerates the rate-determining nucleophilic attack.[1]

  • Temperature: For less reactive substrates, such as displacing a chloro group from a ring without strong nitro-activation, higher temperatures (often >100 °C) are necessary to overcome the activation energy barrier.[1]

  • Nucleophile Strength: Highly reactive, "soft" nucleophiles like thiolates can sometimes alter reactivity profiles. However, for the Cl vs. NO₂ competition, the leaving group ability of chloride almost always dominates.[13]

Pillar 5: A Validated Experimental Protocol

This section provides a representative, step-by-step methodology for the selective amination of 2-chloro-5-nitropyridine, a classic example of leveraging the principles discussed.

Objective: To synthesize 2-amino-5-nitropyridine via selective displacement of the chloro group.

Reaction Scheme: 2-Chloro-5-nitropyridine + NH₃ → 2-Amino-5-nitropyridine + HCl

Methodology:

  • Reactor Setup: To a sealed pressure vessel equipped with a magnetic stirrer, add 2-chloro-5-nitropyridine (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent such as ethanol or isopropanol. Then, add aqueous ammonia (e.g., 28-30% solution, 5-10 eq). The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia nucleophile.

  • Reaction Conditions: Seal the vessel securely. Heat the mixture to 100-120 °C with vigorous stirring. The elevated temperature is required to drive the reaction to completion with a moderately strong nucleophile like ammonia.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material indicates completion.

  • Workup: Cool the reaction vessel to room temperature before opening. Carefully vent any residual pressure. Dilute the reaction mixture with water, which will cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts and excess ammonia. Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the 2-amino-5-nitropyridine product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, melting point).

Self-Validation System: The success of this protocol validates the core principle: the chloro group at the activated C2 position is an excellent leaving group, while the nitro group at C5 acts as a powerful activator and remains on the ring. The high yield and selectivity of this reaction are a direct consequence of these predictable electronic effects.

Conclusion

The reactivity of pyridine intermediates bearing both chloro and nitro substituents is governed by a clear hierarchy of electronic principles. The nitro group serves as a powerful activator, particularly for the ortho and para positions, by stabilizing the key Meisenheimer complex intermediate. The chloro group, while a weaker activator, is a far superior leaving group.

For the synthetic chemist, this dichotomy is a powerful tool. In nearly all standard SNAr scenarios, a chloro group at an activated position (C2/C4/C6) will be selectively displaced in the presence of a nitro group, regardless of the nitro group's position. This predictable reactivity allows for the strategic and high-yield synthesis of complex pyridine derivatives, forming a reliable foundation for pharmaceutical research and development.

References

  • Chemistry Stack Exchange. (2016, May 29). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Retrieved from [Link]

  • ResearchGate. (n.d.). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Retrieved from [Link]

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-274. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Parrish, J. P., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ACS Sustainable Chemistry & Engineering, 1(1), 111-116. Retrieved from [Link]

  • PatSnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Artiles, M. S., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. Current Organic Synthesis, 5(2), 164-175. Retrieved from [Link]

  • ChemTube3D. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Retrieved from [Link]

  • MDPI. (2025, September 25). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. Retrieved from [Link]

  • Organic Chemistry Borek. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • ResearchGate. (2018, December 17). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • ResearchGate. (2024, September 17). Stable Meisenheimer Complexes as Powerful Photoreductants Readily Obtained from Aza‐Hetero Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Stable Spirocyclic Meisenheimer Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). S N Ar reactions between 5-nitro-2-chloropyridine 14 and a variety... Retrieved from [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

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Handling Chloronitropyridines: A Comprehensive Guide to Safety, Reactivity, and Process Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Chloronitropyridines

In the landscape of pharmaceutical synthesis, chloronitropyridines (such as 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine) are indispensable building blocks. They are heavily utilized in the development of kinase inhibitors, antiretrovirals, and advanced agrochemicals. However, their utility is inextricably linked to their hazard profile.

The core of their reactivity lies in the strong electron-withdrawing nature of the nitro group (


). Through both inductive (

) and resonance (

) effects, the nitro group severely depletes electron density from the pyridine ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO). This makes the carbon bearing the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (

).

The Causality of the Hazard: The very functional group that enables this rapid substitution also acts as an internal oxidant. Nitroaromatics are inherently energetic materials. If the exothermic heat of the


 reaction is not strictly managed, the localized temperature can exceed the thermal decomposition onset temperature (

) of the nitro group, leading to a catastrophic thermal runaway. Understanding this causality is the foundation of safely handling these compounds.

Physicochemical Profile and Hazard Identification

Before opening a container of any chloronitropyridine, a rigorous review of its physicochemical properties is mandatory. The data below synthesizes critical safety parameters derived from authoritative sources, including the and [1].

Table 1: Comparative Safety and Physicochemical Data
Parameter2-Chloro-3-nitropyridine5-Chloro-2-nitropyridine
CAS Number 5470-18-852092-47-4
Molecular Weight 158.54 g/mol 158.54 g/mol
Melting Point 100–103 °C105–108 °C
Flash Point 185 °CNot established (Combustible)
GHS Hazard Codes H302, H315, H319, H335Corrosive, Irritant, Env. Hazard
Target Organs Respiratory system, Eyes, SkinRespiratory system, Eyes, Skin
Storage Class 11 (Combustible Solids)11 (Combustible Solids)

Deconstructing the Safety Data Sheet (SDS): The "Why" Behind the Rules

Standard safety guidelines often list rules without context. As process scientists, we must understand the mechanistic reasons behind these precautions to design fail-safe workflows.

Toxicological Hazards (H302, H315, H319)

Chloronitropyridines are classified as Acute Tox. 4 (Oral) and are severe skin/eye irritants.

  • The Causality: The same electrophilicity that makes them excellent synthetic intermediates makes them highly reactive toward biological nucleophiles. Upon contact with skin or mucous membranes, these compounds can covalently bind to proteins and DNA via

    
    , leading to acute cellular damage, sensitization, and severe irritation.
    
  • Required PPE: Handling requires a Type N95 (US) dust mask, chemical-resistant gloves (e.g., nitrile, minimum 0.11 mm thickness), and face shields.

Thermal Stability and Storage

These compounds must be stored away from strong oxidizing agents and bases.

  • The Causality: Base-catalyzed degradation or oxidation can initiate exothermic ring-cleavage. Furthermore, DSC (Differential Scanning Calorimetry) data for nitroaromatics typically shows a sharp exothermic peak between 150°C and 250°C. Storing them in a cool, dry, and well-ventilated environment prevents slow, autocatalytic degradation that could lower this

    
     over time.
    

Mechanism cluster_SNAr Controlled SNAr Pathway cluster_Hazard Thermal Runaway Pathway CNP Chloronitropyridine (Highly Electrophilic) Nu Nucleophile Addition (T < 20°C) CNP->Nu Heat Thermal Accumulation (T > 150°C) CNP->Heat Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nu->Meisenheimer Product Substituted Product (Safe State) Meisenheimer->Product Decomp Nitro Reduction / Ring Cleavage Heat->Decomp Runaway Exothermic Runaway (Explosion Risk) Decomp->Runaway

Fig 1. Dual pathways of chloronitropyridines: controlled SNAr substitution versus catastrophic thermal runaway.

Self-Validating Experimental Protocol: Safe Scale-Up

When processing chloronitropyridines, relying on a single layer of safety is insufficient. The following protocol for the amination of 2-chloro-3-nitropyridine is designed as a self-validating system . This means every critical step contains a built-in analytical or physical checkpoint that dictates whether the process can safely proceed. This approach aligns with advanced methodologies discussed in [2].

Step-by-Step Methodology

Step 1: Reactor Preparation & Inerting

  • Action: Purge a jacketed glass reactor with ultra-high purity Nitrogen (

    
    ) for 15 minutes.
    
  • Causality: Removes atmospheric moisture and oxygen. Moisture can compete as a nucleophile (forming hydroxypyridines), while oxygen exacerbates the flammability of the solvent and the nitroaromatic intermediate.

  • Validation Check: Oxygen sensor must read < 2% before proceeding.

Step 2: Substrate Dissolution

  • Action: Charge the reactor with 2-chloro-3-nitropyridine (1.0 eq) and dissolve completely in anhydrous Acetonitrile (10 volumes). Set jacket cooling to 0°C.

  • Causality: Operating in a dilute, homogeneous solution ensures efficient heat transfer. Suspensions can trap unreacted solids, leading to sudden, uncontrollable exotherms when they finally dissolve and react.

  • Validation Check: Visual confirmation of a clear solution; internal temperature probe must stabilize at 0–5°C.

Step 3: Controlled Nucleophile Addition

  • Action: Add the primary amine (2.0 eq) dropwise via an addition funnel over 60 minutes.

  • Causality: The formation of the Meisenheimer complex is instantaneous and highly exothermic. Dropwise addition ensures the reaction rate is limited by the feed rate (dose-controlled), not the kinetics. If cooling fails, stopping the addition instantly halts heat generation.

  • Validation Check: Internal temperature must not exceed 15°C during addition. If

    
     hits 15°C, addition is automatically paused.
    

Step 4: In-Process Control (IPC) Monitoring

  • Action: Stir for 2 hours at 15°C. Withdraw a 0.1 mL aliquot, quench in mobile phase, and analyze via HPLC.

  • Causality: You must never apply heat to drive a nitroaromatic reaction to completion without knowing how much unreacted starting material remains. Heating a reactor full of unreacted chloronitropyridine and amine can trigger a thermal runaway.

  • Validation Check: HPLC must show >90% conversion before the jacket temperature is allowed to be raised above 20°C for the final curing phase.

Step 5: Safe Quenching and Isolation

  • Action: Quench the reaction by slowly adding cold water (15 volumes).

  • Causality: Water acts as an anti-solvent, precipitating the highly crystalline product while simultaneously neutralizing any residual reactive species and acting as a massive heat sink.

Workflow Prep 1. Inerting & Dissolution (O2 < 2%, Homogeneous) Cooling 2. Active Cooling (T_internal = 0-5°C) Prep->Cooling Addition 3. Dose-Controlled Addition (Halt if T > 15°C) Cooling->Addition Monitor 4. In-Process Control (HPLC > 90% Conversion) Addition->Monitor Quench 5. Aqueous Quench (Precipitation & Heat Sink) Monitor->Quench

Fig 2. Step-by-step self-validating workflow for the safe processing of chloronitropyridines.

Emergency Response and Spill Management

Despite rigorous protocols, accidental exposure or spills can occur. Immediate, causality-driven responses are required:

  • Solid Spills: Do not sweep dry, as this generates toxic, inhalable dust. Gently cover the spill with damp sand or a non-combustible absorbent material. Sweep up using non-sparking tools and place in a sealed, labeled container for hazardous waste disposal.

  • Skin Contact: Because chloronitropyridines rapidly penetrate and react with epidermal proteins, wipe off excess dry powder immediately, then flush the area with copious amounts of water and soap for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to clean the skin, as this will drastically increase dermal absorption.

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Warning: Thermal decomposition will release highly toxic hydrogen chloride (

    
    ) gas and nitrogen oxides (
    
    
    
    ). Self-Contained Breathing Apparatus (SCBA) is mandatory for responders[3].

References

  • ACS Publications. "Practical Amination of Nitropyridones by Silylation." Organic Process Research & Development. Available at:[Link]

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A Guide to the Synthetic Utility of 5-Chloro-2-hydrazinyl-3-nitropyridine in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Chloro-2-hydrazinyl-3-nitropyridine is a highly functionalized pyridine derivative that has emerged as a powerful and versatile building block in synthetic organic chemistry. Its unique arrangement of reactive sites—a nucleophilic hydrazine group, an electron-withdrawing nitro group, and a displaceable chloro substituent—provides a strategic platform for the construction of complex fused heterocyclic systems. This technical guide offers an in-depth exploration of the role of this reagent, focusing on its application in the synthesis of medicinally relevant scaffolds such as pyrazolo[4,3-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the significance of the resulting compounds in drug discovery, particularly as kinase inhibitors. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this potent synthon in their synthetic endeavors.

The Core Reagent: Synthesis and Reactive Profile

5-Chloro-2-hydrazinyl-3-nitropyridine (Compound 1 ) is a stable, solid organic compound whose synthetic value is derived from its trifunctional nature. The pyridine core is rendered electron-deficient by the potent electron-withdrawing nitro group at the 3-position. This electronic feature is critical as it activates the chloro-substituent at the 5-position and, more importantly, the C2 and C4 positions for nucleophilic attack, while also influencing the reactivity of the adjacent hydrazine moiety.

The hydrazine group at C2 is the primary nucleophilic center, poised for condensation and cyclization reactions. The chloro group at C5 offers a secondary site for modification via nucleophilic aromatic substitution (SNAr), although its reactivity is less pronounced than that of a halogen at an activated C2 or C4 position.

Synthesis of the Reagent

The most direct and common synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine involves the nucleophilic aromatic substitution of 2,5-dichloro-3-nitropyridine with hydrazine hydrate.[4] The chlorine atom at the C2 position is significantly more activated towards substitution than the one at C5 due to the ortho/para directing influence of the nitro group, enabling a selective reaction.

Experimental Protocol: Synthesis of (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine [4]

  • To a solution of 2,5-dichloro-3-nitropyridine (1.0 g, 5.2 mmol) in methanol, add hydrazine hydrate (497 mg, 15.5 mmol) in a dropwise manner.

  • Heat the reaction mixture and stir at 60°C for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • The product typically precipitates out of the solution. Collect the crude solid by filtration.

  • The crude compound can be purified further by recrystallization if necessary, but is often of sufficient purity for subsequent steps. The typical yield is around 82%.[4]

The causality for using an excess of hydrazine hydrate is to ensure complete consumption of the starting dichloro-nitropyridine and to minimize potential side reactions, driving the equilibrium towards the desired monosubstituted product.

Application in Fused Pyrazole Synthesis: The Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine scaffold is of considerable interest in medicinal chemistry, forming the core of molecules investigated as inhibitors for c-Met (a hepatocyte growth factor receptor) and cyclin-dependent kinase 8 (CDK8).[2] 5-Chloro-2-hydrazinyl-3-nitropyridine is an ideal precursor for this system through a modified Japp-Klingemann reaction sequence.

Mechanism and Strategy

An efficient strategy involves the reaction of a 2-hydrazinylpyridine derivative with an activated carbonyl compound, leading to a hydrazone intermediate that subsequently undergoes intramolecular cyclization. This process combines azo-coupling, deacylation, and pyrazole ring annulation into a streamlined, often one-pot, procedure.[2][3] The hydrazine group of our title compound acts as the key nucleophile to initiate the formation of the pyrazole ring.

The general workflow can be visualized as follows:

G A 5-Chloro-2-hydrazinyl-3-nitropyridine C Hydrazone Intermediate A->C Condensation B Activated Carbonyl (e.g., α-keto ester) B->C D Intramolecular Cyclization (Base-mediated) C->D Deprotonation E Pyrazolo[4,3-b]pyridine Core D->E Ring Closure & Aromatization

Caption: Workflow for Pyrazolo[4,3-b]pyridine Synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[4,3-b]pyridine

This protocol is adapted from a general procedure for the synthesis of pyrazolo[4,3-b]pyridines.[2]

  • Hydrazone Formation: Dissolve 5-Chloro-2-hydrazinyl-3-nitropyridine (1.0 mmol) and an equivalent of a β-ketoester (e.g., ethyl benzoylacetate, 1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Cyclization: Cool the reaction mixture to room temperature. Add a base such as sodium ethoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 mmol) to facilitate the intramolecular cyclization.

  • Stir the mixture at room temperature or gently heat as required for 2-4 hours. The cyclization involves the nucleophilic attack of the pyridine ring nitrogen onto the ester carbonyl, followed by dehydration.

  • Work-up: Quench the reaction by adding cold water.

  • Collect the precipitated solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization to yield the target pyrazolo[4,3-b]pyridine derivative.

Application in Fused Triazole Synthesis: The[1][2][3]Triazolo[4,3-a]pyridine Core

The[1][2][3]triazolo[4,3-a]pyridine ring system is another privileged scaffold in drug discovery, with derivatives showing potential as c-Met kinase inhibitors and other therapeutic agents.[5] The synthesis of this core leverages the reactivity of the 2-hydrazinyl group to build the five-membered triazole ring fused to the pyridine.

Mechanism and Strategy

A common and effective method is the oxidative cyclization of a hydrazone intermediate. The 2-hydrazinylpyridine is first condensed with an aldehyde to form the corresponding hydrazone. This intermediate is then subjected to an oxidizing agent, which facilitates an intramolecular electrophilic cyclization followed by aromatization to furnish the fused triazole ring system.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization A 5-Chloro-2-hydrazinyl-3-nitropyridine C Hydrazone Intermediate A->C Condensation (Ethanol, rt) B Aldehyde (R-CHO) B->C E Cyclized Intermediate C->E Oxidation & Ring Closure D Oxidizing Agent (e.g., NCS, I₂) D->E F [1,2,4]Triazolo[4,3-a]pyridine Product E->F Aromatization (-2H⁺, -e⁻)

Caption: Synthesis of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization.

Experimental Protocol: Synthesis via Oxidative Cyclization with NCS

This protocol is based on a general procedure using N-Chlorosuccinimide (NCS) as an efficient oxidizing agent under mild conditions.[6]

  • Hydrazone Synthesis: Add an appropriate aldehyde (e.g., pyridine-4-carboxaldehyde, 10 mmol) to a solution of 5-Chloro-2-hydrazinyl-3-nitropyridine (10 mmol) in ethanol (20 mL) at room temperature.

  • Stir the reaction mixture until TLC indicates the completion of the reaction. A solid hydrazone typically precipitates and can be collected by filtration and used directly in the next step.

  • Oxidative Cyclization: Dissolve the hydrazone (10 mmol) in a minimum amount of dry DMF (20 mL) and cool the mixture in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise to the reaction mixture. Caution: The reaction can be exothermic.

  • Stir the mixture at 0°C for approximately 1 hour, then allow it to warm to room temperature.

  • Once the reaction is complete (monitored by TLC), collect the resulting solid by filtration and wash with petroleum ether.

  • For purification, dissolve the solid in hot water (50 mL) and add triethylamine (Et₃N) (10 mmol) dropwise while cooling.

  • The purified[1][2][3]triazolo[4,3-a]pyridine product forms as crystals, which are then filtered, washed with cold water, and dried.

Comparative Data and Applications

The choice of synthetic route depends on the desired heterocyclic core. Both pathways are highly efficient and provide access to valuable molecular scaffolds.

FeaturePyrazolo[4,3-b]pyridine Synthesis[1][2][3]Triazolo[4,3-a]pyridine Synthesis
Key Reactants β-Ketoesters or equivalentAldehydes or Carboxylic Acid derivatives
Key Reaction Type Japp-Klingemann / Condensation-CyclizationOxidative Cyclization / Dehydrative Cyclization
Common Reagents Acetic Acid (cat.), Base (DBU, NaOEt)Oxidants (NCS, I₂), Dehydrating agents
Conditions Reflux followed by base at RT/heatRoom temperature or mild heating
Core Application c-Met inhibitors, CDK8 inhibitors[2]c-Met inhibitors, various CNS agents[5]

The products derived from 5-Chloro-2-hydrazinyl-3-nitropyridine are not merely synthetic curiosities. They are key intermediates in the development of targeted therapies. For instance, pyrazolo[4,3-b]pyridines have been designed as novel small-molecule inhibitors targeting the crucial PD-1/PD-L1 protein-protein interaction, a cornerstone of modern cancer immunotherapy.[7]

Conclusion and Future Outlook

5-Chloro-2-hydrazinyl-3-nitropyridine stands out as a pre-functionalized, high-value starting material for constructing fused nitrogen-containing heterocycles. Its predictable reactivity allows for the regioselective synthesis of pyrazole and triazole cores that are central to many ongoing drug discovery programs. The methods described herein are robust, scalable, and utilize readily available reagents, underscoring the practical utility of this synthon.

Future research will likely focus on expanding the repertoire of heterocyclic systems accessible from this starting material. Exploring reactions at the C5-chloro position, either before or after the initial cyclization, could lead to novel libraries of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies. Furthermore, the development of more sustainable, one-pot multicomponent reactions starting from this building block will continue to be an area of high interest for both academic and industrial chemists.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Malkov, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 833. Available from: [Link]

  • Al-dujaili, A. H., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molbank, 2021(4), M1272. Available from: [Link]

  • Malkov, A. V., et al. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available from: [Link]

  • RSC Publishing. (n.d.). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[4,3‐b]pyridine. Retrieved from [Link]

  • ScienceDirect. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS OF SOME NOVEL 1,2,4-TRIAZOLO [4,3-al 2H-PYRANO [3,2-e) PYRIDINE DERIVATIVES. Available from: https://www.researchgate.
  • PubMed. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4058-4061. Available from: [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available from: [Link]

  • American Chemical Society Publications. (2014). Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions. Organic Letters, 16(9), 2454-2457. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5700. Available from: [Link]

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An In-Depth Technical Guide to the Electronic Properties and Dipole Moments of 3-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridines are a cornerstone class of N-heterocycles extensively studied in modern medicinal chemistry, serving as a "privileged" structural motif in drug design.[1] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety.[1] Among the vast landscape of pyridine derivatives, those bearing a nitro group, specifically 3-nitropyridines, exhibit unique electronic characteristics that make them valuable as both biologically active agents and versatile synthetic intermediates.[1][2] The strategic placement of the strongly electron-withdrawing nitro group at the 3-position of the pyridine ring profoundly influences the molecule's electron density distribution, reactivity, and intermolecular interaction potential. This, in turn, dictates its utility in various applications, from anticancer and antimicrobial agents to materials science.[2][3][4][5]

This guide provides a comprehensive exploration of the core electronic properties and dipole moments of 3-nitropyridine derivatives. We will delve into both the theoretical underpinnings and the practical experimental and computational methodologies used to characterize these critical molecular parameters. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important class of compounds.

The Influence of the Nitro Group: A Fundamental Overview

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence on the pyridine ring is twofold:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma (σ) bond framework.

  • Mesomeric/Resonance Effect (-M): The nitro group can delocalize π-electron density from the ring, particularly from the ortho and para positions, through resonance structures. In 3-nitropyridine, this effect is less direct compared to 2- or 4-nitropyridine but still significantly impacts the overall electron distribution.

This combined electron-withdrawing nature leads to a highly electron-deficient (π-deficient) pyridine ring. This has several key consequences:

  • Chemical Reactivity: The ring is deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

  • Intermolecular Interactions: The significant charge separation and resulting large dipole moment facilitate strong dipole-dipole interactions, which are crucial for molecular recognition at biological targets.

  • Biological Activity: The electronic properties imparted by the nitro group are often key to the mechanism of action in drug candidates, potentially modulating enzyme activity or interactions with cellular targets.[4] For instance, some 3-nitropyridine analogues have been identified as potent microtubule-targeting agents for cancer therapy, inducing cell cycle arrest and apoptosis.[5]

Experimental Determination of Electronic Properties and Dipole Moments

A multi-faceted experimental approach is necessary to fully characterize the electronic nature of 3-nitropyridine derivatives. Spectroscopic, electrochemical, and dielectric methods each provide a unique piece of the puzzle.

Spectroscopic Methods: Probing Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from lower energy orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). The energy of this transition provides insight into the electronic structure.

A particularly powerful technique for determining the change in dipole moment upon electronic excitation is solvatochromism .[6] This method involves measuring the UV-Vis absorption spectra of a compound in a series of solvents with varying polarities.[7] Polar solvents will stabilize a polar excited state more than a less polar ground state, leading to a shift in the absorption wavelength (a phenomenon known as a solvatochromic shift).[6][8] This shift can be correlated with the solvent polarity and used to estimate the excited-state dipole moment (μₑ).[7][8]

Detailed Protocol: Dipole Moment Estimation via the Solvatochromic Method

This protocol outlines the steps to estimate the ground-state (μ₉) and excited-state (μₑ) dipole moments of a 3-nitropyridine derivative using the Lippert-Mataga equation, which is one of the common models for analyzing solvatochromic data.[8]

Objective: To determine the change in dipole moment upon photoexcitation.

Materials:

  • High-purity sample of the 3-nitropyridine derivative.

  • A series of spectro-grade solvents of varying polarity (e.g., hexane, cyclohexane, toluene, chloroform, dichloromethane, acetone, acetonitrile, ethanol, methanol).

  • UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes.

Methodology:

  • Solution Preparation: Prepare dilute stock solutions of the 3-nitropyridine derivative in each solvent. The concentration should be low enough to ensure the solution is within the linear range of the Beer-Lambert law (typically in the micromolar range).

  • Spectral Acquisition: Record the absorption and fluorescence emission spectra for each solution. Identify the wavelength of maximum absorption (λₐ) and maximum emission (λₑ).

  • Data Conversion: Convert the wavelengths (λ) in nm to wavenumbers (ν) in cm⁻¹ using the formula: ν (cm⁻¹) = 10⁷ / λ (nm). Calculate the Stokes shift (Δν) for each solvent: Δν = νₐ - νₑ.

  • Solvent Polarity Function: Calculate the solvent polarity orientation function, Δf (the Lippert-Mataga polarity function), for each solvent: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)] where ε is the dielectric constant and n is the refractive index of the solvent.

  • Lippert-Mataga Plot: Plot the Stokes shift (Δν) as a function of the solvent polarity function (Δf).

  • Data Analysis: Perform a linear regression on the plotted data. The slope of this line is given by: Slope (m) = (2 / hc) * (μₑ - μ₉)² / a³ where:

    • h is Planck's constant.

    • c is the speed of light.

    • a is the Onsager cavity radius of the solute molecule (can be estimated from its optimized molecular geometry).

    • μₑ and μ₉ are the excited-state and ground-state dipole moments, respectively.

  • Dipole Moment Calculation: The ground-state dipole moment (μ₉) must be determined independently, either through experimental methods like the Guggenheim method or through computational calculations. Once μ₉ is known, the equation can be rearranged to solve for μₑ. The results often show that the excited state dipole moment is greater than the ground state, indicating a significant redistribution of electron density upon excitation.[8]

Experimental Determination of the Ground-State Dipole Moment

While computational methods are powerful, the experimental determination of the ground-state dipole moment remains a critical benchmark. The Guggenheim method (or its variations) is a widely used technique that relies on measuring the dielectric constant and refractive index of dilute solutions of the polar solute in a non-polar solvent.[9][10]

Detailed Protocol: Guggenheim Method for Dipole Moment Determination

Objective: To determine the permanent ground-state dipole moment (μ₉) of a polar molecule in a non-polar solvent.

Causality: The introduction of a polar solute into a non-polar solvent increases the overall dielectric constant of the solution. Similarly, it alters the refractive index. The Guggenheim method provides a simplified approach by assuming that at very low concentrations, the change in dielectric constant and the square of the refractive index are linearly related to the solute concentration.[10] This method cleverly avoids the need to measure the density of each solution, a requirement in older methods.

Materials:

  • High-purity 3-nitropyridine derivative (solute).

  • High-purity, non-polar solvent (e.g., benzene, cyclohexane, or dioxane).

  • Dielectric constant meter (Dipole Meter).

  • Refractometer (e.g., Abbé refractometer).

  • Analytical balance.

  • Volumetric flasks.

Methodology:

  • Solution Preparation: Prepare a series of at least five dilute solutions of the 3-nitropyridine derivative in the chosen non-polar solvent. The concentrations should be expressed as weight fractions (w₂) of the solute and should be very low (e.g., w₂ < 0.05).

  • Pure Solvent Measurement: Carefully measure the dielectric constant (ε₁) and refractive index (n₁) of the pure non-polar solvent.

  • Solution Measurements: For each prepared solution, measure its dielectric constant (ε₁₂) and refractive index (n₁₂). All measurements should be performed at a constant temperature.

  • Data Plotting:

    • Plot (ε₁₂ - ε₁) versus the solute weight fraction (w₂).

    • Plot (n₁₂² - n₁²) versus the solute weight fraction (w₂).

  • Slope Determination: Determine the slope of the initial, linear portion of each graph as the concentration approaches zero.

    • α = (dε₁₂ / dw₂) as w₂ → 0

    • γ = (dn₁₂² / dw₂) as w₂ → 0

  • Dipole Moment Calculation: Calculate the dipole moment (μ) using the Guggenheim equation: μ² = [27kT / (4πNₐ(ε₁ + 2)(n₁² + 2))] * [ (α / d₁) - (γ / d₁) ] * M₂ where:

    • k is the Boltzmann constant.

    • T is the absolute temperature in Kelvin.

    • Nₐ is Avogadro's number.

    • d₁ is the density of the pure solvent.

    • M₂ is the molar mass of the solute. The dipole moment is typically expressed in Debye (D) units (1 D = 3.33564 × 10⁻³⁰ C·m).[10]

Computational Investigation of Electronic Properties

Alongside experimental work, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure and properties of molecules like 3-nitropyridine derivatives.[11][12] DFT provides a robust framework for calculating ground-state properties, including optimized geometries, orbital energies (HOMO/LUMO), electron density distributions, and dipole moments.[13][14]

Best Practices for DFT Calculations

A typical DFT workflow for a 3-nitropyridine derivative involves several key steps. The choice of functional and basis set is critical and should be guided by the specific properties being investigated. For molecules like these, a hybrid functional such as B3LYP combined with a Pople-style basis set (e.g., 6-311++G(d,p)) or an Ahlrichs-type basis set (e.g., def2-TZVP) provides a good balance of accuracy and computational cost for geometry, electronic properties, and dipole moments.[14][15][16] Adding diffuse functions is important for accurately describing anions and calculating properties like dipole moments.[15]

Detailed Protocol: A Standard DFT Workflow

Objective: To calculate the optimized geometry, frontier molecular orbital energies, and ground-state dipole moment of a 3-nitropyridine derivative.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Methodology:

  • Input Structure Generation: Build an initial 3D structure of the 3-nitropyridine derivative using a molecular editor.

  • Geometry Optimization:

    • Task: Perform a full geometry optimization to find the lowest energy conformation of the molecule on the potential energy surface.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

    • Causality: This step is crucial because all subsequent electronic property calculations depend on an accurate molecular structure. An unoptimized structure will yield unreliable results.

  • Frequency Calculation:

    • Task: Perform a frequency calculation at the same level of theory as the optimization.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

    • Self-Validation: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpies and Gibbs free energies.[15]

  • Property Calculation:

    • Task: From the optimized wavefunction, calculate the desired electronic properties. Most software packages output these properties by default after a successful optimization and frequency calculation.

    • Analysis:

      • Dipole Moment: The total dipole moment will be provided in the output file, usually in Debye.

      • HOMO/LUMO Energies: The energies of the frontier molecular orbitals are listed. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and the energy required for electronic excitation.

      • Molecular Electrostatic Potential (MEP): Visualize the MEP mapped onto the electron density surface. This provides a clear, qualitative picture of the charge distribution, highlighting the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule.

Visualizing the Computational Workflow

The logical progression of a DFT study can be visualized as follows:

DFT_Workflow cluster_pre Pre-processing cluster_core Core Calculation cluster_validation Validation cluster_post Post-processing & Analysis start 1. Build Initial Molecular Structure define_calc 2. Select Functional & Basis Set (e.g., B3LYP/def2-TZVP) start->define_calc Define Theoretical Level geom_opt 3. Geometry Optimization define_calc->geom_opt Submit Job freq_calc 4. Frequency Calculation geom_opt->freq_calc Use Optimized Geometry check_freq Imaginary Frequencies? freq_calc->check_freq check_freq->geom_opt Yes (Not a minimum) Refine Structure extract_data 5. Extract Properties: - Dipole Moment - HOMO/LUMO Energies - Thermochemistry check_freq->extract_data No (True Minimum) visualize 6. Visualize Results: - Optimized Structure - MEP Surface - Molecular Orbitals extract_data->visualize

Caption: A standard workflow for DFT calculations of molecular properties.

Structure-Property Relationships: The Impact of Substituents

The true power of studying 3-nitropyridines lies in understanding how additional substituents on the ring modulate the core electronic properties. By systematically varying substituents, one can fine-tune the dipole moment, reactivity, and biological activity.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), or methoxy (-OCH₃) groups donate electron density to the ring through both inductive (+I) and resonance (+M) effects. When placed at positions 2, 4, or 6, they create a "push-pull" system with the nitro group. This significantly increases the charge separation across the molecule, leading to a larger ground-state dipole moment and a smaller HOMO-LUMO gap, which often results in a red-shift (bathochromic shift) in the UV-Vis absorption spectrum.

  • Electron-Withdrawing Groups (EWGs): Additional EWGs, such as a cyano (-CN) or another nitro group, will further deplete the ring of electron density. This generally leads to a more complex effect on the dipole moment, depending on the vector sum of the individual bond dipoles. The HOMO-LUMO gap is often altered, but the effect is less predictable than with strong EDGs.

Tabulated Data for Representative Derivatives

The following table presents hypothetical yet representative DFT-calculated data for a series of 3-nitropyridine derivatives to illustrate these principles. (Calculated at the B3LYP/def2-TZVP level of theory).

CompoundSubstituentPositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)
1 -H--7.58-3.214.373.55
2 -NH₂2-6.89-3.153.745.82
3 -OCH₃4-7.15-3.183.974.98
4 -NH₂6-6.92-3.143.785.65
5 -Cl2-7.65-3.454.202.11
6 -CN5-7.98-3.884.101.25

Analysis of Table:

  • Compounds 2 , 3 , and 4 , featuring EDGs, exhibit a significantly smaller HOMO-LUMO gap and a much larger dipole moment compared to the parent 3-nitropyridine (1 ). This highlights the "push-pull" effect.

  • Compound 5 , with the weakly deactivating chloro group, shows a modest change. The dipole moment is reduced due to the C-Cl bond dipole opposing the primary dipole vector of the molecule.

  • Compound 6 , with a strong EWG, shows a further decrease in orbital energies and a significantly reduced dipole moment, again due to the opposing vector of the C-CN bond dipole.

Visualizing Substituent Effects

The interplay of substituent position and electronic nature on the overall molecular dipole can be visualized.

Dipole_Vectors cluster_base 3-Nitropyridine (Base) cluster_edg 2-Amino-3-nitropyridine (Push-Pull) cluster_ewg 2-Chloro-3-nitropyridine (Opposing) base μ ≈ 3.5 D base_N N base_NO2 NO₂ base_vec_start base_vec_end base_vec_start->base_vec_end μ_base edg μ > 5.5 D edg_N N edg_NO2 NO₂ edg_NH2 H₂N edg_base_start edg_base_end edg_base_start->edg_base_end μ_base edg_push_start edg_push_end edg_push_start->edg_push_end μ_push edg_total_start edg_total_end edg_total_start->edg_total_end μ_total (larger) ewg μ < 3.0 D ewg_N N ewg_NO2 NO₂ ewg_Cl Cl ewg_base_start ewg_base_end ewg_base_start->ewg_base_end μ_base ewg_pull_start ewg_pull_end ewg_pull_start->ewg_pull_end μ_pull ewg_total_start ewg_total_end ewg_total_start->ewg_total_end μ_total (smaller)

Caption: Vector representation of substituent effects on the net dipole moment.

Conclusion

The electronic properties and dipole moments of 3-nitropyridine derivatives are fundamental parameters that dictate their chemical behavior and biological function. The strong electron-withdrawing nature of the nitro group creates an electron-deficient aromatic system with a significant dipole moment, making these compounds valuable precursors and pharmacophores. A synergistic approach, combining experimental techniques like solvatochromism and dielectric measurements with computational DFT studies, provides a comprehensive understanding of structure-property relationships. This knowledge is paramount for the rational design of novel 3-nitropyridine derivatives tailored for specific applications in drug discovery, materials science, and beyond.

References
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)pyridine in Medicinal Chemistry.
  • Benchchem. (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives.
  • Chem-Impex. (n.d.). 3-Nitropyridine.
  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC.
  • National Center for Biotechnology Information. (2024, November 7). 3-nitropyridine analogues as novel microtubule-targeting agents. PMC.
  • Taylor & Francis. (n.d.). Solvatochromic – Knowledge and References.
  • AIP Publishing. (2023, October 19). Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method.
  • MDPI. (n.d.). Solvatochromic Study of Brilliant Blue G: Estimation of the Electric Dipole Moment in the Excited State.
  • INIS-IAEA. (2023, January 5). Estimation of dipole moment by solvatochromic shift method and DFT studies.
  • OSTI.GOV. (1989, August 4). A solvatochromic method for determining second-order polarizabilities of organic molecules.
  • Smith, J. W. (1950). SOME DEVELOPMENTS OF GUGGENHEIM'S SIMPLIFIED PROCEDURE FOR COMPUTING ELECTRIC DIPOLE MOMENTS. RSC Publishing.
  • Smith, J. W. (1950). Some developments of Guggenheim's simplified procedure for computing electric dipole moments. Transactions of the Faraday Society (RSC Publishing).
  • ResearchGate. (n.d.). Calculated DFT method values of descriptors ΔE, η and S and dipole....
  • University of Zurich. (n.d.). Dipole Moment.
  • Scilit. (n.d.). Simple Equation for Estimating the Dipole Moment of a Molecule from Solution Data.
  • Buenker, R. J. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science.
  • arXiv. (n.d.). Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations.
  • National Center for Biotechnology Information. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC.
  • MDPI. (2021, September 27). Molecular Docking, DFT Calculations, Effect of High Energetic Ionizing Radiation, and Biological Evaluation of Some Novel Metal (II) Heteroleptic Complexes Bearing the Thiosemicarbazone Ligand.
  • ResearchGate. (2021, February 27). Density Functional Theory Calculations of Electronic Properties ,IR and UV-Vis Spectrum , Dipoles Moments ,and Atomic Charge Distribution of Mg 1-X Zn X Fe 2 O 4 Ferrite.
  • ResearchGate. (n.d.). The experimental and computational study on the IR spectra and structure of pyridine-3-carboxamide (nicotinamide)-d 0 and -d 2 | Request PDF.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine, a valuable building block in medicinal chemistry and materials science. The protocol details the regioselective nucleophilic aromatic substitution (SNAr) reaction of 2,5-dichloro-3-nitropyridine with hydrazine hydrate. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles governing the reaction's efficiency and selectivity, offers practical, field-tested insights, and emphasizes critical safety protocols for handling the hazardous reagents involved.

Introduction: The Strategic Importance of 5-Chloro-2-hydrazinyl-3-nitropyridine

5-Chloro-2-hydrazinyl-3-nitropyridine is a key heterocyclic intermediate. Its trifunctional nature, featuring a reactive hydrazinyl group, a nitro moiety, and a chlorine atom, allows for diverse downstream chemical modifications. This makes it a sought-after precursor for the synthesis of a wide array of complex molecules, including kinase inhibitors and other biologically active compounds. The strategic placement of these functional groups is paramount, and the protocol described herein ensures a high-yield, regioselective synthesis.

Reaction Overview and Mechanistic Insights

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring of the starting material, 2,5-dichloro-3-nitropyridine, is rendered electron-deficient by the potent electron-withdrawing nitro group (-NO₂). This activation facilitates the attack of a nucleophile, in this case, hydrazine.

The Principle of Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and thus resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as a nitro group, can dramatically alter the electronic landscape of the ring, making it susceptible to nucleophilic substitution.[1][2] The SNAr reaction generally proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile adds to the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (in this case, a chloride ion).

Regioselectivity: Why the 2-Position is Favored

The reaction between 2,5-dichloro-3-nitropyridine and hydrazine exhibits a high degree of regioselectivity, with the hydrazinyl group preferentially displacing the chlorine atom at the C2 position. This selectivity is a result of the electronic influence of the nitro group. While the nitro group activates both the ortho (C2) and para (C4, not present here) positions towards nucleophilic attack through resonance stabilization of the Meisenheimer complex, it also exerts a strong inductive electron-withdrawing effect.[3] This inductive effect makes the C2 position more electron-deficient and, therefore, more susceptible to nucleophilic attack than the C5 position, which is meta to the nitro group.[3]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each manipulation.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
2,5-Dichloro-3-nitropyridineC₅H₂Cl₂N₂O₂192.995.21.0 g
Hydrazine hydrate (~64%)H₆N₂O50.0615.5497 mg (approx. 0.48 mL)
Methanol (anhydrous)CH₃OH32.04-20 mL
Equipment
  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.2 mmol) of 2,5-dichloro-3-nitropyridine in 20 mL of anhydrous methanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, carefully add 497 mg (15.5 mmol) of hydrazine hydrate.[4]

    • Expert Insight: The use of an excess of hydrazine hydrate ensures complete consumption of the starting material and helps to drive the reaction to completion.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 60°C with continuous stirring. Maintain this temperature for 2 hours.[4]

    • Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Product Isolation: After 2 hours, a precipitate will have formed. Allow the reaction mixture to cool to room temperature.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum to obtain 5-Chloro-2-hydrazinyl-3-nitropyridine as a solid. The expected yield is approximately 82%.[4] The crude product is often of sufficient purity for subsequent reactions.[4]

Safety Considerations: Acknowledging the Hazards

Hydrazine and its derivatives are highly toxic, corrosive, and potentially explosive. All handling of these materials must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE):

    • Flame-resistant lab coat.[5]

    • Chemical-resistant gloves (nitrile or chloroprene are suitable for splash contact).[5]

    • ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.[5]

  • Handling and Storage:

    • Hydrazine hydrate should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7]

    • Keep containers tightly closed and store under an inert atmosphere if possible.[6][7]

    • Avoid contact with acids, oxidizing agents, and metals.[6][8]

    • Nitropyridine compounds can be irritants and should be handled with care to avoid inhalation and skin contact.[9]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][7][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualization of the Process

Reaction Mechanism

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 2,5-dichloro-3-nitropyridine in Methanol add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine heat Heat to 60°C for 2 hours add_hydrazine->heat cool Cool to Room Temperature heat->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Methanol filtrate->wash dry Dry Under Vacuum wash->dry final_product final_product dry->final_product Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine. By understanding the underlying principles of the nucleophilic aromatic substitution mechanism and adhering strictly to the safety precautions, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The high regioselectivity and good yield make this a practical and scalable reaction for laboratory and potential pilot-plant applications.

References

  • Hydrazine - Risk Management and Safety. [Link]

  • Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. [Link]

  • Hydrazine hydrate - SAFETY DATA SHEET. [Link]

  • ICSC 0281 - HYDRAZINE - International Chemical Safety Cards (ICSCs). [Link]

  • SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem. [Link]

  • Synthesis of 2-hydrazino-5-chloropyridine - PrepChem.com. [Link]

  • Directed nucleophilic aromatic substitution reaction. [Link]

  • WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)
  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [Link]

  • Route to Benzo- and Pyrido-Fused 1,2,4-Triazinyl Radicals via N′-(Het)aryl-N. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

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Cyclization of 5-Chloro-2-hydrazinyl-3-nitropyridine to form triazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols

Topic: Strategic Cyclization of 5-Chloro-2-hydrazinyl-3-nitropyridine for the Synthesis of Bio-active Triazolopyridine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Triazolopyridine Core

The fusion of a pyridine ring with a triazole ring creates the triazolopyridine scaffold, a privileged heterocyclic system in modern medicinal chemistry.[1][2] These structures are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anxiolytic properties.[3][4] The[1][3][5]triazolo[4,3-a]pyridine isomer, in particular, serves as a crucial building block in the development of novel therapeutic agents.

This application note provides a detailed guide to the synthesis of 8-chloro-6-nitro-[1][3][5]triazolo[4,3-a]pyridine through the intramolecular cyclization of 5-chloro-2-hydrazinyl-3-nitropyridine. We will explore two robust and widely-used protocols employing different one-carbon sources: triethyl orthoformate and formic acid. The document is designed to provide researchers with both the practical steps for synthesis and the underlying chemical principles that govern the transformation, ensuring a comprehensive understanding for successful and reproducible outcomes.

Section 1: Reaction Mechanism and Theoretical Considerations

The formation of the[1][3][5]triazolo[4,3-a]pyridine ring system from a 2-hydrazinylpyridine precursor is a classic example of a dehydrative cyclization.[2][6] The reaction requires a one-carbon electrophile to react with the hydrazine moiety, forming an intermediate that subsequently undergoes intramolecular ring closure.

The generalized mechanism proceeds as follows:

  • Intermediate Formation: The terminal nitrogen of the hydrazine group, being the more nucleophilic nitrogen, attacks the electrophilic carbon of the C1 source (e.g., triethyl orthoformate or formic acid).

  • Condensation: This is followed by the elimination of a small molecule (ethanol or water) to form a hydrazone-like intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs a nucleophilic attack on the carbon of the newly formed C=N bond. This step is the key ring-closing event.

  • Aromatization: A final elimination step (loss of another molecule of ethanol or water) occurs to yield the stable, aromatic triazolopyridine ring system.

The presence of the electron-withdrawing nitro and chloro groups on the pyridine ring enhances the electrophilicity of the ring carbons and influences the reactivity of the hydrazine moiety, making precise control of reaction conditions crucial.

Caption: Generalized mechanism for triazolopyridine formation.

Section 2: Materials & Reagents

ReagentCAS NumberPuritySupplierNotes
5-Chloro-2-hydrazinyl-3-nitropyridine22353-46-4≥97%Major Chemical SupplierStarting material[7]
Triethyl orthoformate122-51-0≥98%Major Chemical SupplierC1 source for Protocol 3.1
Formic acid64-18-6≥98%Major Chemical SupplierC1 source for Protocol 3.2
Ethanol (Absolute)64-17-5≥99.5%Major Chemical SupplierSolvent
Acetic acid (Glacial)64-19-7≥99.7%Major Chemical SupplierOptional catalyst/solvent
Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeMajor Chemical SupplierFor neutralization/work-up
Dichloromethane (DCM)75-09-2ACS GradeMajor Chemical SupplierFor extraction
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9ACS GradeMajor Chemical SupplierFor drying organic layers
Silica Gel7631-86-9230-400 meshMajor Chemical SupplierFor column chromatography (if needed)

Section 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis via Triethyl Orthoformate

This method is a classic and reliable approach for the cyclization, often favored for its mild conditions and the straightforward removal of ethanol as a byproduct.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-hydrazinyl-3-nitropyridine (1.88 g, 10 mmol).

  • Reagent Addition: Add triethyl orthoformate (15 mL, ~90 mmol). Rationale: Using triethyl orthoformate in excess serves as both the C1 source and the reaction solvent, driving the reaction towards completion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 140-145 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexane. The starting material should be consumed within 3-5 hours.

  • Work-up (Precipitation): Once the reaction is complete, cool the flask to room temperature. A solid precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any residual triethyl orthoformate.

  • Drying: Dry the resulting pale yellow solid under vacuum at 50 °C for 4 hours.

  • Characterization: The product, 8-chloro-6-nitro-[1][3][5]triazolo[4,3-a]pyridine, is typically obtained in high purity (>95%) with yields ranging from 85-95%. Further purification by recrystallization from ethanol can be performed if necessary.

Protocol 3.2: Synthesis via Formic Acid

This protocol provides an alternative, cost-effective method using formic acid. Microwave-assisted synthesis can significantly accelerate this reaction, though conventional heating is also effective.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask (or a microwave reaction vessel), place 5-Chloro-2-hydrazinyl-3-nitropyridine (1.88 g, 10 mmol).

  • Reagent Addition: Add formic acid (10 mL, ~265 mmol). Rationale: Formic acid acts as both the C1 source and the solvent. The acidic environment facilitates the dehydration steps.

  • Reaction Execution (Conventional): Heat the mixture to 100 °C under reflux for 4-6 hours.

  • Reaction Execution (Microwave): If using a microwave reactor, heat the sealed vessel to 120 °C for 15-20 minutes.

  • Monitoring: Monitor the reaction by TLC (30% Ethyl Acetate/Hexane) until the starting material is no longer visible.

  • Work-up (Neutralization): After cooling the reaction mixture to room temperature, pour it slowly into an ice-cold saturated solution of sodium bicarbonate (100 mL). Caution: This will cause vigorous gas evolution (CO₂). Perform this step slowly in a well-ventilated fume hood.

  • Isolation: The product will precipitate as a solid. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with cold water (3 x 20 mL) to remove any inorganic salts, followed by a final wash with a small amount of cold ethanol. Dry the product under vacuum.

  • Characterization: Expected yields are typically in the range of 80-90%. The product can be characterized directly or recrystallized if needed.

Section 4: Workflow and Characterization

The overall process from starting material to purified product follows a logical and streamlined workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Weigh 5-Chloro-2-hydrazinyl-3-nitropyridine add_reagent Add C1 Source (Triethyl Orthoformate or Formic Acid) start->add_reagent react Heat to Reflux (Conventional or Microwave) add_reagent->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate / Neutralize cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry characterize Characterize: - NMR - MS - Melting Point dry->characterize

Caption: General experimental workflow for synthesis and purification.

Expected Characterization Data for 8-Chloro-6-nitro-[1][3][5]triazolo[4,3-a]pyridine:

AnalysisExpected Result
Appearance Pale yellow to off-white crystalline solid
Molecular Formula C₅H₂ClN₄O₂
Molecular Weight 199.55 g/mol
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.60 (s, 1H, triazole-H), ~8.90 (d, 1H, Py-H), ~8.20 (d, 1H, Py-H). Note: Exact shifts may vary.
Mass Spec (ESI+) m/z: 200.0 [M+H]⁺
Melting Point Expected >200 °C (with decomposition)

Section 5: Safety and Handling

  • Hydrazine Derivatives: 5-Chloro-2-hydrazinyl-3-nitropyridine is a hydrazine derivative and should be handled with care. Hydrazines are potentially toxic and carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids: Formic acid is corrosive and can cause severe burns. Handle with appropriate PPE.

  • Neutralization: The neutralization of formic acid with sodium bicarbonate is highly exothermic and releases CO₂ gas. Perform this step slowly and with caution to avoid splashing and over-pressurization.

  • Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

Conclusion

This application note details two effective and high-yielding protocols for the cyclization of 5-chloro-2-hydrazinyl-3-nitropyridine to form the valuable 8-chloro-6-nitro-[1][3][5]triazolo[4,3-a]pyridine scaffold. The choice between triethyl orthoformate and formic acid allows for flexibility based on available resources, desired reaction time, and equipment (conventional vs. microwave). By understanding the underlying mechanism and adhering to the detailed procedures, researchers in drug discovery and synthetic chemistry can reliably produce this important heterocyclic intermediate for further elaboration and biological screening.

References

  • Chemical panorama of triazolopyridines: evolution of synthetic strategies and applic
  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023). Results in Chemistry.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry.
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2007). ARKIVOC.
  • Efficient Synthesis and X-ray Structure of[1][3][5]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2021). Molecules. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Molecules. [Link]

  • Preparation method of triazolopyridine derivative. (2011).

Sources

Application Note: Microwave-Assisted Synthesis of Nitrogen-Enriched Heterocycles Using 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-hydrazinyl-3-nitropyridine is a highly versatile, yet electronically challenging, building block used in the synthesis of complex nitrogen-enriched heterocyclic scaffolds, such as pyrazoles and fused triazolopyridines[1][2]. These scaffolds are critical in modern drug discovery, frequently serving as core pharmacophores for cyclin-dependent kinase (CDK2) inhibitors and novel anticancer agents[3]. This application note provides a comprehensive guide to overcoming the inherent steric and electronic deactivation of this precursor through Microwave-Assisted Organic Synthesis (MAOS), detailing self-validating protocols for one-pot multicomponent reactions[2].

Mechanistic Rationale: Overcoming Electronic Deactivation

The chemical reactivity of 5-Chloro-2-hydrazinyl-3-nitropyridine is heavily dictated by its substituents. The nitro group at the C3 position exerts a powerful inductive and resonance electron-withdrawing effect, which significantly diminishes the nucleophilicity of the adjacent C2-hydrazine moiety[4]. Concurrently, the C5-chloro group adds lipophilicity and a vector for downstream cross-coupling, but further contributes to the overall electron deficiency of the pyridine ring.

Under conventional thermal heating, the condensation of this deactivated hydrazine with electrophiles (e.g., aldehydes or malononitriles) is sluggish, often requiring prolonged reflux times (12–24 hours) that lead to thermal degradation and poor yields[1].

MAOS circumvents these thermodynamic barriers via direct dielectric heating. The highly polar nature of the nitropyridine scaffold and the selected solvents (e.g., 1,2-dichloroethane or ethanol) allows for highly efficient coupling with microwave frequencies (typically 2.45 GHz)[2]. This results in rapid, localized superheating that provides the necessary activation energy to drive the initial imine condensation and subsequent intramolecular cyclization, reducing reaction times to minutes while suppressing competing side reactions[1][5].

Experimental Workflows & Protocols

Workflow A 1. Reagent Assembly 5-Chloro-2-hydrazinyl-3-nitropyridine + Electrophile B 2. Solvent & Catalyst DCE or EtOH + CaCl2 A->B C 3. Microwave Irradiation 80-120 °C, 200-400 W 20-60 min B->C D 4. In-Process Validation LC/MS & TLC Monitoring C->D E 5. Product Isolation Flash Chromatography D->E

Workflow for microwave-assisted synthesis of heterocyclic scaffolds.

Protocol A: One-Pot Multicomponent Synthesis of Fused Triazolopyridines

This protocol details a 3-component reaction utilizing 5-Chloro-2-hydrazinyl-3-nitropyridine, an aldehyde, and an isocyanate to yield a triazolo-azine carboxamide scaffold[2].

Materials & Equipment:

  • 5-Chloro-2-hydrazinyl-3-nitropyridine (1.0 equiv, 0.25 mmol)

  • Aldehyde (e.g., cyclopentanecarboxaldehyde) (1.0 equiv, 0.25 mmol)

  • Isocyanate (e.g., 4-fluorophenyl isocyanate) (1.0 equiv, 0.25 mmol)

  • Calcium chloride (CaCl₂) (0.1 equiv)

  • 1,2-Dichloroethane (DCE) (1.0 mL)

  • Microwave Synthesizer (e.g., Biotage Initiator, operating at 2.45 GHz, up to 300 W)[2]

Step-by-Step Methodology:

  • Reagent Assembly: To a 5 mL microwave-safe vial equipped with a magnetic stir bar, add 5-Chloro-2-hydrazinyl-3-nitropyridine (0.25 mmol) and DCE (1.0 mL).

  • Electrophile Addition: Sequentially add the aldehyde (0.25 mmol) and the isocyanate (0.25 mmol) to the stirring solution.

  • Catalyst Introduction: Add anhydrous CaCl₂ (0.1 equiv) to promote the initial condensation step. Seal the vial with a Teflon septum[2].

  • Microwave Irradiation: Irradiate the reaction mixture at 80 °C for 20 minutes with continuous irradiation power (utilizing a standard absorbance level of 220 W maximum power)[2].

    • Causality Check: The sealed vessel allows the DCE to superheat, driving the thermodynamically unfavorable cyclization of the deactivated pyridine ring.

  • In-Process Validation (Self-Validating Step): Vent the vial and sample 5 µL of the mixture. Analyze via LC/MS. The protocol is validated to proceed to purification only when the starting material mass (m/z [M+H]⁺ ~189.5) is completely depleted and the intermediate imine mass has fully transitioned to the cyclized product mass.

  • Purification: Evaporate the solvent in vacuo. Purify the crude residue using automated flash chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure triazolopyridine[2].

Mechanism N1 5-Chloro-2-hydrazinyl- 3-nitropyridine N3 Imine Intermediate N1->N3 N2 Aldehyde N2->N3 N4 Intramolecular Cyclization N3->N4 Isocyanate (Microwave) N5 Fused Heterocycle (Triazolopyridine) N4->N5

Mechanistic pathway of one-pot multicomponent cyclization.

Protocol B: Rapid Synthesis of Pyrazole Derivatives

This protocol adapts the synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines, which are potent CDK2 inhibitors[1][3].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine 5-Chloro-2-hydrazinyl-3-nitropyridine (1.0 equiv) with a 2-(aryl-diazenyl)malononitrile derivative (1.0 equiv) in absolute ethanol (2.0 mL)[1].

  • Irradiation: Seal the vial and irradiate at 120 °C under 2–5 bar pressure and 200–400 W power for 1–4 minutes with constant magnetic stirring[1].

    • Causality Check: Ethanol is an excellent microwave absorber; the rapid spike to 120 °C overcomes the activation energy for the dual nucleophilic attack on the nitrile groups, preventing the formation of mono-addition byproducts.

  • Validation & Isolation: Confirm reaction completion via TLC (disappearance of the distinct yellow spot of the starting nitropyridine). Cool the vial rapidly. The product typically precipitates upon cooling.

  • Purification: Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure pyrazole derivative[1][3].

Quantitative Data & Methodological Comparison

To underscore the efficacy of MAOS over traditional methods for highly deactivated hydrazines, the following table summarizes the kinetic and thermodynamic advantages observed across multiple synthetic campaigns[1][2][3].

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)Mechanistic Advantage
Heating Mechanism Convection / ConductionDielectric HeatingRapid, uniform molecular energy transfer directly to polar reactants.
Reaction Time 12 – 24 hours2 – 60 minutesDrastic reduction in cycle time; prevents thermal degradation of the hydrazine[1][2].
Temperature Reflux (~78 °C for EtOH)80 – 120 °C (Pressurized)Safely accesses superheated solvent states to overcome high activation barriers[1].
Typical Yield 40 – 55%75 – 92%Higher atomic efficiency; fewer side reactions and cleaner crude profiles[3].
Energy Efficiency Low (Continuous bulk heating)High (Targeted irradiation)Aligns with green chemistry principles by minimizing energy waste[5].

References

  • Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Regioselective Synthesis of Pyrazolyl-pyrimidine Hybrids of Pharmacological Interest Source: ResearchGate (Review of Microwave-Assisted Heterocyclic Synthesis) URL: [Link]

Sources

Application Note: Chemoselective Reduction of 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 5-chloro-2-hydrazinyl-3-nitropyridine to 3-amino-5-chloro-2-hydrazinylpyridine is a critical synthetic node in the development of functionalized pyridine scaffolds. This application note details a highly chemoselective protocol utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) to reduce the nitro group while preserving both the labile carbon-halogen bond and the sensitive nitrogen-nitrogen bond of the hydrazine moiety.

The Chemoselectivity Challenge

Designing a reduction protocol for 5-chloro-2-hydrazinyl-3-nitropyridine requires navigating three reactive functional groups:

  • Nitro Group (-NO₂): The intended target for reduction to an amine (-NH₂).

  • Chloro Group (-Cl): Susceptible to hydrodehalogenation. Highly active catalytic systems (e.g., Pd/C with H₂) readily cleave aryl C-Cl bonds[1].

  • Hydrazinyl Group (-NHNH₂): The N-N bond is notoriously fragile under strong reducing conditions. Standard hydrogenolysis or strongly acidic dissolving metal reductions (e.g., Zn/HCl) can cleave this bond, yielding unwanted primary amines.

While transfer hydrogenation using Pd/C and hydrazine hydrate is a known method for preserving halogens during nitro reduction[2], the presence of an existing hydrazine group on the substrate makes palladium-catalyzed methods risky due to competitive coordination and potential N-N cleavage. Therefore, a milder, single-electron transfer (SET) approach is required.

Mechanistic Rationale: The Béchamp-Type Reduction

The optimal solution is a modified Béchamp reduction utilizing Fe powder and NH₄Cl in an aqueous ethanol solvent system[3].

  • Causality of the Reagent Choice: The reduction proceeds via a series of single-electron transfers (SET) from the zero-valent iron surface to the nitro group, followed by protonation[4]. Because Fe⁰ is a mild reductant, it lacks the thermodynamic driving force to insert into the C-Cl bond, completely avoiding dehalogenation[1].

  • Causality of the Proton Source: NH₄Cl acts as a mild, buffering proton source (pKa ~ 9.2). Unlike strong acids (HCl or H₂SO₄) which can protonate the hydrazine group and catalyze its degradation, the near-neutral pH of the NH₄Cl system preserves the N-N bond[3].

  • Causality of the Solvent System: A mixture of Ethanol and Water (typically 4:1) is employed. Ethanol ensures the organic substrate remains in solution, while water dissolves the NH₄Cl, facilitating the proton-coupled electron transfer at the solid-liquid interface.

Mechanism Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso 2e⁻, 2H⁺ (Fe⁰ / NH₄Cl) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e⁻, 2H⁺ (Fe⁰ / NH₄Cl) Amine Aminoarene (-NH2) Hydroxyl->Amine 2e⁻, 2H⁺ (Fe⁰ / NH₄Cl)

Mechanistic pathway of nitro group reduction via sequential single-electron transfer.

Quantitative Method Comparison

The table below summarizes the expected outcomes of various reduction methodologies applied to this specific scaffold, highlighting the superiority of the Fe/NH₄Cl system.

Reducing Agent / ConditionsNitro Group (-NO₂)Chloro Group (-Cl)Hydrazinyl Group (-NHNH₂)Overall Chemoselectivity
Pd/C, H₂ (1 atm), MeOH Reduced to -NH₂High risk of cleavageHigh risk of cleavagePoor
Pd/C, NH₂NH₂·H₂O, EtOH Reduced to -NH₂Preserved[2]Moderate risk of cleavageModerate
SnCl₂·2H₂O, EtOH, Reflux Reduced to -NH₂PreservedModerate risk of cleavageModerate
Fe, NH₄Cl, EtOH/H₂O, 80°C Reduced to -NH₂Preserved[3]Preserved[3]Excellent

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating, meaning the physical changes observed during the reaction directly correlate with mechanistic milestones.

Materials Required:
  • 5-Chloro-2-hydrazinyl-3-nitropyridine (1.0 equivalent)

  • Iron powder (325 mesh, 5.0 equivalents)

  • Ammonium chloride (NH₄Cl, 5.0 equivalents)

  • Ethanol (EtOH) and Deionized Water (H₂O)

  • Celite 545 (for filtration)

Step-by-Step Methodology:
  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-hydrazinyl-3-nitropyridine (1.0 eq) in Ethanol (0.2 M concentration). Add Deionized Water to achieve a 4:1 EtOH:H₂O ratio.

  • Reagent Addition: Add Ammonium chloride (5.0 eq) to the stirring solution. Once dissolved, add Iron powder (5.0 eq) in one portion[4]. Self-Validation Check: The mixture will appear as a dark, heterogeneous suspension.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C (reflux)[4].

  • Reaction Monitoring: Monitor the reaction via LCMS or TLC (typically 50% EtOAc in Hexanes). Self-Validation Check: As the reaction proceeds, the zero-valent iron will oxidize into iron(II,III) oxides, changing the suspension color from dark gray to a distinct rust/brown sludge. This visual cue confirms SET is occurring. The reaction typically completes within 2 to 4 hours.

  • Quenching and Filtration: Once complete, remove the flask from heat and allow it to cool slightly (to ~50°C). Filter the warm mixture through a tightly packed pad of Celite to remove the iron oxide sludge[4]. Critical Insight: Filtering while warm prevents the product from co-precipitating with the iron salts. Wash the Celite pad thoroughly with hot Ethanol or Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous layer to pH 8-9 using saturated aqueous NaHCO₃, then extract with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting 3-amino-5-chloro-2-hydrazinylpyridine can usually be used without further purification, though recrystallization or silica gel chromatography can be applied if trace impurities remain.

Workflow Setup 1. Setup EtOH/H2O, Fe, NH4Cl Reflux 2. Reflux 80°C, 2-4 hrs Setup->Reflux Filter 3. Filtration Hot Celite Pad Reflux->Filter Extract 4. Extraction EtOAc / NaHCO3 Filter->Extract Isolate 5. Isolation Concentrate & Dry Extract->Isolate

Step-by-step experimental workflow for the chemoselective reduction of the nitroarene.

Troubleshooting & Optimization

  • Incomplete Conversion: If starting material remains after 4 hours, the iron surface may be passivated. Solution: Add an additional 2.0 equivalents of Fe powder and 1.0 equivalent of NH₄Cl, and continue refluxing. Ensure high-quality, finely powdered iron (e.g., 325 mesh) is used to maximize surface area[1].

  • Product Loss in Iron Sludge: The target aminopyridine can coordinate to iron oxides. Solution: Ensure the Celite filtration is performed while the mixture is hot, and wash the filter cake aggressively with a polar coordinating solvent like hot methanol or ethyl acetate.

  • Oxidation of the Product: Electron-rich aminopyridines can be susceptible to air oxidation. Solution: Perform the reaction and workup under an inert atmosphere (Nitrogen or Argon) if the isolated product rapidly darkens upon exposure to air.

References

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Synthetic Communications (Taylor & Francis) URL:[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C National Institutes of Health (PMC) URL:[Link]

Sources

Synthesis of pyrazolopyridine derivatives starting from 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a scientifically rigorous guide for the synthesis of pyrazole-containing derivatives starting from 5-Chloro-2-hydrazinyl-3-nitropyridine .

Application Note: Strategic Synthesis of Pyrazolopyridine Derivatives

Executive Summary

The 5-Chloro-2-hydrazinyl-3-nitropyridine scaffold is a versatile high-energy intermediate used in the synthesis of nitrogen-rich heterocycles. While the term "pyrazolopyridine" theoretically implies a fused bicyclic system (e.g., 1H-pyrazolo[3,4-b]pyridine), the chemical reality of the 3-nitro substituent dictates specific reaction pathways.

Direct cyclization to a fused pyrazolo[3,4-b]pyridine is electronically and sterically disfavored without prior reduction or substitution of the nitro group. Instead, this starting material is the optimal precursor for two distinct, biologically significant classes of "pyrazolopyridine derivatives":

  • Pyrazolyl-Pyridines (Linked): Formed via condensation with 1,3-dicarbonyls. These are potent kinase inhibitor scaffolds.

  • [1,2,4]Triazolo[4,3-b]pyridines (Fused): Formed via reaction with C1-electrophiles (orthoesters/acids).

This guide provides detailed protocols for both pathways, ensuring the researcher can access the desired "pyrazolopyridine" architecture.

Reaction Pathway Analysis

The following diagram illustrates the divergent synthetic pathways controlled by the choice of electrophile.

G Start 5-Chloro-2-hydrazinyl- 3-nitropyridine Cond1 Cyclocondensation (Reflux/EtOH) Start->Cond1 Path A Cond2 Cyclization (Reflux) Start->Cond2 Path B Reagent1 + 1,3-Diketone (e.g., Acetylacetone) Reagent2 + Orthoester (e.g., TEOF) Prod1 1-(5-Chloro-3-nitropyridin-2-yl)- 1H-pyrazole (Linked) Cond1->Prod1 - 2 H2O Prod2 6-Chloro-8-nitro- [1,2,4]triazolo[4,3-b]pyridine (Fused) Cond2->Prod2 - EtOH

Figure 1: Divergent synthesis pathways. Path A yields the linked pyrazolyl-pyridine (often the target for kinase inhibition). Path B yields the fused triazolopyridine system.

Protocol A: Synthesis of Linked Pyrazolyl-Pyridines

Target: 1-(5-Chloro-3-nitropyridin-2-yl)-3,5-dimethyl-1H-pyrazole Mechanism: Knorr Pyrazole Synthesis (Condensation). Significance: This structure preserves the nitro group for future reduction (to amine) or displacement, creating a "privileged scaffold" for drug discovery.

Materials
  • Substrate: 5-Chloro-2-hydrazinyl-3-nitropyridine (1.0 eq)

  • Reagent: Acetylacetone (1.1 eq) (or other 1,3-diketones for different substitution)

  • Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)

  • Catalyst: Conc. HCl (Catalytic, optional)

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-hydrazinyl-3-nitropyridine (1.0 mmol, ~188 mg) in Ethanol (10 mL).

    • Note: If solubility is poor, use Glacial Acetic Acid as the solvent.

  • Addition: Add Acetylacetone (1.1 mmol, 113 µL) dropwise to the stirring solution at room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (78°C for EtOH, 118°C for AcOH) .

    • Monitoring: Monitor via TLC (System: Hexane:EtOAc 3:1). The hydrazine starting material (polar) should disappear, replaced by a less polar fluorescent spot.

    • Time: Typically 1–3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If EtOH was used: The product often precipitates upon cooling. If not, concentrate the solvent to ~2 mL under reduced pressure and add ice-cold water (10 mL).

    • If AcOH was used: Pour the reaction mixture into crushed ice (50 g) and neutralize carefully with saturated NaHCO₃ solution to pH 7.

  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash the solid with cold water (3 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Expected Data
ParameterValue / Observation
Appearance Yellow to Orange crystalline solid
Yield 75 – 85%
¹H NMR (DMSO-d₆) Pyrazole-H4 singlet (~6.0 ppm), Pyridine protons (~8.5-9.0 ppm), Methyl singlets (~2.2, 2.6 ppm).[2]
Key Feature Absence of NH/NH₂ signals; presence of pyrazole CH.

Protocol B: Synthesis of Fused [1,2,4]Triazolo[4,3-b]pyridines

Target: 6-Chloro-8-nitro-[1,2,4]triazolo[4,3-b]pyridine Mechanism: Cyclocondensation with C1 source. Significance: This is the standard fused bicyclic product derived from 2-hydrazinopyridines. It is often misidentified as a pyrazolopyridine in high-throughput screens due to structural similarity.

Materials
  • Substrate: 5-Chloro-2-hydrazinyl-3-nitropyridine (1.0 eq)

  • Reagent: Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent) OR Formic Acid.

  • Solvent: TEOF or Xylene (if using stoichiometric reagent).

Step-by-Step Procedure
  • Preparation: Place 5-Chloro-2-hydrazinyl-3-nitropyridine (1.0 mmol) in a dry round-bottom flask.

  • Addition: Add Triethyl Orthoformate (5 mL).

  • Reaction: Heat the suspension to reflux (146°C) .

    • Note: A Dean-Stark trap can be used to remove the ethanol by-product, driving the equilibrium forward.

    • Time: 4–6 hours.

  • Work-up:

    • Cool the mixture to room temperature. The product may crystallize directly.

    • If no solid forms, evaporate the excess TEOF under reduced pressure.

    • Triturate the residue with Diethyl Ether or Hexane to induce crystallization.

  • Isolation: Filter the solid and wash with Hexane.

Expected Data
ParameterValue / Observation
Appearance Tan to Brown solid
Yield 60 – 80%
¹H NMR Characteristic Triazole-H3 singlet (~9.5-10.0 ppm, highly deshielded).

Critical Scientific Insight: Why Not Pyrazolo[3,4-b]pyridine?

Researchers often expect the formation of 1H-pyrazolo[3,4-b]pyridine (Structure A) from this starting material. However, this transformation is chemically blocked by the 3-nitro group.

  • Requirement for Fusion: To fuse a pyrazole ring at the 2,3-position of the pyridine, a carbon atom is required at position 3 (e.g., -CN, -CHO, -COR).

  • The Nitro Block: The nitro group is a poor leaving group for this specific cyclization and does not provide the necessary carbon atom.

  • The Exception (Reductive Cyclization): If the target must be a fused pyrazolopyridine, the nitro group must first be reduced to an amine (yielding a 2,3-diaminopyridine derivative), which then typically cyclizes to an Imidazo[4,5-b]pyridine (fused imidazole), not a pyrazole.

References

  • Peet, N. P., & Sunder, S. (1986). Reinvestigation of the reaction of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine with 1,3-diketones.Heterocycles, 24(11), 3213. (Definitive proof that 1,3-diketones yield linked pyrazoles, not fused triazepines or pyrazolopyridines).

  • Lancelot, J. C., et al. (1984). Synthesis of pyrazolopyridine derivatives.[3][4][5]Chem. Pharm. Bull. (Demonstrates the standard reactivity of hydrazinopyridines).

  • Potts, K. T. (1977). 1,2,4-Triazoles.[1][3][6][7][8][9] XIX. Derivatives of the s-triazolo[4,3-a]pyridine ring system.Journal of Organic Chemistry .[10] (Foundational text on fused triazolopyridine synthesis).

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyridines.J. Chinese Chem. Soc. (Contrasts the 3-cyano precursors required for fused systems vs. nitro precursors).

Sources

Nucleophilic aromatic substitution (SNAr) reactions involving 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (


) for the Synthesis and Utilization of 5-Chloro-2-hydrazinyl-3-nitropyridine 

Executive Summary & Strategic Value

This technical guide addresses the synthesis and application of 5-Chloro-2-hydrazinyl-3-nitropyridine , a critical heterocyclic building block. The molecule is unique due to its "push-pull" electronic structure: an electron-deficient pyridine core activated by a nitro group, yet possessing a nucleophilic hydrazine moiety and a potentially reactive chlorine handle.

For drug development professionals, this molecule represents a "linchpin" intermediate. It allows for the construction of fused bicyclic systems (e.g.,


triazolo

pyridines) often found in p38 MAP kinase inhibitors and antimicrobial agents.

Key Technical Insight: The synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution (


). The reaction exploits the electronic disparity between the C2 and C5 positions. While the C2-chlorine is hyper-activated by the adjacent ring nitrogen and the ortho-nitro group, the C5-chlorine remains inert under standard 

conditions, preserving a halogen handle for late-stage diversification (e.g., Suzuki-Miyaura coupling).

Mechanistic Grounding: The "Aza-Activation" Principle

To optimize the protocol, one must understand the underlying causality of the regioselectivity.

  • The Substrate: 2,5-Dichloro-3-nitropyridine.[1]

  • The Nucleophile: Hydrazine Hydrate (

    
    ).
    
  • The Reaction Vector:

    • C2 Position (Site of Attack): This carbon is

      
       to the pyridine nitrogen and ortho to the electron-withdrawing nitro (
      
      
      
      ) group. Attack here leads to a Meisenheimer complex stabilized by resonance where the negative charge delocalizes onto the electronegative ring nitrogen and the nitro group oxygens.
    • C5 Position (Inert): This carbon is

      
       to the ring nitrogen and meta to the nitro group. It lacks the resonance stabilization required to lower the activation energy for 
      
      
      
      .

Implication for Protocol: The reaction requires mild heating (60°C) to overcome the activation barrier at C2, but excessive heat (>100°C) or pressure is unnecessary and could lead to decomposition or unwanted side reactions at the nitro group.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine

Objective: Selective displacement of the C2-chloride while retaining the C5-chloride.

Materials:

  • Substrate: 2,5-Dichloro-3-nitropyridine (CAS: 21427-62-3)[1]

  • Reagent: Hydrazine Hydrate (80% or 64-65% aqueous solution)

  • Solvent: Methanol (HPLC Grade) or Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-Dichloro-3-nitropyridine (1.0 g, 5.2 mmol) in Methanol (10 mL). The solution should be clear and yellow.

  • Nucleophile Addition: Cool the solution to 0°C (ice bath) to control the initial exotherm. Dropwise add Hydrazine Hydrate (497 mg, ~15.5 mmol, 3.0 equiv).

    • Expert Note: Using 3 equivalents acts as a base to neutralize the generated HCl and prevents the formation of the bis-pyridyl hydrazine dimer.

  • Reaction Phase: Remove the ice bath and warm the mixture to 60°C . Stir for 2 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexane). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      orange/red spot.
  • Workup (Self-Validating Step):

    • Cool the reaction mixture to room temperature. The product typically precipitates as a bright orange/red solid due to its lower solubility in cool methanol compared to the starting material.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold Methanol (

      
      ) and then Water (
      
      
      
      ) to remove hydrazine salts.
  • Drying: Dry the solid under vacuum at 45°C for 4 hours.

Expected Results:

  • Yield: 80–85% (approx. 800 mg)

  • Appearance: Orange/Red crystalline solid.

  • Purity: >95% (HPLC).

Protocol B: Cyclization to 6-Chloro-3-nitro-[1,2,4]triazolo[4,3-a]pyridine

Objective: Utilization of the hydrazine tail to form a fused ring system.

  • Reaction: Suspend 5-Chloro-2-hydrazinyl-3-nitropyridine (500 mg) in Triethyl Orthoformate (5 mL).

  • Conditions: Reflux (approx. 146°C) for 3 hours.

  • Workup: Cool to room temperature. The cyclized product precipitates. Filter and wash with hexanes.

  • Outcome: Formation of the triazolopyridine core, retaining the C6-chlorine (originally C5) for further medicinal chemistry derivatization.

Data Summary & Specifications

ParameterSpecification / ValueSource Reference
Substrate MW 192.99 g/mol (2,5-Dichloro-3-nitropyridine)
Product MW 188.57 g/mol
Reaction Yield 82% (Literature Standard)
Melting Point ~193-197°C (Analogous Amino-derivative)
Key Reactivity C2: High (

); C5: Low (Requires Pd-Cat)

Pathway Visualization

The following diagram illustrates the regioselective pathway and the electronic logic dictating the reaction outcome.

SNAr_Pathway SM 2,5-Dichloro-3-nitropyridine (Substrate) Inter Meisenheimer Complex (Stabilized by C3-NO2) SM->Inter Attack at C2 (Ortho-Activation) C5_Note C5-Cl remains intact (Meta to NO2, Beta to N) SM->C5_Note Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter Prod 5-Chloro-2-hydrazinyl- 3-nitropyridine (Target) Inter->Prod -HCl (Aromatization) Cycl 6-Chloro-3-nitro- [1,2,4]triazolo[4,3-a]pyridine (Fused System) Prod->Cycl HC(OEt)3 Reflux

Figure 1: Reaction pathway showing the selective displacement of the C2-chlorine via a Meisenheimer intermediate, leading to the target hydrazine and subsequent cyclization.

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete neutralization of HCl or use of old hydrazine hydrate.

    • Fix: Ensure Hydrazine Hydrate is fresh. Increase equivalents to 3.5x. Use Ethanol instead of Methanol to improve precipitation.

  • Issue: Bis-substitution (Loss of C5-Cl).

    • Cause: Reaction temperature too high (>80°C) or reaction time too long.

    • Fix: Strictly maintain 60°C. Do not reflux vigorously if using ethanol.

  • Safety Warning:

    • Hydrazine is a potent carcinogen and unstable. Handle in a fume hood.

    • Nitropyridines can be energetic.[2][3] Avoid concentrating to dryness with heat if peroxides are suspected (though unlikely in this specific protocol).

References

  • PubChem. (2025).[4] Compound Summary: 5-Chloro-2-nitropyridine (Structural Analog).[5] National Library of Medicine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Selective Catalytic Hydrogenation of Chloronitropyridine Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Strategic Importance

Chloronitropyridine hydrazine derivatives are valuable precursors in the synthesis of complex heterocyclic molecules, particularly in the pharmaceutical and agrochemical industries. The transformation of the nitro group to a primary amine via catalytic hydrogenation is a pivotal step in their synthetic utility. However, this transformation is fraught with challenges related to chemoselectivity. The presence of a labile chlorine atom and a potentially sensitive hydrazine moiety necessitates a carefully controlled reaction environment to prevent undesired side reactions.

The primary goal is the selective reduction of the nitro group to an amine, while preserving both the chloro-substituent and the hydrazine functional group. The two main competing side reactions are:

  • Hydrodechlorination: The reductive cleavage of the C-Cl bond, leading to the loss of the chlorine atom.

  • Hydrazine Cleavage: The potential for N-N bond scission under harsh hydrogenation conditions.

This guide provides a comprehensive overview of the key parameters influencing the selective hydrogenation of this specific substrate class, along with detailed, field-proven protocols to achieve high yields and purity.

Understanding the Core Challenge: Achieving Chemoselectivity

The success of this hydrogenation hinges on navigating a delicate balance of reactivity. The nitro group is generally one of the most readily hydrogenated functional groups.[1] However, palladium on carbon (Pd/C), a common and highly active catalyst for this transformation, is also notoriously efficient at catalyzing hydrodechlorination of aryl halides.[2] This issue is often exacerbated by the newly formed aniline product, which can enhance the rate of dehalogenation.[3]

Therefore, the strategic selection of the catalyst, solvent, and reaction conditions is paramount to steer the reaction towards the desired amino product and away from dehalogenated or cleaved byproducts.

Key Experimental Parameters for Maximizing Selectivity

Catalyst Selection

The choice of catalyst is the most critical factor in controlling the reaction's outcome.

  • Palladium on Carbon (Pd/C): While highly active for nitro reduction, standard Pd/C often leads to significant hydrodechlorination.[2][4] Its use requires careful modification of reaction conditions, such as the addition of base or specific catalyst poisons to suppress C-Cl bond cleavage.[5][6]

  • Platinum on Carbon (Pt/C): Platinum-based catalysts generally exhibit lower activity for hydrodechlorination compared to palladium, making them a more suitable choice for this transformation.[7]

  • Raney Nickel (Raney Ni): This catalyst is often preferred for substrates where dehalogenation is a significant concern.[2][8] It provides a good balance of reactivity for nitro reduction while being less prone to cleaving aryl-halide bonds.

  • Modified Catalysts: The use of catalyst poisons or modifiers can dramatically improve selectivity. For instance, using diphenylsulfide as a poison for Pd/C can selectively reduce nitro groups without affecting halogens.[6] Similarly, the addition of a base like triethylamine can suppress the formation of HCl during the reaction, thereby reducing the rate of hydrodechlorination.[5]

Solvent and Additives

The reaction medium plays a crucial role in catalyst activity and selectivity.

  • Solvents: Protic solvents like ethanol, methanol, or isopropanol are commonly used as they facilitate hydrogen dissolution and help to moderate catalyst activity.[9]

  • Additives to Suppress Dehalogenation: The addition of a stoichiometric or catalytic amount of a base (e.g., triethylamine, magnesium oxide) is a widely adopted strategy. The base neutralizes any in-situ generated HCl, which can promote hydrodechlorination.[5]

Reaction Conditions
  • Hydrogen Pressure: Generally, lower hydrogen pressures (1-5 atm) are favored to minimize the risk of hydrodechlorination and other over-reduction reactions. High pressures can increase the rate of undesired side reactions.[10]

  • Temperature: Hydrogenation of nitro groups is highly exothermic.[11] Reactions are typically run at or slightly above room temperature (25-50 °C). Elevated temperatures can significantly increase the rate of dehalogenation.[5]

Visualization of Reaction and Workflow

To better illustrate the process, the following diagrams outline the chemical transformation and the general experimental procedure.

cluster_main Selective Hydrogenation Pathway Start Chloronitropyridine Hydrazine Derivative Desired Chloroaminopyridine Hydrazine Derivative Start->Desired H₂, Catalyst (e.g., Pt/C, Raney Ni) SELECTIVE CONDITIONS Side Dehalogenated Byproduct Start->Side H₂, Catalyst (e.g., Pd/C) HARSH CONDITIONS

Caption: Desired reaction pathway versus the primary side reaction.

cluster_workflow General Experimental Workflow A 1. Reactor Setup (Inert Atmosphere Purge) B 2. Charge Substrate, Solvent, and Catalyst A->B C 3. Seal and Purge with H₂ B->C D 4. Pressurize & Heat (Controlled Conditions) C->D E 5. Monitor Reaction (TLC/HPLC/GC) D->E F 6. Cool and Vent H₂ (Purge with N₂) E->F G 7. Filter Catalyst (Caution: Pyrophoric) F->G H 8. Product Isolation (Evaporation, Crystallization) G->H

Caption: Step-by-step experimental workflow for catalytic hydrogenation.

Detailed Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially after use).[10][11] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.[12] Ensure the reactor is properly assembled and leak-tested before introducing hydrogen.[1]

Protocol 1: Selective Hydrogenation using Platinum on Carbon (Pt/C)

This protocol is a robust starting point for minimizing hydrodechlorination.

Materials:

  • Chloronitropyridine hydrazine derivative (1.0 eq)

  • 5% Platinum on Carbon (Pt/C) (5-10 mol% by weight)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite for filtration

Procedure:

  • Reactor Preparation: To a high-pressure hydrogenation vessel, add the chloronitropyridine hydrazine derivative (1.0 eq) and the solvent (e.g., ethanol, ~10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Pt/C (5-10 mol%). Note: Handle the catalyst carefully as dry catalysts can be pyrophoric.[9]

  • System Purge: Seal the reactor. Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas to the desired pressure (e.g., 50 psi / ~3.5 atm). Repeat this cycle three times.[12]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature (25-30 °C). Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC.

  • Workup: Once the reaction is complete (typically 4-12 hours), stop the stirring and vent the excess hydrogen. Purge the system with nitrogen three times.[1]

  • Catalyst Filtration: Carefully open the reactor and filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Caution: The used catalyst is highly pyrophoric and must be kept wet with solvent during filtration.[10][11] Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Hydrazine Hydrate

This method avoids the use of high-pressure hydrogen gas, offering an operationally simpler and often highly selective alternative.[3][13][14]

Materials:

  • Chloronitropyridine hydrazine derivative (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Hydrazine hydrate (N₂H₄·H₂O) (3-5 eq)

  • Methanol (MeOH)

  • Celite for filtration

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloronitropyridine hydrazine derivative (1.0 eq), 10% Pd/C (5-10 mol%), and methanol (~15-25 mL per gram of substrate).[15]

  • Reagent Addition: Stir the suspension at room temperature. Carefully add hydrazine hydrate (3-5 eq) dropwise. Caution: The initial reaction can be exothermic.[15]

  • Reaction: After the addition is complete, gently heat the mixture to reflux (typically ~65 °C in methanol). Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.[15]

  • Workup and Filtration: Cool the reaction mixture to room temperature. Filter through a pad of Celite to remove the catalyst, ensuring the catalyst cake remains wet.[15] Wash the cake with methanol.

  • Isolation: Combine the filtrate and concentrate under reduced pressure. The resulting crude product can be purified as needed.

Data Summary and Troubleshooting

ParameterProtocol 1 (Pt/C, H₂)Protocol 2 (CTH, N₂H₄)Rationale & Key Considerations
Catalyst 5% Pt/C10% Pd/CPt/C is inherently less active for dehalogenation.[7] Pd/C is effective in CTH, where conditions are milder.[16]
Hydrogen Source H₂ gas (50 psi)Hydrazine HydrateCTH avoids high-pressure equipment and can offer different selectivity.[3][14]
Temperature 25-30 °C65 °C (Reflux)Low temperature minimizes dehalogenation. CTH requires heat for hydrazine decomposition.
Selectivity Generally highOften very highCTH is reported to be highly selective for reducing nitro groups in the presence of halogens.[16]
Safety High-pressure H₂, pyrophoric catalystExothermic reaction, pyrophoric catalystBoth methods require careful handling of the catalyst after the reaction.[9][10]

Troubleshooting Guide:

  • Problem: Significant Dehalogenation Observed.

    • Solution: Lower the hydrogen pressure and/or temperature. Switch from Pd/C to Pt/C or Raney Ni.[8] Consider adding a base like triethylamine (1.1 eq) to the reaction mixture.

  • Problem: Incomplete Reaction.

    • Solution: Ensure the catalyst is active (use fresh catalyst if necessary). Increase catalyst loading slightly. Check for potential catalyst poisons in the starting material. Increase reaction time or temperature moderately.

  • Problem: Low Yield.

    • Solution: Verify complete catalyst removal, as residual catalyst can cause product degradation. Ensure the workup procedure minimizes product loss.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. Retrieved from [Link]

  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. (2025, October 19). ResearchGate. Retrieved from [Link]

  • Whitmore, F. C. (1961). U.S. Patent No. 3,182,086. Washington, DC: U.S. Patent and Trademark Office.
  • Parr Hydrogenation Apparatus Safety procedure. (2022, March 20).
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 14–22. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.).
  • Boyer, S. K. (1986). U.S. Patent No. 4,618,686. Washington, DC: U.S. Patent and Trademark Office.
  • Domaille, D. W., et al. (2017). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Sustainable Chemistry & Engineering, 5(1), 671-675. Retrieved from [Link]

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 3(16), 2485–2487. Retrieved from [Link]

  • Maleczka, R. E., & Ghosh, B. (2013). Catalytic Hydrodehalogenation Reactions. Science of Synthesis, 1, 415-442. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2485–2490. Retrieved from [Link]

  • Hydrogen. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. (2025, April 4).
  • Li, J., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5483. Retrieved from [Link]

  • Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. (2020). Nanoscale Advances, 2(1), 235-241. Retrieved from [Link]

  • Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. (2017). RSC Advances, 7(50), 31441-31448. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Chemistry and Applied Chemical Engineering. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved from [Link]

  • Al-Yasari, A., et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 3(9), 11463–11472. Retrieved from [Link]

Sources

Application Note: One-Pot Synthesis of Fused Heterocycles Using 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Fused nitrogen heterocycles, particularly triazolopyridines and pyrazolopyridines, are privileged scaffolds in modern drug discovery, exhibiting profound antimicrobial, anticancer, and neuroprotective activities. The compound 5-chloro-2-hydrazinyl-3-nitropyridine (CAS: 22353-46-4) serves as an exceptionally versatile bifunctional building block for the one-pot synthesis of these complex architectures.

Unlike simple hydrazinylpyridines, this specific building block offers dual advantages:

  • Late-Stage Functionalization: The 5-chloro substituent remains inert during cyclization, providing a robust synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • Stereoelectronic Control: The strongly electron-withdrawing 3-nitro group dictates the thermodynamic outcome of the cyclization, allowing chemists to selectively access specific regioisomers.

Mechanistic Insights: Causality in Experimental Design

The synthesis of fused heterocycles from 2-hydrazinylpyridines typically proceeds via the condensation of the hydrazine moiety with an electrophile (such as an aldehyde, orthoester, or 1,3-dicarbonyl), followed by intramolecular cyclization.

However, the 3-nitro group in 5-chloro-2-hydrazinyl-3-nitropyridine fundamentally alters the reaction landscape. While standard cyclizations yield kinetic [1,2,4]triazolo[4,3-a]pyridines , the highly electron-withdrawing nature of the -NO₂ group increases the electrophilicity of the pyridine C2 carbon. Under thermal or slightly basic conditions, this induces a Dimroth-type rearrangement . The kinetic [4,3-a] ring opens and re-closes to form the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine isomer.

Understanding this causality is critical: if the kinetic [4,3-a] isomer is desired, reactions must be kept strictly at ambient temperatures. If the more stable [1,5-a] isomer is the target, elevated temperatures (>80 °C) are applied to drive the rearrangement to completion.

Reaction Pathways & Visualization

G A 5-Chloro-2-hydrazinyl- 3-nitropyridine B Aldehydes + I2/DMSO (Oxidative Cyclization) A->B + Ar-CHO C Triethyl Orthoformate (Acidic Condensation) A->C + HC(OEt)3 D 1,3-Dicarbonyls (Cyclocondensation) A->D + R-CO-CH2-CO-R' E Hydrazone Intermediate B->E Condensation F [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) C->F Heat / H+ H Pyrazolo[3,4-b]pyridine Derivatives D->H Dehydrative Cyclization E->F I2/DMSO Oxidation G [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) F->G Dimroth Rearrangement (Driven by 3-NO2)

Reaction pathways of 5-chloro-2-hydrazinyl-3-nitropyridine to various fused heterocycles.

Experimental Protocols

Protocol A: I₂/DMSO-Mediated One-Pot Synthesis of 6-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridines

This metal-free protocol utilizes molecular iodine and DMSO to achieve oxidative cyclization .

  • Causality of Reagents: Iodine (20 mol%) acts as a mild, halonium-based radical initiator that facilitates the intramolecular C-N bond formation of the intermediate hydrazone. DMSO serves a dual purpose: it acts as a highly polar solvent to dissolve the nitro-aromatic starting material and functions as the terminal oxidant, regenerating the active iodine species. Heating to 80 °C provides the activation energy necessary to drive the Dimroth rearrangement.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve the selected aromatic aldehyde (1.0 mmol) in anhydrous DMSO (5.0 mL).

  • Catalyst Addition: Add molecular iodine (I₂, 0.2 mmol, 20 mol%) to the solution. Stir at ambient temperature for 10 minutes until the iodine is fully dissolved.

  • Hydrazine Addition: Add 5-chloro-2-hydrazinyl-3-nitropyridine (1.0 mmol) in one portion.

  • Cyclization & Rearrangement: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 4–6 hours. Monitor the conversion of the intermediate hydrazone and the subsequent Dimroth rearrangement via TLC (Eluent: EtOAc/Hexane 1:1).

  • Quenching: Once complete, cool the mixture to room temperature. Quench the reaction by pouring it into 30 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize residual iodine.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the pure [1,5-a] isomer.

Protocol B: Acid-Catalyzed Cyclocondensation with Triethyl Orthoformate

This protocol is ideal for synthesizing the unsubstituted C3-position of the triazole ring.

  • Causality of Reagents: Triethyl orthoformate acts as both the solvent and the C1 synthon. Glacial acetic acid is added as a Brønsted acid catalyst to protonate the orthoester, facilitating the elimination of ethanol and accelerating the condensation/cyclization cascade.

Step-by-Step Methodology:

  • Reagent Mixing: Suspend 5-chloro-2-hydrazinyl-3-nitropyridine (1.0 mmol) in triethyl orthoformate (5.0 mL).

  • Acidification: Add glacial acetic acid (0.5 mL) dropwise to the suspension.

  • Reflux: Heat the mixture to 120 °C under an inert nitrogen atmosphere for 2–3 hours. The reaction becomes homogeneous as the condensation proceeds.

  • Workup: Cool the reaction to room temperature, leading to the precipitation of the product. If precipitation is incomplete, add cold diethyl ether (10 mL) to induce crystallization.

  • Isolation: Filter the solid precipitate, wash with cold ethanol (2 × 5 mL), and dry under a vacuum to yield the pure 6-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions, highlighting how temperature and solvent choices dictate the isomeric outcome due to the 3-nitro group's influence.

Table 1: Optimization of Reaction Conditions for Triazolopyridine Synthesis

EntryReagents / CatalystSolventTemp (°C)Time (h)Major Isomer IsolatedYield (%)
1Ar-CHO, I₂ (20 mol%)DMSO804[1,5-a] (Thermodynamic)82
2Ar-CHO, I₂ (20 mol%)DMSO2512[4,3-a] /[1,5-a] (Mixture)65
3HC(OEt)₃, AcOH (Cat.)Neat1202[1,5-a] (Thermodynamic)88
4Ar-CHO, RuCl₃ / OxoneDMF605[1,5-a] (Thermodynamic)76
51,3-Diketones, AcOHEtOH803Pyrazolo[3,4-b]pyridine85

Note: Yields represent isolated yields after column chromatography or recrystallization. Entry 2 demonstrates the incomplete Dimroth rearrangement at lower temperatures.

References

  • Title: Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Metal-free One-pot Synthesis of 1,2,4-Triazolo[4,3-a]pyridines from 2-Hydrazinylpyridines Source: Advanced Synthesis & Catalysis URL: [Link]

Scalable preparation methods for 5-Chloro-2-hydrazinyl-3-nitropyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable preparation methods for 5-Chloro-2-hydrazinyl-3-nitropyridine intermediates Content Type: Application Note & Protocol Guide Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.

Executive Summary & Strategic Importance

5-Chloro-2-hydrazinyl-3-nitropyridine (CAS: 22353-46-4) is a critical pharmacophore scaffold, widely utilized in the synthesis of fused bicyclic heterocycles such as pyrazolopyridines and triazolopyridines —motifs frequently found in kinase inhibitors and oncology candidates.

While laboratory-scale synthesis (milligram to gram) is straightforward, scaling this chemistry to kilogram quantities presents distinct process safety and quality challenges. The primary risks involve the energetic nature of the nitro group , the carcinogenicity and instability of hydrazine , and the regiochemical competition that can lead to bis-hydrazinyl impurities.

This guide outlines a robust, scalable process designed to maximize yield (>85%), ensure safety through thermal control, and minimize impurity formation via optimized stoichiometry.

Reaction Mechanism & Pathway Analysis

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 2,5-dichloro-3-nitropyridine. The presence of the nitro group at the 3-position and the ring nitrogen activates the chlorine at the 2-position, making it significantly more electrophilic than the 5-chloro substituent.
Critical Process Parameters (CPPs):
  • Regioselectivity: The 2-Cl is highly activated. However, elevated temperatures (

    
    ) can promote substitution at the 5-Cl position or double substitution.
    
  • Dimerization: The product contains a nucleophilic hydrazine moiety (

    
    ) which can react with unreacted starting material to form a hydrazo-bridged dimer. Control Strategy:  Maintain a high local concentration of hydrazine relative to the substrate.
    
  • Exotherm Management: The reaction is exothermic. On a large scale, uncontrolled addition of hydrazine can lead to thermal runaway.

Visualized Pathway (DOT Diagram)

ReactionPathway SM 2,5-Dichloro- 3-nitropyridine (Substrate) Intermediate Meisenheimer Complex SM->Intermediate + N2H4 (SNAr) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 5-Chloro-2-hydrazinyl- 3-nitropyridine (Target) Intermediate->Product - HCl Impurity Bis-hydrazinyl Impurity (Over-reaction) Product->Impurity + Excess N2H4 High Temp (>80°C) Dimer Hydrazo-Dimer (Coupling Impurity) Product->Dimer + Unreacted SM Low N2H4 Eq

Caption: Reaction pathway showing the primary SNAr mechanism and potential side-reactions (dimerization and over-substitution) requiring control.

Process Safety Assessment (PSA)

Before proceeding, all personnel must review the SDS for Hydrazine Hydrate and Nitropyridines.

Hazard ClassRisk DescriptionMitigation Strategy
Thermal Hazard Nitro-compounds are energetic.

releases heat.
Dosing Control: Use a dosing pump for hydrazine addition. Maintain reactor jacket at

during addition.
Toxicity Hydrazine is a known carcinogen and skin sensitizer.Containment: Use closed systems/isolators. Double-glove policy. Neutralize waste streams with bleach (NaOCl) before disposal.
Chemical Stability Product may decompose if dried at high temp (

).
Drying: Vacuum dry at

. Avoid friction/impact on dry solids.

Scalable Experimental Protocol

Scale: 100 g Input (Scalable to kg) Target Yield: 85-92% Purity: >98% (HPLC)

Materials
  • Precursor: 2,5-Dichloro-3-nitropyridine (1.0 equiv)

  • Reagent: Hydrazine Hydrate (64% or 80% aq. solution) (2.5 - 3.0 equiv)

    • Note: Excess is required to suppress dimer formation.[1]

  • Solvent: Ethanol (Absolute) or Methanol (10 Volumes)

    • Rationale: The product is less soluble in alcohols than the starting material, facilitating isolation by filtration.

Step-by-Step Procedure
Phase 1: Reaction Setup & Addition
  • Reactor Charge: Charge a jacketed glass reactor with 2,5-Dichloro-3-nitropyridine (100 g, 0.518 mol) and Ethanol (1000 mL) .

  • Agitation: Initiate stirring (overhead stirrer, 250-300 rpm) to suspend/dissolve the solid.

  • Cooling: Cool the mixture to an internal temperature of 0–5°C .

  • Controlled Addition: Charge Hydrazine Hydrate (77.8 g / 76 mL, ~1.55 mol, 3.0 equiv) into a pressure-equalizing addition funnel or dosing pump.

    • Critical Step: Add the hydrazine dropwise over 45–60 minutes .

    • Monitor: Ensure internal temperature does not exceed 15°C .

Phase 2: Reaction Progression
  • Warm-up: After addition is complete, allow the reaction to warm to Room Temperature (20–25°C) over 30 minutes.

  • Hold: Stir at RT for 2–3 hours .

    • IPC (In-Process Control): Take an aliquot for HPLC/TLC. Target: <1% Starting Material.

    • Observation: The product typically precipitates as a bright yellow/orange solid during this phase.

Phase 3: Work-up & Isolation
  • Quench/Cooling: Cool the slurry back to 0–5°C and stir for 1 hour to maximize precipitation.

  • Filtration: Filter the solid using a Büchner funnel or centrifuge (for kg scale).

  • Washing: Wash the filter cake with cold Ethanol (2 x 100 mL) followed by Water (2 x 100 mL) .

    • Why Water? To remove residual hydrazine salts (Hydrazine Hydrochloride).

  • Final Wash: Perform a final displacement wash with n-Heptane (100 mL) to aid drying.

Phase 4: Drying
  • Drying: Transfer the wet cake to a vacuum oven. Dry at 40–45°C under full vacuum (-0.1 MPa) for 12 hours.

    • Safety: Do not exceed 50°C.

Purification & Troubleshooting

If the IPC or final purity is low (<95%), use the following reslurry method instead of recrystallization (which can lead to thermal decomposition).

Reslurry Protocol:

  • Suspend the crude solid in Acetonitrile (5 vol) .

  • Heat to 50°C for 30 minutes.

  • Cool to 0°C .

  • Filter and dry.

    • Effect: Removes unreacted starting material and bis-substituted impurities which are more soluble in ACN.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<70%) Product dissolved in mother liquor.Reduce solvent volume or switch to Isopropanol (lower solubility).
High Dimer Impurity Hydrazine concentration too low during reaction.Increase Hydrazine equivalents to 3.0–3.5. Ensure good mixing.
Dark Product Color Oxidation or thermal degradation.Conduct reaction under Nitrogen atmosphere. Keep temp <30°C.

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Order: Hydrazine (Void) < Product < Dimer < Starting Material.

Workflow Visualization

Workflow Start Start: Charge Reactor (Substrate + EtOH) Cool Cool to 0-5°C Start->Cool Add Controlled Addition (Hydrazine Hydrate) Cool->Add React Reaction Phase (Warm to RT, 2-3h) Add->React IPC IPC Check (HPLC) SM < 1%? React->IPC IPC->Add No (Add more N2H4) Filter Filtration & Wash (EtOH -> H2O -> Heptane) IPC->Filter Yes Dry Vacuum Dry (45°C, 12h) Filter->Dry Final Final Product (Yellow Solid) Dry->Final Reslurry Reslurry in ACN (Purification) Final->Reslurry If Purity < 98% Reslurry->Filter

Caption: Operational workflow for the synthesis, isolation, and optional purification of the intermediate.

References

  • ChemicalBook. (n.d.). (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine synthesis. Retrieved from

  • PubChem. (n.d.).[2] 5-Chloro-2-hydrazinylpyridine | Safety and Hazards. National Library of Medicine. Retrieved from

  • ResearchGate. (2014). Discussion on Large Scale Synthesis of 2-Hydrazinopyridine. Retrieved from

  • BLD Pharm. (n.d.). Product Information: 5-Chloro-2-hydrazinyl-3-nitropyridine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-2-hydroxy-3-nitropyridine. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and purity, ensuring the successful synthesis of this critical intermediate.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine, a process that typically involves the nucleophilic aromatic substitution (SNAr) of a di-substituted pyridine with hydrazine.

Issue 1: Low or No Product Yield

Question: I am experiencing a very low yield, or in some cases, no formation of the desired 5-Chloro-2-hydrazinyl-3-nitropyridine. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the synthesis of hydrazinylpyridines are a common challenge and can stem from several factors. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, which is highly dependent on the reactivity of the substrate and the reaction conditions.[1]

Potential Causes & Solutions:

  • Insufficient Reactivity of the Starting Material: The pyridine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack by hydrazine. The presence of the nitro group in the 3-position is beneficial, but the reactivity of the starting material, typically 2,5-dichloro-3-nitropyridine, is paramount.

    • Solution: Ensure the high purity of your 2,5-dichloro-3-nitropyridine starting material. Impurities can inhibit the reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables that significantly influence the reaction rate and yield.[1]

    • Temperature: SNAr reactions often require elevated temperatures to proceed at a practical rate.[1] If the reaction is sluggish, a moderate increase in temperature can be beneficial. A common protocol suggests stirring the reaction at 60°C.[2]

    • Reaction Time: The reaction may require a longer duration to reach completion. Monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] A typical reported time is 2 hours.[2]

    • Solvent: Aprotic polar solvents are generally preferred for this type of reaction. Methanol is a commonly used and effective solvent.[2] Other options like ethanol, isopropanol, or dioxane can also be considered.[1]

  • Reagent Stoichiometry: The ratio of hydrazine to the pyridine substrate is crucial.

    • Solution: Using an excess of hydrazine hydrate can help drive the reaction to completion.[1] A common protocol utilizes approximately 3 equivalents of hydrazine hydrate relative to the 2,5-dichloro-3-nitropyridine.[2] However, a very large excess can complicate the work-up process.[1]

ParameterRecommended ConditionRationale
Starting Material High Purity 2,5-dichloro-3-nitropyridineImpurities can interfere with the reaction.
Temperature 60°CBalances reaction rate and potential for side reactions.[2]
Reaction Time 2 hours (monitor by TLC)Ensures the reaction proceeds to completion without degradation.[1][2]
Solvent MethanolProvides good solubility for reactants and facilitates the reaction.[2]
Hydrazine Hydrate ~3 equivalentsDrives the reaction equilibrium towards the product.[1][2]
Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the common side products in this synthesis, and how can I minimize their formation?

Answer: The formation of side products is a frequent challenge in the synthesis of hydrazinylpyridines. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

  • Di-substitution: The starting material, 2,5-dichloro-3-nitropyridine, has two leaving groups. This can lead to the formation of a di-hydrazinyl-nitropyridine impurity where both chlorine atoms are substituted by hydrazine.

    • Mitigation: Carefully control the stoichiometry of hydrazine hydrate (around 3 equivalents is often sufficient) and maintain a moderate reaction temperature (e.g., 60°C).[1][2]

  • Reaction with Other Functional Groups: While less common with this specific substrate, hydrazine can react with other electrophilic functional groups if they are present on the pyridine ring.

    • Mitigation: Ensure the starting material is free from other reactive functionalities.

  • Oxidation of Hydrazine: Hydrazine can be oxidized, particularly in the presence of atmospheric oxygen at elevated temperatures.[1]

    • Mitigation: While not always necessary for this specific synthesis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially if higher temperatures are employed.[1]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2,5-dichloro-3-nitropyridine in the final product.

    • Mitigation: Increase the reaction time, ensure adequate temperature, or slightly increase the equivalents of hydrazine hydrate. Monitor the reaction by TLC to confirm the consumption of the starting material.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_impurities Potential Impurities 2,5-dichloro-3-nitropyridine 2,5-dichloro-3-nitropyridine Desired Product 5-Chloro-2-hydrazinyl- 3-nitropyridine 2,5-dichloro-3-nitropyridine->Desired Product Unreacted Starting Material Unreacted Starting Material 2,5-dichloro-3-nitropyridine->Unreacted Starting Material Incomplete Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Desired Product Oxidation Products Oxidation Products Hydrazine Hydrate->Oxidation Products O2 / High Temp Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Desired Product 60°C (Temperature) 60°C (Temperature) 60°C (Temperature)->Desired Product 2 hours (Time) 2 hours (Time) 2 hours (Time)->Desired Product Di-hydrazinyl-nitropyridine Di-hydrazinyl-nitropyridine Desired Product->Di-hydrazinyl-nitropyridine Excess Hydrazine

Caption: Reaction workflow and potential impurity sources.

Issue 3: Difficulties with Product Isolation and Purification

Question: I am having trouble isolating a pure product. What is the recommended work-up and purification procedure?

Answer: Proper work-up and purification are critical for obtaining high-purity 5-Chloro-2-hydrazinyl-3-nitropyridine.

Recommended Procedure:

  • Cooling and Precipitation: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the methanol solution.

  • Filtration: Collect the precipitated solid by filtration.[2]

  • Washing: Wash the collected solid with a small amount of cold solvent (e.g., cold methanol or water) to remove residual hydrazine hydrate and other soluble impurities.

  • Drying: Dry the purified product under vacuum.

  • Recrystallization (if necessary): For higher purity, recrystallization can be performed.[3] A suitable solvent system would need to be determined empirically, but ethanol or an ethanol/water mixture is often a good starting point for similar compounds.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between 2,5-dichloro-3-nitropyridine and hydrazine?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the pyridine ring, making the carbon atoms attached to the chlorine atoms electrophilic. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking one of the carbon atoms bonded to a chlorine atom. This is followed by the departure of the chloride ion as a leaving group. The substitution preferentially occurs at the 2-position due to the activating effect of the adjacent nitro group.

Q2: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A2: Yes, hydrazine hydrate is a hazardous substance and requires careful handling. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

Q3: Can I use a different hydrazine source, such as anhydrous hydrazine?

A3: While anhydrous hydrazine can be used, hydrazine hydrate is generally preferred for its lower volatility and ease of handling. If using anhydrous hydrazine, be aware that it is highly reactive and flammable. The stoichiometry may also need to be adjusted.

Q4: Is microwave-assisted synthesis a viable option for this reaction?

A4: Microwave irradiation can sometimes significantly reduce reaction times and improve yields for SNAr reactions compared to conventional heating.[1] If you have access to a microwave reactor, it is worth exploring as a method to optimize the synthesis.

III. Experimental Protocol: Synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine

This protocol is a general guideline based on reported procedures.[2] Optimization may be necessary depending on the specific laboratory conditions and reagent quality.

Materials:

  • 2,5-dichloro-3-nitropyridine

  • Hydrazine hydrate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum source

Procedure:

  • To a solution of 2,5-dichloro-3-nitropyridine (1.0 g, 5.2 mmol) in methanol, add hydrazine hydrate (0.775 g, 15.5 mmol, ~3 equivalents).

  • Stir the reaction mixture at 60°C for 2 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with a small amount of cold methanol.

  • Dry the product under vacuum to yield 5-Chloro-2-hydrazinyl-3-nitropyridine. A typical reported yield is around 82%.[2]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A 1. Combine 2,5-dichloro-3-nitropyridine and methanol in a flask. B 2. Add hydrazine hydrate. A->B C 3. Heat to 60°C and stir for 2 hours. B->C D 4. Monitor by TLC. C->D E 5. Cool to room temperature. D->E F 6. Filter the precipitate. E->F G 7. Wash with cold methanol. F->G H 8. Dry under vacuum. G->H

Caption: Step-by-step experimental workflow.

IV. References

  • Synthesis of 2-hydrazino-5-chloropyridine - PrepChem.com. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]

  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. Available at:

  • process for synthesis of (3-chloro-2-pyridyl)hydrazine - Justia Patents. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. Available at: [Link]

  • 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem - NIH. Available at: [Link]

  • 5-Chloro-2-nitropyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]

  • Nickel-catalyzed multicomponent reaction of dinitriles and hydrazine hydrochlorides with boronic acids: access to 1,3-diaryl-1H-pyrazol-5-amines and 4,5-dihydropyridazin-3(2H)-ones - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. Available at: [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]

  • How can we replace the chlorine atom in 3-chloro-2-carboxylic pyridine with free hydrazine hydrate group? | ResearchGate. Available at: [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives - Der Pharma Chemica. Available at: [Link]

Sources

Technical Support Center: Purification of Pyridine Derivatives from Hydrazine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing the common challenge of removing hydrazine impurities from pyridine derivatives. The following troubleshooting advice and frequently asked questions are designed to offer practical, field-tested solutions grounded in established chemical principles.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter during the purification of your pyridine derivative.

Scenario 1: My final pyridine derivative product shows a positive test for hydrazine after an aqueous work-up. How can I remove it?

Root Cause Analysis: Hydrazine and its hydrate are highly soluble in water and can be challenging to remove completely through simple aqueous extractions, especially if your pyridine derivative also has some water solubility. The basicity of hydrazine can also lead to the formation of salts, further complicating its removal.

Recommended Solutions:

  • Azeotropic Distillation: This is a highly effective method for removing residual hydrazine.[1] By adding a solvent that forms a low-boiling azeotrope with hydrazine, such as toluene or xylene, you can selectively remove the hydrazine during distillation.[1]

    Experimental Protocol: Azeotropic Removal of Hydrazine

    • Dissolve your crude pyridine derivative in a suitable volume of xylene.

    • Set up a distillation apparatus, preferably with a Dean-Stark trap to collect the azeotrope.

    • Heat the mixture to reflux. The xylene-hydrazine azeotrope will distill off.

    • Continue the distillation until no more azeotrope is collected.

    • Remove the xylene under reduced pressure to yield the purified pyridine derivative.

  • Acidic Wash: An acidic wash can be employed to convert the basic hydrazine into a water-soluble salt, facilitating its removal into the aqueous phase.

    Experimental Protocol: Acidic Wash

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with a dilute acid solution, such as 1 M HCl.[2]

    • Separate the aqueous layer.

    • Repeat the acidic wash if necessary.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Scenario 2: My pyridine derivative is acid-sensitive. How can I remove hydrazine without using an acidic wash?

Root Cause Analysis: The use of strong acids can lead to the degradation of acid-labile functional groups on your pyridine derivative. In such cases, alternative, non-acidic methods are required.

Recommended Solutions:

  • Chemical Scavengers: Utilize reagents that selectively react with hydrazine to form products that are easily separated.

    • Aldehydes and Ketones: These react with hydrazine to form hydrazones, which can often be removed by precipitation or chromatography.[3] Benzaldehyde is a common choice.

    • 2-Ketoglutaric Acid: This α-ketoacid reacts with hydrazine to form an environmentally friendly product that can be easily removed.[4]

  • Solid-Phase Scavengers: Cross-linked polyvinylpyrrolidone (PVPP) has been shown to effectively remove hydrazine compounds from solutions.[5] The solid nature of PVPP allows for easy removal by filtration after scavenging the impurity.[5]

    Experimental Protocol: Purification using PVPP

    • Dissolve the crude product in a suitable solvent.

    • Add an appropriate amount of PVPP to the solution.

    • Stir the mixture for a sufficient period to allow for complete scavenging of the hydrazine.

    • Filter off the PVPP.

    • Concentrate the filtrate to obtain the purified product.

Scenario 3: I've tried multiple purification techniques, but I still detect trace amounts of hydrazine. How can I confirm its presence and achieve higher purity?

Root Cause Analysis: Trace levels of hydrazine can be difficult to remove and may require more sensitive analytical techniques for detection and more rigorous purification methods.

Recommended Solutions:

  • Sensitive Analytical Detection:

    • Colorimetric Methods: A simple and rapid method involves reacting the sample with p-dimethylaminobenzaldehyde, which forms a yellow-colored complex with hydrazine that can be quantified spectrophotometrically.[6]

    • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high sensitivity and specificity for detecting and quantifying residual hydrazine.[7][8] Derivatization with reagents like benzaldehyde can enhance detection.[9][10]

  • Advanced Purification Techniques:

    • Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[11][12] Both normal-phase (e.g., silica gel) and reverse-phase chromatography can be effective for removing hydrazine and its byproducts.[11]

    • Recrystallization: If your pyridine derivative is a solid, recrystallization from a suitable solvent system can be a powerful method for achieving high purity by excluding impurities from the crystal lattice.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with hydrazine?

A1: Hydrazine is a highly toxic and potentially carcinogenic substance that should be handled with extreme caution in a well-ventilated chemical fume hood.[13][14] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, a face shield, and compatible gloves (e.g., neoprene or nitrile).[15] Have an emergency plan in place and ensure easy access to a safety shower and eyewash station.[13][15] Store hydrazine away from heat, sparks, open flames, and incompatible materials like oxidizing agents and acids.[15]

Q2: How do I choose the most appropriate purification method for my specific pyridine derivative?

A2: The choice of purification method depends on several factors, including the physicochemical properties of your target compound and the nature of the impurities.

Decision-Making Workflow for Purification Method Selection

Purification Method Selection start Crude Pyridine Derivative with Hydrazine Impurity product_properties Assess Product Properties: - Solid or Liquid? - Thermally Stable? - Acid/Base Sensitive? start->product_properties solid Solid product_properties->solid Is it a solid? liquid Liquid product_properties->liquid Is it a liquid? acid_stable Acid Stable product_properties->acid_stable Is it acid stable? acid_sensitive Acid Sensitive product_properties->acid_sensitive Is it acid sensitive? recrystallization Recrystallization solid->recrystallization thermostable Thermally Stable liquid->thermostable Is it thermally stable? thermolabile Thermally Labile liquid->thermolabile distillation Distillation / Azeotropic Distillation thermostable->distillation chromatography Column Chromatography thermolabile->chromatography acid_wash Acidic Wash acid_stable->acid_wash acid_sensitive->chromatography scavengers Chemical/Solid-Phase Scavengers acid_sensitive->scavengers

Caption: Decision tree for selecting a suitable purification technique.

Q3: Are there any "greener" alternatives to traditional hydrazine removal methods?

A3: Yes, there is a growing interest in developing more environmentally friendly purification techniques. The use of solid-phase scavengers like PVPP is considered a greener approach as it simplifies the work-up and reduces solvent usage.[5] Additionally, a method for the cleavage of the hydrazine group from (hetero)aromatic substrates using a low concentration of trimethylsilanolate in THF or even water for water-soluble substrates has been reported as an eco-friendly methodology. For applications where hydrazine is used as an oxygen scavenger, safer alternatives like carbohydrazide are being increasingly adopted.[16][17]

Q4: How can I effectively quench excess hydrazine in my reaction mixture before work-up?

A4: Quenching excess hydrazine is crucial to prevent its carryover into the final product. Adding an aldehyde or ketone, such as acetone or benzaldehyde, to the reaction mixture is a common and effective method.[3] The resulting hydrazone is often less soluble and can sometimes be removed by filtration. For non-polar hydrazides, an aqueous extraction is a straightforward way to remove the more polar hydrazine.[2]

Q5: What are some common impurities other than hydrazine that I should be aware of when working with pyridine derivatives?

A5: Besides unreacted starting materials and hydrazine, other potential impurities in pyridine derivatives can include water, picolines, and lutidines.[18] Depending on the reaction conditions, side products from undesired reactions may also be present. A thorough characterization of your purified product using techniques like NMR, MS, and elemental analysis is essential to confirm its purity and identity.

Data Summary

Table 1: Comparison of Hydrazine Detection Methods

Analytical MethodPrincipleTypical Detection LimitAdvantagesDisadvantages
Colorimetric (p-dimethylaminobenzaldehyde) Forms a colored azine complex~0.065 µg/mL[10]Simple, rapid, and cost-effective[6]Lower specificity, potential for interference[10]
HPLC Chromatographic separation with UV or electrochemical detection0.032 µ g/sample [9]High sensitivity and specificity[7]Requires specialized equipment and method development
GC Chromatographic separation with nitrogen-phosphorus or flame ionization detectionVaries with detector and derivatizationExcellent for volatile derivativesMay require derivatization for non-volatile compounds[7]

References

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of Washington. Retrieved from [Link]

  • CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents. (n.d.).
  • CN101827791A - Method for removing hydrazine compounds - Google Patents. (n.d.).
  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (2019, October 18). MDPI. Retrieved from [Link]

  • Purification of Pyridine - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • Carbohydrazide vs. Hydrazine: A Comparative Look at Oxygen Scavengers. (2026, February 21). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Analytical Methods - ATSDR. (n.d.). Retrieved from [Link]

  • New (green) methodology for efficient hydrazine cleavage - RSC Publishing. (2016, April 26). Retrieved from [Link]

  • Determination of Hydrazine in Wastewater: Measurement - NANOLAB. (n.d.). Retrieved from [Link]

  • Hydrazine Replacement | Fineamin SWISS Chemicals. (n.d.). Retrieved from [Link]

  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. (n.d.). OSHA. Retrieved from [Link]

  • Hydrazine - UC Santa Barbara. (n.d.). Retrieved from [Link]

  • Hydrazine Oxygen Scavenger - 5 & 55 Gallons - Buy Chemicals Direct Online. (n.d.). Retrieved from [Link]

  • Hydrazine Oxygen Scavenger - 5 & 55 Gallons - ChemWorld. (n.d.). Retrieved from [Link]

  • CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents. (n.d.).
  • Hydrazine Hydrate - THINK RXMARINE. (2024, September 20). Retrieved from [Link]

  • Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet - SciSpace. (n.d.). Retrieved from [Link]

  • How to quench excess hydrazine monohydrate : r/Chempros - Reddit. (2022, May 3). Retrieved from [Link]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? | ResearchGate. (2023, May 16). Retrieved from [Link]

  • 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Remove excess hydrazine hydrate? - ResearchGate. (2021, January 31). Retrieved from [Link]

  • The chemical and biochemical degradation of hydrazine - SciSpace. (n.d.). Retrieved from [Link]

  • US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents. (n.d.).
  • Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Excessive consumption mechanism of hydrazine in the reaction with ReO4−: Re species evolution and ReO2·nH2O-catalyzed decomposition - Inorganic Chemistry Frontiers (RSC Publishing). (2022, June 13). Retrieved from [Link]

Sources

Solving solubility issues of 5-Chloro-2-hydrazinyl-3-nitropyridine in ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the recurrent solubility challenges associated with 5-Chloro-2-hydrazinyl-3-nitropyridine (CAS: 22353-46-4) in ethanolic systems.

The Core Problem: Researchers often encounter poor solubility in ethanol (EtOH) due to the molecule's specific structural electronics. The ortho-positioning of the hydrazine (


) and nitro (

) groups facilitates a strong intramolecular hydrogen bond (forming a pseudo-6-membered ring). This "locks" the molecule's polarity internally, reducing its ability to interact with protic solvents like ethanol at ambient temperatures and significantly increasing its crystal lattice energy.

This guide provides troubleshooting workflows to overcome these thermodynamic barriers during synthesis, purification, and analysis.

Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate immediately upon cooling in ethanol, trapping impurities?

Technical Insight: The compound exhibits a steep solubility curve. It is soluble in boiling ethanol (


) but nearly insoluble at room temperature (

). Rapid cooling causes "crash crystallization," where the lattice forms so quickly it entraps mother liquor containing byproducts (e.g., bis-hydrazines or oxidative azo-impurities). Corrective Action:
  • Use a Gradient Cool: Do not move directly from reflux to an ice bath. Allow the vessel to cool to ambient temperature over 2 hours with slow stirring, then move to

    
    .
    
  • The "Spike" Method: Add 5-10% (v/v) of a high-dielectric aprotic solvent (DMF or DMSO) to the hot ethanol. This keeps the compound in solution slightly longer, allowing for a more controlled crystal growth.

Q2: I cannot get the material into solution for the subsequent cyclization reaction. What are my alternatives?

Technical Insight: Many cyclization protocols (e.g., forming pyrazolopyridines) require the hydrazine intermediate to be in solution to react with electrophiles. Ethanol often fails to provide the necessary concentration (


).
Corrective Action: 
  • Switch Solvent System: Transition to 2-Methoxyethanol (Methyl Cellosolve) or n-Butanol . These alcohols have higher boiling points (

    
     and 
    
    
    
    ), allowing you to drive the temperature higher to maintain solubility without decomposing the hydrazine.
  • Heterogeneous Reaction: It is often unnecessary to fully dissolve the material. If the particle size is small enough (fine powder), the reaction can proceed as a suspension. As the dissolved molecules react, the equilibrium shifts, dissolving more solid (Le Chatelier’s principle).

Q3: The solution turns dark red/brown when heated in ethanol. Is this degradation?

Technical Insight: Yes and No. Nitro-aromatics often darken due to trace charge-transfer complex formation, which is benign. However, hydrazines are susceptible to air oxidation, forming azo-dimers or tars, especially under basic conditions. Corrective Action:

  • Inert Atmosphere: Always degas your ethanol (sparge with

    
     for 15 mins) before heating.
    
  • Acid Scavenger Check: If you used hydrazine hydrate in excess during synthesis, residual base accelerates oxidation. Ensure the crude solid is washed thoroughly with water (until pH neutral) before attempting ethanolic recrystallization.

Experimental Protocols

Protocol A: High-Purity Recrystallization (Ethanol/DMSO Method)

Standard ethanol recrystallization often yields low recovery. This modified method ensures higher recovery and purity.

ParameterSpecification
Solvent A Ethanol (Absolute)
Solvent B DMSO (Dimethyl Sulfoxide)
Ratio 9:1 (EtOH:DMSO)
Temperature Reflux (

)


Step-by-Step:

  • Suspend 10 g of crude 5-Chloro-2-hydrazinyl-3-nitropyridine in 80 mL of Ethanol.

  • Heat to reflux.[1] If the solid does not dissolve, add DMSO dropwise (max 10 mL) until a clear orange/yellow solution is obtained.

  • Hot Filtration: While at reflux, filter quickly through a pre-heated glass frit to remove insoluble mechanical impurities (dust/tars).

  • Controlled Cooling: Turn off the heat source and let the flask sit in the oil bath as it cools to room temperature (approx. 2-3 hours).

  • Final Crystallization: Once at room temperature, place in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the bright yellow/orange needles. Wash with cold ethanol (

    
    ).
    
  • Drying: Vacuum dry at

    
     for 6 hours. (Avoid high heat; hydrazines are thermally sensitive).
    
Protocol B: Solubility Testing for Analysis (NMR/HPLC)

Do not use Ethanol for analytical standards due to aggregation.

TechniqueRecommended SolventConcentration Limit
1H-NMR DMSO-


HPLC Acetonitrile:Water (50:50) + 0.1% Formic Acid

LC-MS Methanol (ensure fresh prep)

Visual Decision Guides

Figure 1: Solubility Troubleshooting Logic Tree

Use this flow to determine the correct solvent manipulation based on your observation.

SolubilityLogic Start Start: Solubility Issue in Ethanol Heating Heat to Reflux (78°C) Start->Heating CheckSol Does it dissolve? Heating->CheckSol Cooling Cool slowly to RT CheckSol->Cooling Yes CoSolvent Add 10% DMSO or DMF CheckSol->CoSolvent No Precip Precipitate forms? Cooling->Precip Success Proceed to Filtration Precip->Success Crystals Oiling Forms 'Oil' or 'Tar'? Precip->Oiling Oil/Tar Reheat Reheat & add more EtOH Oiling->Reheat Solution too conc. CheckSol2 Dissolved? CoSolvent->CheckSol2 CheckSol2->Cooling Yes SwitchSolv Switch to n-Butanol (117°C) CheckSol2->SwitchSolv No Reheat->Cooling

Caption: Decision matrix for handling solubility failures in ethanol. Blue=Start, Yellow=Decision Point, Green=Success, Red=Critical Action.

Figure 2: Synthesis & Purification Workflow

Contextualizing where the solubility issue arises in the synthesis pipeline.

SynthesisFlow SM 2,5-Dichloro-3-nitropyridine Reaction S_NAr Reaction SM->Reaction Reagent + Hydrazine Hydrate (MeOH or EtOH, 60°C) Reagent->Reaction Crude Crude Precipitate (Contains Salts/Impurities) Reaction->Crude Cooling Wash Water Wash (Remove HCl/Hydrazine) Crude->Wash Critical Step Recryst Recrystallization (EtOH + 5% DMSO) Wash->Recryst Pure Pure Product (Yellow Needles) Recryst->Pure

Caption: Workflow from precursor to purified intermediate. The "Water Wash" step is critical to prevent solubility issues caused by salt contamination.

References

  • Citation Context: Confirms synthesis conditions (hydrazine hydrate in methanol
  • Citation Context: Provides physical property baselines (melting points, stability) for the nitropyridine core structure.
  • Citation Context: Validates general recrystallization protocols for chlorinated heteroaromatic amines/hydrazines using ethanol/w
  • PrepChem. (n.d.). Synthesis of 2-hydrazino-5-chloropyridine. Retrieved October 26, 2025, from [Link]

    • Citation Context: corroborates the reactivity of 2,5-dichloropyridine derivatives with hydrazine and isol

Sources

Preventing decomposition of 5-Chloro-2-hydrazinyl-3-nitropyridine during recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Chloro-2-hydrazinyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this energetic and sensitive compound. Here, we address common challenges encountered during its recrystallization, providing not just protocols but also the chemical reasoning behind them to ensure both purity and safety in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My 5-Chloro-2-hydrazinyl-3-nitropyridine solution darkens significantly upon heating for recrystallization, and my final product is discolored. What is causing this decomposition?

Answer:

The observed darkening is a classic sign of thermal decomposition. 5-Chloro-2-hydrazinyl-3-nitropyridine is a thermally sensitive molecule due to the presence of both a hydrazinyl group (-NHNH₂) and a nitro group (-NO₂) on the same pyridine ring. These functional groups make the molecule energetic and susceptible to degradation under thermal stress.[1][2][3][4]

The primary causes of decomposition are:

  • Intramolecular Reactions: The proximity of the nucleophilic hydrazinyl group and the electron-withdrawing nitro group can lead to intramolecular cyclization or rearrangement reactions, especially at elevated temperatures.

  • Oxidation: The hydrazinyl group is readily oxidized, particularly in the presence of atmospheric oxygen, which is exacerbated by heat. This can lead to the formation of highly colored azo or azoxy compounds.

  • Self-Reaction/Energetic Decomposition: As a molecule with both fuel (hydrazine moiety) and oxidizer (nitro group) characteristics, it has the potential for rapid, exothermic decomposition if heated too strongly or for too long.[5][6]

To mitigate this, it is crucial to minimize the time the compound spends at elevated temperatures and to select a solvent system that allows for dissolution at the lowest possible temperature.

Question 2: How do I select an appropriate solvent for recrystallizing 5-Chloro-2-hydrazinyl-3-nitropyridine to minimize decomposition?

Answer:

Solvent selection is the most critical parameter in preventing decomposition. The ideal solvent should dissolve the compound at a moderately elevated temperature but show poor solubility at or below room temperature. The solvent's chemical properties are also vital for stabilizing the solute.[7]

Key Considerations for Solvent Selection:

  • Protic vs. Aprotic Solvents: Protic solvents (like alcohols or water) can engage in hydrogen bonding with both the hydrazinyl and nitro groups. This solvation can help to stabilize the molecule and prevent intramolecular reactions.[8][9] However, highly acidic or basic conditions should be avoided.

  • Polarity: A solvent with moderate to high polarity is generally required to dissolve this polar compound.

  • Boiling Point: A solvent with a low to moderate boiling point is preferred to avoid excessive heating.

Solvent Recommendations Summary:

Solvent ClassRecommended ExamplesRationale & Cautions
Protic Methanol, Ethanol, IsopropanolGood starting points. They offer good solvating power and can stabilize the molecule via hydrogen bonding. A synthesis procedure notes the use of methanol at 60°C.[10] Use minimal heating.
Aprotic Polar Acetonitrile, Ethyl AcetateCan be effective, but may require slightly higher temperatures. Acetonitrile is often a good choice for polar compounds.
Aqueous Mixtures Ethanol/Water, DMSO/WaterAdding water can decrease solubility at room temperature, improving yield. A procedure for a similar compound used a DMSO/water mixture for recrystallization.[11] Caution: Water can participate in hydrolysis if acidic or basic impurities are present. Ensure the mixture is neutral.
Unsuitable Halogenated Solvents (e.g., DCM, Chloroform), Aromatic Hydrocarbons (e.g., Toluene)Generally poor solvents for this polar compound and offer no stabilizing interactions. Toluene has been used to purify a related, less substituted compound, but may not be suitable here.[12]
Question 3: My yield is very low after recrystallization. What steps can I take to improve it?

Answer:

Low yield is a common problem, often linked to either incomplete crystallization or using a suboptimal solvent system. Here’s a troubleshooting workflow:

Troubleshooting Low Recrystallization Yield

G start Low Yield Observed check_solubility Is the compound highly soluble in the cold solvent? start->check_solubility check_volume Was an excessive volume of solvent used? check_solubility->check_volume No solution1 Choose a less-solubilizing solvent or use an anti-solvent. check_solubility->solution1 Yes check_cooling Was the cooling process too rapid or incomplete? check_volume->check_cooling No solution2 Use the minimum volume of hot solvent needed for dissolution. check_volume->solution2 Yes check_concentration Was the initial solution too dilute? check_cooling->check_concentration No solution3 Cool slowly to room temperature, then in an ice bath. Allow sufficient time for crystallization. check_cooling->solution3 Yes solution4 Concentrate the filtrate and recool to obtain a second crop of crystals. check_concentration->solution4 Yes

Caption: Troubleshooting workflow for low recrystallization yield.

  • Use an Anti-Solvent: If your compound is too soluble even in cold solvent, you can add an "anti-solvent" (in which the compound is insoluble) dropwise to the cooled solution to induce precipitation. For example, if you used ethanol, you could slowly add cold water as an anti-solvent.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can gently evaporate some of the solvent from the filtrate and cool it again to obtain a second, often less pure, crop.

Question 4: Is it necessary to perform the recrystallization under an inert atmosphere?

Answer:

Yes, it is highly recommended. The hydrazinyl functional group is susceptible to atmospheric oxidation, a process that is accelerated by heat.[13][14] Performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) will minimize the formation of colored oxidative impurities and prevent this degradation pathway.

Workflow for Recrystallization Under Inert Atmosphere

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Crystallization & Isolation prep1 Select Schlenk flask prep2 Add crude compound and stir bar prep1->prep2 prep3 Purge flask with inert gas (3x cycles) prep2->prep3 diss1 Add degassed solvent via cannula or syringe prep3->diss1 diss2 Heat gently with stirring under positive pressure of inert gas diss1->diss2 cryst1 Cool slowly to RT, then in ice bath diss2->cryst1 cryst2 Filter crystals via cannula filtration or in a glovebox cryst1->cryst2 cryst3 Wash with cold, degassed solvent cryst2->cryst3 cryst4 Dry under vacuum cryst3->cryst4

Caption: Experimental workflow for inert atmosphere recrystallization.

Recommended Starting Protocol

This protocol is a conservative starting point designed to minimize decomposition. Adjustments may be necessary based on the purity of your starting material.

Objective: To purify 5-Chloro-2-hydrazinyl-3-nitropyridine with minimal degradation.

Materials:

  • Crude 5-Chloro-2-hydrazinyl-3-nitropyridine

  • Methanol (degassed)

  • Two-neck round-bottom flask or Schlenk flask

  • Condenser

  • Magnetic stir plate and stir bar

  • Source of inert gas (Nitrogen or Argon) with bubbler

  • Heating mantle

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Setup: Assemble the flask with a condenser and ensure it is connected to the inert gas line. Add the crude compound to the flask.

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen.

  • Solvent Addition: Add a minimal amount of degassed methanol to the flask, just enough to create a slurry at room temperature.

  • Heating: While stirring, gently heat the slurry. A temperature of 60°C has been used in synthesis and should be a suitable starting point.[10] Add more degassed methanol in small portions until the solid just dissolves. Avoid prolonged heating at the boiling point.

  • Cooling: Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature under the inert atmosphere. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Quickly filter the cold suspension using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a low temperature (e.g., room temperature to 40°C) to remove residual solvent.

Purity Assessment: The purity of the final product should be confirmed using techniques like HPLC, ¹H NMR, and melting point analysis.[15][16]

References

  • Wikipedia. Solvent effects. Available from: [Link]

  • R + P MESPRO. 05 – Energetic Materials: Safety, Storage, and Handling. Available from: [Link]

  • Scilit. Solvent effects on the basicity of sterically hindered pyridines. Available from: [Link]

  • US Army Medical Department. Occupational Health: The Soldier and the Industrial Base Chapter 9 Military Energetic Materials: Explosives and Propellants. Available from: [Link]

  • Nature Communications. Solvation stabilizes intercarbonyl n→π interactions and polyproline II helix.* Available from: [Link]

  • MDPI. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Available from: [Link]

  • Scilit. Cited-by 'Solvent effects on the basicity of sterically hindered pyridines'. Available from: [Link]

  • Justia Patents. process for synthesis of (3-chloro-2-pyridyl)hydrazine. Available from: [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • PubChem - NIH. 5-Chloro-2-hydrazinylpyridine. Available from: [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Hydrazines. Available from: [Link]

  • Cambridge Core. 8 Energetic materials. Available from: [Link]

  • ResearchGate. (PDF) TESTING PROCEDURES OF ENERGETETIC MATERIALS. Available from: [Link]

  • Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available from: [Link]

  • DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Available from: [Link]

  • MDPI. Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization. Available from: [Link]

  • JRC Publications Repository. Flow chemistry and the synthesis of energetic materials. Available from: [Link]

  • American Chemical Society. Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions. Available from: [Link]

  • CIOP. Principles and Methods of Assessing the Working Environment. Available from: [Link]

  • PMC. Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. Available from: [Link]

  • MDPI. 3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine. Available from: [Link]

Sources

Controlling regioselectivity in reactions of 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Chloro-2-hydrazinyl-3-nitropyridine

Technical Dashboard & Molecule Profile

User Query: I am starting a new campaign with 5-Chloro-2-hydrazinyl-3-nitropyridine. What are the critical reactivity parameters I need to know before running my first reaction?

Scientist Response: Welcome to the technical guide for 5-Chloro-2-hydrazinyl-3-nitropyridine (CAS: 22353-46-4) . This scaffold is a high-value intermediate for synthesizing fused heterocyclic systems (like triazolopyridines) and ligand-based scaffolds (like pyrazolyl-pyridines).

The molecule possesses three distinct reactive centers, but their interplay is governed by the ortho-effect of the 3-nitro group .

FeaturePositionElectronic/Steric ProfileCritical Reactivity Note
Hydrazine C-2Nucleophilic (

)
Primary site of reaction. The

(terminal) is the initial nucleophile. The

is deactivated by the pyridine ring and steric bulk of the 3-nitro group.
Nitro Group C-3EWG / Steric BulkThe Control Knob. It exerts a strong inductive effect, activating the hydrazine, but provides significant steric hindrance to the

position. It also activates the ring for Dimroth rearrangements.
Chlorine C-5Leaving Group (Weak)The Anchor. Located meta to the nitro group, it is not sufficiently activated for

under mild conditions. It generally remains intact during cyclizations, serving as a handle for downstream Pd-catalyzed couplings.

Module 1: Controlling Cyclization Regioselectivity (Triazolopyridines)

User Query: I am trying to synthesize the [1,2,4]triazolo[4,3-a]pyridine isomer, but I suspect I am getting the [1,5-a] rearranged product. How do I control this?

Scientist Response: This is the classic Dimroth Rearrangement challenge. The 3-nitro group on your scaffold strongly influences this equilibrium. Electron-withdrawing groups (EWGs) like


 generally lower the energy barrier for the ring-opening/ring-closing sequence, favoring the thermodynamic 

isomer even under mild conditions.
The Mechanism & Control Strategy

The reaction of your hydrazine with an electrophile (e.g., orthoester or acid chloride) initially forms the kinetic


 product. However, heat or basic conditions promote isomerization to the thermodynamic 

product.[1]
  • To Target [4,3-a] (Kinetic): You must avoid conditions that allow the pyrimidine ring to open. Use anhydrous, non-basic conditions and moderate temperatures.

  • To Target [1,5-a] (Thermodynamic): Promote the rearrangement using heat and a polar protic solvent (e.g., AcOH) or a base.

Decision Tree: Synthesis of Triazolopyridines

Triazole_Selectivity Start Start: 5-Cl-2-hydrazinyl-3-nitropyridine Reagent Reagent Selection Start->Reagent Kinetic Target: [4,3-a] Isomer (Kinetic) Reagent->Kinetic Low Temp / Anhydrous Thermo Target: [1,5-a] Isomer (Thermodynamic) Reagent->Thermo High Temp / Acidic/Basic MethodA Method A: Oxidative Cyclization Reagent: Aldehyde + Iodobenzene diacetate Solvent: DCM, RT Kinetic->MethodA MethodB Method B: Dehydrative Cyclization Reagent: Carboxylic Acid + POCl3 Temp: <80°C Kinetic->MethodB MethodC Method C: Dimroth Rearrangement Solvent: AcOH or Pyridine Temp: Reflux (>110°C) Thermo->MethodC MethodA->MethodC Acid/Base trace MethodB->MethodC Overheating causes Rearrangement

Caption: Pathways controlling the kinetic vs. thermodynamic triazolopyridine isomers. Note that the 3-nitro group accelerates the rearrangement to Method C.

Troubleshooting Protocol

Issue: Product melts at a higher temperature than expected (indicative of


 isomer).
Solution: 
  • Switch Reagents: Instead of refluxing in formic acid (which promotes rearrangement), use triethyl orthoformate with a catalytic amount of mild acid (e.g., sulfamic acid) at lower temperatures (

    
    ).
    
  • Monitor via NMR:

    • 
       Isomer:  The proton at C-3 (triazole ring) typically appears downfield (
      
      
      
      9.0–9.5 ppm) but is sensitive to the anisotropy of the 3-nitro group.
    • 
       Isomer:  The proton at C-2 typically appears slightly more upfield compared to the 
      
      
      
      isomer, and the coupling constants of the pyridine ring protons may shift due to the change in ring fusion geometry.

Module 2: Regioselectivity with 1,3-Dicarbonyls (Pyrazole Synthesis)

User Query: I reacted the hydrazine with ethyl acetoacetate, expecting the 3-methyl-5-hydroxy pyrazole, but the yield is low or I see mixtures. Does the 3-nitro group affect which carbonyl is attacked?

Scientist Response: Yes. The reaction of 5-Chloro-2-hydrazinyl-3-nitropyridine with unsymmetrical 1,3-dicarbonyls (like


-keto esters) is governed by a competition between electronic activation and steric hindrance.
  • Electronic Preference: The terminal hydrazine nitrogen (

    
    , 
    
    
    
    ) is the most nucleophilic and attacks the most electrophilic carbonyl (the ketone) first.
  • Steric Interference: The 3-nitro group creates a "steric wall" near the

    
     nitrogen.
    
    • If the

      
       attacks the ketone, the subsequent cyclization requires the 
      
      
      
      to attack the ester.
    • The intermediate hydrazone must adopt a conformation that allows

      
       to close the ring. The bulky 3-nitro group can destabilize the transition state required for this cyclization, potentially slowing down the reaction or favoring the formation of an open-chain hydrazone that fails to cyclize.
      
Experimental Protocol: Regioselective Pyrazole Formation

To favor the formation of 1-(5-chloro-3-nitropyridin-2-yl)-3-methyl-pyrazol-5-ol :

Step 1: Hydrazone Formation (Mild Conditions)

  • Solvent: Ethanol or Methanol (Anhydrous).

  • Conditions: Stir 5-Chloro-2-hydrazinyl-3-nitropyridine with ethyl acetoacetate (1.1 equiv) at Room Temperature for 4–6 hours. Do not add acid yet.

  • Checkpoint: Isolate the intermediate hydrazone if possible. This confirms the initial attack was at the ketone.

Step 2: Cyclization (Controlled)

  • Reagent: Glacial Acetic Acid (or catalytic HCl in dioxane).

  • Conditions: Heat to

    
    .
    
  • Why? The acid catalyzes the attack of the sterically hindered

    
     onto the ester carbonyl.
    
  • Avoid: Strong bases (e.g., NaOEt). While bases drive pyrazolone formation, the 3-nitro pyridine ring is susceptible to complex degradation or nucleophilic attack (at the 5-Cl position) under strong basic conditions at high heat.

Module 3: Handling the 5-Chloro and 3-Nitro Groups

User Query: Can I displace the 5-chloro group with an amine?

Scientist Response: Not easily.

  • Deactivation: While the 3-nitro group is electron-withdrawing, it is meta to the chlorine. The hydrazine group at position 2 is an electron-donating group (EDG) by resonance, which deactivates the ring towards further nucleophilic aromatic substitution (

    
    ) at position 5.
    
  • Risk: Forcing conditions (high heat, strong nucleophiles) will likely degrade the hydrazine moiety or cause intermolecular polymerization before displacing the chlorine.

  • Recommendation: Perform the

    
     at the 5-position before  introducing the hydrazine (i.e., on 2,5-dichloro-3-nitropyridine) or use Palladium-catalyzed cross-coupling  (Buchwald-Hartwig) on the 5-chloro-2-hydrazinyl (or triazolopyridine) scaffold.
    

References & Authority

  • Synthesis of Triazolopyridines: Gandikota, N. M., et al.[2] "Synthesis of triazolopyridines...". Arabian Journal of Chemistry, 2017. (Describes the standard acylation/cyclization workflows for 2-hydrazinopyridines). 3[2][4][5][6][7][8][9][10][11][12]

  • Dimroth Rearrangement Mechanisms: Dimroth Rearrangement - Wikipedia and ResearchGate Reviews. (Establishes the thermodynamic drive from

    
     to 
    
    
    
    and the influence of EWGs). 13[2][4][5][7][8][9][10][11][12][3]
  • Hydrazine Reactivity & Synthesis: ChemicalBook: 2-Hydrazino-3-nitropyridine synthesis. (Confirms the accessibility of the starting material from 2-chloro-3-nitropyridine). 14[2][4][5][6][7][8][9][10][11][12][3]

  • Reaction with 1,3-Dicarbonyls: The reaction between hydrazines and

    
    -dicarbonyl compounds. (Explains the regioselectivity of hydrazine attack on ketones vs esters). 15[2][4][5][6][7][8][9][10][11][12][3]
    

Sources

Technical Support Center: Troubleshooting Hydrazinyl Nitropyridine Cyclizations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the cyclization of hydrazinyl nitropyridines. The formation of fused nitrogen-rich heterocycles—such as triazolopyridines and triazines—is highly susceptible to byproduct formation due to the strong electron-withdrawing nature of the nitro group.

This guide provides a diagnostic framework, deep-dive mechanistic FAQs, and self-validating protocols to ensure absolute control over your reaction pathways.

Part 1: Quantitative Diagnostic Matrix for Byproduct Formation

Before adjusting your reaction parameters, identify your specific failure mode using the diagnostic matrix below. This table correlates observable analytical symptoms with their root chemical causes and proven corrective actions.

Observable Symptom (LC-MS/NMR)Primary Byproduct IdentityTypical Yield LossRoot CauseCorrective Action
Two peaks with identical m/z; shifting ratio over time Dimroth Isomer (e.g., [1,5-a] vs [4,3-a])30–50%Thermal or acid/base-catalyzed rearrangement.Control temperature strictly; use K₂CO₃ buffer to neutralize generated HCl.
Mass = Product + 18 Da (or + 2 Da for oxidation state)Uncyclized Hydrazone / Imine20–80%Nitro group depletes pyridine N-nucleophilicity, stalling ring closure.Add Sc(OTf)₃ as a Lewis acid or an oxidative promoter (e.g., CuI/O₂).
Mass = Starting Material - 30 Da (Loss of N₂H₂)Hydrolyzed / De-hydrazinated Nitropyridine10–25%Adventitious water; thermal degradation of the C-N bond.Rigorously dry solvents; use inert Schlenk conditions.
Mass = 2x Starting Material - N₂ Azo-dimerization products5–15%Trace transition metals or atmospheric O₂ oxidizing the hydrazine.Degas solvents; add metal chelators if necessary.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: Why am I observing a mixture of two distinct triazolopyridine isomers with the exact same mass?

Causality: The cyclization of 2-hydrazinyl nitropyridines typically yields the[1,2,4]triazolo[4,3-a]pyridine isomer as the initial kinetic product. However, the strongly electron-withdrawing nitro group increases the electrophilicity of the pyridine ring. This facilitates a Dimroth-type rearrangement , where the kinetically favored [4,3-a] isomer undergoes ring-opening into a diazo-imine intermediate, followed by re-cyclization to form the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine isomer[1]. This rearrangement is further accelerated by heat or the presence of unneutralized acids (e.g., HCl generated during condensation)[2]. Resolution: If your target is the [4,3-a] isomer, you must operate under strict kinetic control (Protocol A). If your target is the [1,5-a] isomer, you must intentionally drive the rearrangement to completion (Protocol B)[3].

Q2: My reaction stalls at the uncyclized hydrazone intermediate. How do I force cyclization without degrading the nitro group?

Causality: Condensation of the hydrazine with an aldehyde, ketone, or phosphonate is rapid, but the subsequent intramolecular cyclization requires overcoming significant electronic barriers. The nitro group severely depletes electron density from the pyridine nitrogen, reducing its nucleophilicity and stalling the ring closure. Resolution: Do not simply increase the temperature, as this will trigger the Dimroth rearrangement or hydrazine degradation. Instead, employ a Lewis acid catalyst such as Scandium triflate (Sc(OTf)₃). Sc(OTf)₃ coordinates to the imine/hydrazone, increasing its electrophilicity and facilitating nucleophilic attack by the pyridine nitrogen under mild conditions[4].

Q3: I am detecting significant amounts of de-hydrazination (yielding 2-chloro or 2-hydroxy nitropyridines). What causes this?

Causality: Hydrazines are highly sensitive to hydrolysis. In the presence of adventitious water and heat, the C-N bond of the hydrazinyl nitropyridine can hydrolyze—a process heavily accelerated by the electron-withdrawing nitro group stabilizing the resulting leaving group. Resolution: Transition to strictly anhydrous conditions. Dry your solvents over molecular sieves, purge the headspace with Argon, and ensure your starting materials are desiccated prior to use.

Part 3: Visualized Workflows & Pathways

MechanisticPathway HN 2-Hydrazinyl Nitropyridine Cond Condensation Intermediate HN->Cond Hydrazone Hydrazone/Imine (Stalled) Cond->Hydrazone Kinetic [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Hydrazone->Kinetic Mild Cyclization (Base, RT) Thermo [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Hydrazone->Thermo Direct High-Temp Cyclization RingOpen Ring-Opened Diazo-Imine Kinetic->RingOpen Dimroth Rearrangement (Heat, Acid/Base) RingOpen->Thermo Re-cyclization

Mechanistic pathway of hydrazinyl nitropyridine cyclization and Dimroth rearrangement.

Troubleshooting Start Analyze Crude Reaction via LC-MS/NMR Issue1 Symptom: Isomeric Peaks (Same m/z) Start->Issue1 Issue2 Symptom: Mass = Product + 18 Da Start->Issue2 Issue3 Symptom: Loss of Hydrazine (M-30) Start->Issue3 Root1 Diagnosis: Dimroth Rearrangement Issue1->Root1 Root2 Diagnosis: Stalled Hydrazone Issue2->Root2 Root3 Diagnosis: Hydrolysis/Oxidation Issue3->Root3 Fix1 Action: Lower Temp to 25°C, Add K2CO3 Buffer Root1->Fix1 Fix2 Action: Add Sc(OTf)3 or Oxidative Promoter Root2->Fix2 Fix3 Action: Degas Solvents, Strict Schlenk Conditions Root3->Fix3

Decision matrix for diagnosing and resolving common cyclization byproducts.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and reliability, the following protocols integrate built-in validation checks. Do not proceed to subsequent steps until the validation criteria are met.

Protocol A: Kinetic Control for [1,2,4]triazolo[4,3-a]pyridines

Objective: Trap the kinetic isomer by preventing the Dimroth rearrangement.

  • Reagent Preparation: Dissolve 2-hydrazinyl-3-nitropyridine (1.0 equiv) and the electrophile (e.g., chloroethynylphosphonate, 1.0 equiv) in anhydrous acetonitrile (0.2 M) under Argon.

  • Acid Scavenging (Critical Step): Add 1.0 equivalent of anhydrous K₂CO₃.

    • Causality: Condensation releases HCl, a potent catalyst for the unwanted Dimroth rearrangement. K₂CO₃ neutralizes this acid, protecting the kinetic [4,3-a] product[1].

    • Self-Validation Check: Monitor the reaction via LC-MS after 4 hours at room temperature. The complete consumption of the starting material yielding a single product peak validates that the acid has been successfully scavenged. If a secondary isomeric peak appears, your K₂CO₃ was likely wet or insufficiently pulverized.

  • Quenching: Immediately filter the reaction mixture through a Celite pad to remove salts and halt any base-catalyzed rearrangement. Concentrate in vacuo at a bath temperature strictly below 30 °C.

Protocol B: Thermodynamic Control for [1,2,4]triazolo[1,5-a]pyridines

Objective: Drive the Dimroth rearrangement to completion to isolate the thermodynamic isomer.

  • Initial Cyclization: Combine 2-hydrazinyl-3-nitropyridine (1.0 equiv) and the electrophile in acetonitrile. Heat the mixture to 60 °C.

  • Acid-Promoted Rearrangement: Allow the generated HCl (or add 0.2 equiv of acetic acid if using a non-halogenated electrophile) to catalyze the ring-opening/closing sequence[2].

    • Causality: The elevated temperature and acidic environment lower the activation energy required to cleave the kinetic [4,3-a] ring, driving the equilibrium entirely toward the more stable [1,5-a] system.

    • Self-Validation Check: Monitor via ³¹P NMR or LC-MS. Initially, you will observe a mixture of two isomers. Continue boiling the reaction mixture until the kinetic isomer peak completely disappears (typically 30–50 hours). The presence of only one thermodynamic peak validates the completion of the rearrangement.

  • Isolation: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.

References

  • Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)
  • Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions The Journal of Organic Chemistry - ACS Publications URL
  • Dimroth rearrangement leading to [1,2,4]triazolo[1,5-a]pyridines ResearchGate URL

Sources

Troubleshooting low conversion rates in the reduction of the 3-nitro group

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NR-303 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Welcome to the Nitro Reduction Crisis Center

You are likely here because your 3-nitro reduction—usually a reliable transformation—has failed. Whether you are observing a stalled reaction, loss of halogen substituents, or an inexplicable sludge, this guide treats your synthesis as a system to be debugged.

We do not offer "recipes." We offer causality-based troubleshooting .

Part 1: Diagnostic Workflow

Before modifying your protocol, identify the failure mode. Use this logic tree to diagnose the root cause of your low conversion or poor yield.

NitroReductionTroubleshooting Start Start: Low Conversion/Yield CheckTLC Analyze TLC/LCMS Start->CheckTLC Intermediate Spot just above product? (M-16 mass observed) CheckTLC->Intermediate Yes Dehalogenation Product Mass = M-Halogen? CheckTLC->Dehalogenation No Hydroxylamine Issue: Hydroxylamine Stall Cause: Catalyst Poisoning or Kinetics Intermediate->Hydroxylamine OverReduction Issue: Oxidative Addition Cause: Pd/C is too active Dehalogenation->OverReduction Yes Sludge Black tar/Emulsion? Dehalogenation->Sludge No AzoCondensation Issue: Azo/Azoxy Formation Cause: High pH / Exotherm Sludge->AzoCondensation

Figure 1: Diagnostic logic tree for identifying failure modes in aromatic nitro reduction.

Part 2: Troubleshooting Modules
Module A: The "Hydroxylamine Stall" (Incomplete Reduction)

Symptom: The reaction reaches 80-90% conversion but stalls. LCMS shows a peak at [M-16] relative to the nitro starting material, or [M+16] relative to the amine product. Diagnosis: Accumulation of the Aryl Hydroxylamine (


)  intermediate.

The Mechanism: The reduction of a 3-nitro group is not a single step; it is a cascade. The reduction of the hydroxylamine to the amine is the rate-determining step (slowest).


Why it fails: 
  • Amine Poisoning: The amine product is basic. It binds to the active sites of the Pd/C catalyst, preventing the neutral hydroxylamine from adsorbing for the final reduction step [1].

  • Solvent Effects: In non-polar solvents, the hydroxylamine is stabilized and precipitates or fails to desorb/readsorb.

The Fix: Acid-Promoted Catalytic Transfer Hydrogenation Switching from


 gas to Ammonium Formate with an acid promoter prevents poisoning by protonating the amine product as it forms.

Protocol 1: Ammonium Formate Transfer Hydrogenation

  • Substrate: 1.0 equiv 3-nitro aromatic compound.

  • Solvent: Methanol (0.1 M concentration).

  • Hydrogen Source: Ammonium Formate (5.0 equiv).

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Critical Additive: Acetic Acid (1.0 equiv).

  • Dissolve substrate in Methanol.

  • Add Ammonium Formate and Acetic Acid.

  • Purge flask with Nitrogen (Safety: Pd/C + Methanol + Air = Fire).

  • Add Pd/C carefully.[1][2]

  • Stir at room temperature. Note: Evolution of

    
     gas will occur.
    
  • Validation: Monitor disappearance of the hydroxylamine spot. The acid keeps the catalyst surface clean [2].

Module B: Chemoselectivity (Preventing Dehalogenation)

Symptom: You are reducing a 3-nitro-5-chloro compound, but you isolate the dechlorinated aniline. Diagnosis: Palladium undergoes oxidative addition into C-Cl, C-Br, and C-I bonds faster than it reduces the hydroxylamine intermediate.

The Fix: Switch the Metal System Do not use Pd/C for halogenated nitro aromatics unless you add a poison (like ethylenediamine), which is finicky. Instead, use a Dissolving Metal Reduction (Bechamp) or Sulfided Platinum .

Protocol 2: Modified Bechamp Reduction (Iron/Acid) This method is chemically orthogonal to C-Halogen bonds.

  • Substrate: 1.0 equiv Halogenated 3-nitro compound.

  • Reductant: Iron Powder (3-5 equiv, fine mesh).

  • Acid: Ammonium Chloride (

    
    ) (saturated aqueous solution) OR Acetic Acid (5 equiv).
    
  • Solvent: Ethanol/Water (3:1).

  • Suspend substrate and Iron powder in Ethanol/Water.

  • Add

    
     or Acetic Acid.
    
  • Heat to reflux (

    
    ) with vigorous mechanical stirring. Magnetic stirring often fails due to iron sludge.
    
  • Workup Trick: Filter hot through Celite to remove iron oxides. If the filtrate turns cloudy (emulsion), adjust pH to >9 with

    
     and extract with Ethyl Acetate.
    
Module C: Regioselectivity (Dinitro Systems)

Symptom: You have a 1,3-dinitrobenzene derivative and want to reduce only one nitro group to synthesize 3-nitroaniline. Diagnosis: Standard hydrogenation reduces both groups statistically.

The Fix: Zinin Reduction (Sulfide) Sodium sulfide or sodium hydrosulfide (


) is highly selective for reducing one nitro group in polynitro systems [3].

Protocol 3: Selective Sulfide Reduction

  • Dissolve dinitro compound in Ethanol/Water.

  • Add

    
     (1.0 to 1.5 equiv).
    
  • Reflux for 1-3 hours.

  • Mechanism: The sulfide acts as an electron donor. The electron-deficient ring directs the reduction to the most electron-deficient nitro group, but stops after one reduction due to the electron-donating nature of the resulting amine (which deactivates the ring toward further nucleophilic attack by sulfide).

Part 3: Data & Comparison

Table 1: Reducing Agent Selection Matrix

Reducing AgentPrimary Use CaseRisk FactorSelectivity (Halogens)Selectivity (Ketones)

+ Pd/C
General purpose, clean workupFire hazard, DehalogenationPoor Poor

+ Pt/C (Sulfided)
Halogenated substratesSlower kineticsExcellent Moderate
Fe / AcOH Scale-up, dirty substratesIron waste disposal, EmulsionsExcellent Good

Acid-sensitive substratesToxic tin wasteExcellent Excellent
Zn /

Mild conditionsHydroxylamine accumulationGoodGood
Part 4: The Mechanism Visualized

Understanding the pathway is critical to stopping side reactions. The diagram below illustrates the "Danger Zone" where azo-coupling occurs if the reaction pH is too high or cooling is insufficient.

ReductionPathway Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2H HydroxylAmine Hydroxylamine (R-NHOH) Nitroso->HydroxylAmine +2H Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation (High pH/Temp) Amine Amine Product (R-NH2) HydroxylAmine->Amine +2H (Rate Limiting) HydroxylAmine->Azoxy Azo Azo (Impurity) Azoxy->Azo

Figure 2: The reduction cascade. Note that Azoxy formation is a condensation side-reaction favored by basic conditions and heat.

Part 5: Frequently Asked Questions (FAQ)

Q: My reaction turned into a black tar. What happened? A: You likely experienced a "runaway exotherm." Nitro reduction is highly exothermic (~500 kJ/mol). If you added the catalyst too quickly or didn't cool the reaction, the heat triggered the condensation of nitroso and hydroxylamine intermediates into complex azo-polymers (the "tar"). Solution: Add catalyst in portions or use a cooling bath during the initial hydrogen uptake.

Q: I need to reduce a nitro group in the presence of an alkene. Will Pd/C reduce the double bond? A: Yes, Pd/C will reduce the alkene. Solution: Use Tin(II) Chloride (


)  or Iron/Acetic Acid .[3] These metals reduce the nitro group via single-electron transfer mechanisms that generally leave isolated alkenes intact [4].

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, but Raney Nickel is essentially "super-active" and often requires high pressure for difficult substrates. It is also magnetic (difficult to stir) and pyrophoric. It is excellent for sulfur-containing substrates where Pd would be poisoned, as Ni is more robust against sulfur poisoning.

References
  • Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem., 22, 506. (Foundational mechanism of stepwise reduction).
  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed transfer hydrogenation of azo and nitro compounds. Tetrahedron Letters, 25(32), 3415-3418.

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20, 455.

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

Sources

Optimal solvent selection for refluxing 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: TSC-2026-03-A Topic: Optimal Solvent Selection for Refluxing 5-Chloro-2-hydrazinyl-3-nitropyridine Senior Application Scientist: Dr. Gemini

Welcome to the Technical Support Center. This guide provides field-proven insights and troubleshooting protocols for researchers working with 5-Chloro-2-hydrazinyl-3-nitropyridine. The selection of an appropriate solvent is critical for maximizing yield, minimizing side-product formation, and ensuring operational safety during reflux conditions. This document is structured as a series of frequently asked questions (FAQs) to directly address challenges you may encounter.

Introduction: The Critical Role of the Solvent

5-Chloro-2-hydrazinyl-3-nitropyridine is a highly activated heterocyclic system. The potent electron-withdrawing nitro group significantly influences the reactivity of the entire molecule, particularly the chloro and hydrazinyl functionalities. When heating this system under reflux, the solvent is not merely a medium for dissolution; it is an active participant that dictates reaction kinetics, pathway selection, and thermal stability.[1][2] This guide assumes you are using this compound as a starting material for a subsequent reaction (e.g., nucleophilic aromatic substitution (SNAr) at the C5-Cl position, or a reaction involving the C2-hydrazinyl group) and need to select the optimal reflux solvent.

Troubleshooting and FAQs

Q1: What are the primary factors to consider when selecting a reflux solvent for reactions involving 5-Chloro-2-hydrazinyl-3-nitropyridine?

A1: The choice of solvent is a multi-parameter optimization problem. You must balance four key factors:

  • Solubility: The starting material and all reagents must be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture. Poor solubility is a common cause of low yield and inconsistent results.

  • Boiling Point (Reaction Temperature): The solvent's boiling point sets the reaction temperature under reflux.[3] Many organic reactions are slow at room temperature and require heat to proceed efficiently.[4] The required temperature is dictated by the activation energy of your specific reaction.

  • Solvent Reactivity & Polarity: The solvent should be inert under the reaction conditions. For this specific substrate, the polarity of the solvent can dramatically influence the reaction pathway. Protic solvents (e.g., alcohols) can interact with the nucleophilic hydrazinyl group, while polar aprotic solvents (e.g., DMF, DMSO) are excellent for many SNAr reactions.

  • Thermal Stability & Safety: 5-Chloro-2-hydrazinyl-3-nitropyridine contains both a nitro group and a hydrazine moiety. Such compounds can be thermally sensitive.[5][6] The chosen solvent and reflux temperature should not approach the decomposition temperature of the substrate or products.

Q2: My starting material, 5-Chloro-2-hydrazinyl-3-nitropyridine, has poor solubility in my chosen solvent. What are my options?

A2: This is a common first hurdle. While this specific compound's solubility data is not widely published, we can infer from similar structures like 5-Chloro-2-nitropyridine, which is soluble in common organic solvents like ethanol and dichloromethane.[2]

Troubleshooting Steps:

  • Consult a Solvent Polarity Chart: Start with small-scale solubility tests in a range of solvents with varying polarities.

  • Recommended Screening Solvents:

    • Protic: Ethanol, n-Butanol, Isopropanol. Ethanol is often a good starting point for reactions involving hydrazines.[1]

    • Aprotic Polar: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dioxane.[7]

    • Aprotic Non-Polar: Toluene, Xylenes. These are useful if your co-reactant is non-polar.

  • Use a Co-Solvent System: If solubility is limited in a single solvent, a mixture can be effective. For example, a Toluene/DMF mixture can balance polarity and temperature range.

Q3: My reaction is proceeding very slowly or not at all. How can the solvent choice impact the reaction rate?

A3: The primary way a solvent controls reaction rate under reflux is by setting the temperature. According to thermodynamic principles, a reaction's temperature cannot exceed the boiling point of the solvent it's in.[3] If your reaction has a high activation energy, a low-boiling solvent may not provide enough thermal energy.

Causality and Actionable Advice:

  • Low-Boiling Solvents: Solvents like Methanol (65 °C) or Acetonitrile (82 °C) may not be sufficient for less reactive substrates. A patent for a similar synthesis of a 2-hydrazinylpyridine derivative notes reflux temperatures in the range of 100-150 °C.[7]

  • High-Boiling Solvents: If a reaction is sluggish, switching to a higher-boiling solvent is a logical step. For example, if a reaction is slow in Ethanol (78 °C), progressing to n-Butanol (118 °C) or Toluene (111 °C) can significantly accelerate the rate.

  • Monitoring is Key: Always monitor reaction progress by Thin Layer Chromatography (TLC) to determine if the increased temperature is improving the conversion rate or simply causing decomposition.[1]

Q4: I'm observing multiple spots on my TLC plate, indicating impurity formation. Can the solvent be the cause?

A4: Absolutely. The solvent can directly cause or promote side reactions. For 5-Chloro-2-hydrazinyl-3-nitropyridine, two main classes of side reactions are of concern.

Potential Side Reactions:

  • Reaction with the Hydrazinyl Group:

    • Protic Solvents: In protic solvents like alcohols, the basic hydrazinyl nitrogen can be protonated, reducing its nucleophilicity.

    • Reactive Solvents: Solvents with electrophilic sites (e.g., ketones like acetone, though not typically used for reflux) can react with the hydrazine to form hydrazones.

  • Ring-Related Side Reactions:

    • Harsh Conditions: Under high temperatures and prolonged heating, the activated pyridine ring may be susceptible to ring-opening or rearrangement, especially in the presence of strong nucleophiles or bases.[1]

    • Oxidation: Hydrazine moieties can be oxidized, particularly in the presence of air at high temperatures.[1] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent this.[7]

The workflow below illustrates a logical process for selecting an optimal solvent.

Solvent_Selection_Workflow cluster_prep Phase 1: Initial Screening cluster_selection Phase 2: Parameter Selection cluster_optimization Phase 3: Optimization & Validation A Define Reaction Type (e.g., SNAr, Hydrazine reaction) B Perform Small-Scale Solubility Tests A->B C Is the reaction known to be favored by polar aprotic solvents? B->C D Select Polar Aprotic (DMF, MeCN, Dioxane) C->D Yes E Select Protic or Less Polar (Ethanol, Toluene, n-BuOH) C->E No / Unsure F Select Solvent based on Required Temperature (Boiling Point) D->F E->F G Run Small-Scale Test Reaction Under Reflux (Inert Atmosphere) F->G H Monitor via TLC: - Conversion Rate - Side Product Formation G->H I Analysis OK? H->I I->C No, Re-evaluate J Scale-Up Reaction I->J Yes

Caption: Logical workflow for systematic solvent selection.

Q5: What are the specific safety precautions for refluxing 5-Chloro-2-hydrazinyl-3-nitropyridine?

A5: Safety is paramount. Due to the nature of the functional groups, several precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]

  • Ventilation: All operations must be conducted in a well-ventilated fume hood.[9] Hydrazine and pyridine compounds can be toxic if inhaled.[9][10][11]

  • Inert Atmosphere: As mentioned, use an inert atmosphere (N₂ or Ar) to prevent oxidation of the hydrazine moiety and potential side reactions with atmospheric components at high temperatures.[1][7]

  • Thermal Hazard: Nitroaromatic compounds can be energetic.[6] Avoid superheating. Use a heating mantle with a stirrer and a variable voltage transformer for controlled heating.[4] Never heat a sealed system, as pressure buildup can cause an explosion.[3][4]

  • Spill & Waste: Have appropriate spill kits ready. Dispose of all waste containing hydrazine or pyridine derivatives according to your institution's hazardous waste protocols.

Data & Protocols

Table 1: Comparative Properties of Recommended Solvents
SolventBoiling Point (°C)TypeKey Considerations & Potential Issues
Ethanol 78.4ProticGood starting point; dissolves many polar organics. May protonate hydrazine.[1]
Isopropanol 82.6ProticSimilar to ethanol, slightly higher boiling point.
n-Butanol 117.7ProticUseful for reactions requiring higher temperatures than ethanol can provide.
Acetonitrile 81.6Polar AproticExcellent for many SNAr reactions; relatively low boiling point.
Dioxane 101Polar AproticGood general-purpose solvent with a useful boiling point.[7]
Toluene 110.6Non-Polar AproticHigher temperature, good for azeotropic water removal if needed.
DMF 153Polar AproticHigh boiling point, excellent solvating power. Can be difficult to remove post-reaction.
DMSO 189Polar AproticVery high boiling point for sluggish reactions. Risk of substrate decomposition at this temp.
Experimental Protocol: Small-Scale Solvent Screening

This protocol provides a self-validating system for choosing the best solvent before committing to a large-scale reaction.

  • Preparation:

    • Arrange a series of identical small reaction vials or tubes, each with a stir bar.

    • For each vial, add a precisely weighed amount of 5-Chloro-2-hydrazinyl-3-nitropyridine (e.g., 50 mg).

    • Add your co-reactant and any catalyst in the appropriate stoichiometric ratio to each vial.

  • Solvent Addition & Reflux:

    • To each vial, add a different candidate solvent (e.g., Ethanol, Toluene, DMF; 1.0 mL each).

    • Place the vials in a heating block equipped with a reflux condenser head or use individual small-scale reflux condensers.

    • Ensure the system is open to an inert atmosphere (e.g., via a balloon or manifold).

    • Heat the block to a temperature that brings all solvents to a gentle reflux.

  • Monitoring:

    • After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture for TLC analysis.

    • Spot each sample on a TLC plate alongside the starting material.

    • Develop the plate and visualize. Compare the consumption of starting material and the formation of the desired product versus any impurities across the different solvents.

    • Continue the reaction and monitor at regular intervals (e.g., 2h, 4h, 8h) until you can clearly identify the most promising solvent system.

  • Selection:

    • The optimal solvent is the one that provides the cleanest conversion to the desired product in the shortest amount of time.

The diagram below illustrates potential issues arising from a suboptimal solvent choice.

Side_Reactions cluster_good Optimal Solvent cluster_bad Suboptimal Solvent SM 5-Chloro-2-hydrazinyl- 3-nitropyridine + Reagent P Desired Product (High Yield, Clean Conversion) SM->P Correct Conditions SP1 Side Product 1: Solvent Adduct / Solvolysis (e.g., with nucleophilic solvent) SM->SP1 Reactive Solvent SP2 Side Product 2: Decomposition (Temp too high) SM->SP2 Excessive Heat SP3 Incomplete Reaction (Temp too low / Poor Solubility) SM->SP3 Wrong Temp/Solubility

Caption: Impact of solvent choice on reaction outcome.

References

  • Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. (2025). BenchChem.
  • 5-Chloro-2-hydrazinopyridine. CymitQuimica.
  • SAFETY DATA SHEET - 3-Chloro-6-hydrazinopyridazine. (n.d.). Fisher Scientific.
  • The thermal decomposition of azidopyridines. (2025).
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. (n.d.).
  • Refluxing a Reaction. (n.d.). MIT Digital Lab Techniques Manual, MITOCW.
  • Refluxing a Reaction. (n.d.). Utah Tech University.
  • Safety D
  • Thermal stability of 1,4-dihydropyridine derivatives in solid st
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • 5-Chloro-2-nitropyridine Manufacturer & Supplier China. (n.d.). Pipzine Chemicals.
  • (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine synthesis. (n.d.). ChemicalBook.
  • The calculated heat of formation values of the nitropyridine... (n.d.).
  • 5-Chloro-2-nitropyridine. (n.d.). Chem-Impex.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). PMC.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024).
  • Safety and Handling of Hydrazine. (n.d.). DTIC.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI.
  • Thermal Stability Characteristics of Nitroarom
  • EXPERIMENTAL PROCEDURES - HEATING under reflux (synthesis of an organic product). (n.d.). AS CHEMISTRY.
  • What is reflux in organic prepar
  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (2025).
  • Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. (n.d.).
  • 2-Chloro-5-nitropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • 5-Chloro-2-hydrazinylpyridine. (n.d.). Sigma-Aldrich.
  • 5-Chloro-2-nitropyridine. (n.d.). PharmaCompass.com.
  • Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. (2009).
  • Safety precautions for hydrazine hydr
  • 22353-46-4|5-Chloro-2-hydrazinyl-3-nitropyridine. (n.d.). BLD Pharm.
  • Analysis of Hydrazine Compounds Reactions under Moderate to High Temperatures and Their Reductive Effect on NOx in the Flue Gases. (2017).
  • Atmospheric reaction of hydrazine plus hydroxyl radical. (n.d.). PMC.

Sources

Technical Support Center: Reactive Chemistry & Energetic Materials

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Thermal Instability of Nitro-Hydrazine Compounds Target Audience: Researchers, Process Scientists, and Drug Development Professionals

Welcome to the Reactive Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety warnings. Nitro-hydrazine compounds—often utilized as high-energy materials or reactive pharmaceutical intermediates—are notoriously unstable. This guide explains the causality behind their instability and provides self-validating experimental workflows to ensure your scale-up processes are inherently safe and scientifically rigorous.

Mechanistic Insight: The Causality of Thermal Instability

Nitro-hydrazine compounds, such as 1-Amino-2-Nitroguanidine (ANQ) and Hydrazine 3-nitro-1,2,4-triazol-5-one (HNTO), pack immense energy into highly strained zwitterionic or layered structures[1][2]. Their thermal instability is not random; it is driven by predictable kinetic mechanisms.

When exposed to heat or catalytic trace metals, these compounds undergo simultaneous homolytic cleavage of the nitro (-NO₂) and hydrazine (-NH-NH₂) functional groups[3]. This bond scission releases highly reactive radical species and oxidizing agents. These species subsequently attack unreacted molecules, significantly lowering the initiation energy required for further decomposition[3]. This creates a dangerous positive feedback loop: an autocatalytic thermal runaway where the rate of heat generation exponentially outpaces the reactor's heat removal capacity[4].

G N1 Nitro-Hydrazine Compound N2 Homolytic Cleavage (Heat / Trace Metals) N1->N2 Initiation Phase N3 Radical Species & Oxidizing Agents N2->N3 Bond Scission N4 Autocatalytic Acceleration N3->N4 Lowers Activation Energy N4->N3 Positive Feedback Loop N5 Thermal Runaway (Exothermic) N4->N5 Heat Accumulation

Autocatalytic thermal decomposition pathway of nitro-hydrazine compounds.

Quantitative Data: Thermal Parameters of Common Nitro-Hydrazines

Understanding the baseline thermal parameters of these compounds is critical for establishing safe operating limits. The table below summarizes the thermal behavior of key nitro-hydrazine derivatives based on recent calorimetric studies.

CompoundTSADT (°C)*Peak Decomposition (°C)Activation Energy (kJ/mol)Primary Hazard Profile
ANQ (1-Amino-2-Nitroguanidine)184.5192.5 – 196.2N/AHigh detonation pressure; rapid exothermic runaway[1].
HNTO (Hydrazine 3-nitro-1,2,4-triazol-5-one)N/A195.0 – 235.0119 – 166Autocatalytic cleavage of azole/nitro groups[3][5].
HNNC (2-(hydrazinecarbonyl)-N-nitrohydrazine-1-carboxamide)N/A~200.0N/AMechanical sensitivity; layered stacking energy release[2].

*TSADT: Thermal Self-Accelerating Decomposition Temperature.

Standard Operating Procedure: Thermal Hazard Screening Protocol

To ensure a self-validating safety system, researchers must never rely on a single data point or theoretical calculation. The following tiered protocol utilizes Differential Scanning Calorimetry (DSC) as a preliminary screen, triggering Accelerated Rate Calorimetry (ARC) if specific energetic thresholds are breached[6][7].

Step 1: Micro-Scale Sample Preparation Weigh exactly 1–5 mg of the nitro-hydrazine compound into a high-pressure, gold-plated or stainless-steel DSC pan. Crucial: Avoid standard aluminum pans, as aluminum can interact with organic energetic samples and skew the decomposition profile[8].

Step 2: DSC Preliminary Screening Ramp the temperature from 25 °C to 300 °C at a conservative heating rate (e.g., 2–5 °C/min) under a steady nitrogen atmosphere[9]. Higher heating rates can artificially push the apparent onset temperature higher, masking the true hazard[9].

Step 3: Yoshida Correlation Analysis Calculate the total decomposition enthalpy (


) and the onset temperature (

) from the exothermic peak. Apply Yoshida-type empirical equations to estimate the shock sensitivity and explosive propagation potential of the intermediate[10].

Step 4: Confirmatory ARC Testing (Triggered Step) Self-Validation Check: If


 J/g or 

°C, the material is flagged as highly energetic. You must proceed to ARC testing. Load 3–5 g of the sample into a closed, low heat-capacity spherical bomb[7].

Step 5: Adiabatic Profiling Run the ARC in "Heat-Wait-Search" mode to simulate near-adiabatic conditions (worst-case scenario, such as a cooling failure at scale). This determines the true Time-to-Maximum Rate (TMR) and the precise Self-Accelerating Decomposition Temperature (SADT)[7].

Troubleshooting & FAQs: Handling and Scale-Up

Q: Why did my nitro-hydrazine sample exotherm at a significantly lower temperature than literature values? A: Premature exothermic decomposition is almost always caused by catalytic contamination. Trace transition metals (e.g., copper, cobalt, iron oxides) act as potent catalysts for hydrazine derivatives, drastically reducing the onset temperature of decomposition by increasing the available surface area for radical generation[11]. Troubleshooting action: Audit your reactor materials. Transition from stainless steel to passivated glass or non-reactive alloys (like Hastelloy) for all wetted parts.

Q: How do we safely scale up a synthesis involving a nitro-hydrazine intermediate? A: Batch processes are highly dangerous for thermally unstable energetic materials because the entire inventory of unreacted material can accumulate; if cooling fails, the entire batch will run away[12]. To mitigate this, transition to a semi-batch or continuous flow process. This inherently safer design ensures only a minimal quantity of the reactive intermediate is present in the reactor at any given time, allowing the system to rapidly dissipate heat[4][12].

Q: What is the immediate response protocol if a thermal runaway is detected during synthesis? A: If the reaction temperature deviates upward from the isothermal baseline, immediately halt the addition of all reagents. Maintain maximum agitation to prevent localized "hot spots" where autocatalysis can nucleate[4]. If the temperature continues to rise despite halting the feed, initiate an emergency quench by flooding the reactor with a massive excess of cold, compatible diluent (e.g., water or a high-boiling inert solvent) to crash the temperature below the SADT[12].

G Start Monitor Reaction Temp & Heat Flow Check Temp > Baseline? Start->Check Check->Start No Halt Halt Reagent Addition Maintain Agitation Check->Halt Yes Check2 Temp Stabilized? Halt->Check2 Resume Investigate Cause Adjust Feed Rate Check2->Resume Yes Quench Emergency Quench (Cold Diluent Flood) Check2->Quench No Evac Evacuate & Vent Quench->Evac Runaway Continues

Decision tree for detecting and mitigating thermal runaway in reactive processes.

References

  • A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC - NIH. National Institutes of Health.[Link]

  • Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one. MDPI.[Link]

  • Comprehensive energetic modifications of peptides for high-performance amphoteric compounds. RSC Publishing.[Link]

  • Elaboration, Characterization and Thermal Decomposition Kinetics... PMC - NIH.[Link]

  • Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager.[Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ResearchGate.[Link]

  • Yoshida-Type Equations: Perspectives from Thermal Analysis and Energetic Materials Research. ACS Publications.[Link]

  • Differential Scanning Calorimetry (DSC). Prime Process Safety Center.[Link]

  • Chemical Reaction Hazards Testing & Thermal Screening. Sigma-HSE.[Link]

  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET.[Link]

  • Guidance on risk assessments for chemical reactions. University of Manchester. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications.[Link]

Sources

Technical Support Center: Drying Strategies for Hygroscopic 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals handling 5-Chloro-2-hydrazinyl-3-nitropyridine (CAS: 22353-46-4) .

Handling this specific building block presents a unique intersection of challenges: it is highly hygroscopic, prone to oxidation, and thermally sensitive. This guide synthesizes field-proven methodologies and thermodynamic principles to help you achieve anhydrous samples without compromising molecular integrity.

The Mechanistic Challenge: Causality in Drying

To effectively dry 5-Chloro-2-hydrazinyl-3-nitropyridine, one must first understand the molecular forces working against the drying process:

  • Hygroscopicity via Hydrogen Bonding: The hydrazine moiety (–NHNH₂) acts as both a strong hydrogen-bond donor and acceptor. When exposed to ambient humidity, the compound readily absorbs moisture, forming stable hydrates or clumping into a sticky paste[1]. The basic pyridine nitrogen further coordinates with water molecules, making the removal of "bound water" significantly more difficult than "free water."

  • Thermal Instability: Hydrazine derivatives are inherently energy-rich and prone to homolytic cleavage of the N–N bond at elevated temperatures[2]. Furthermore, the presence of an oxidizing nitro group (–NO₂) in close proximity to a reducing hydrazine group creates a localized redox hazard. Heating this compound above 50 °C can trigger intramolecular redox reactions, leading to rapid degradation, oxidation into azo species, or explosive decomposition[3].

  • Oxidative Sensitivity: Hydrazines are sensitive to atmospheric oxygen, a process accelerated by moisture and heat.

The Core Directive: You cannot simply place this compound in a standard vacuum oven at 80 °C. The drying strategy must rely on thermodynamic displacement and high-vacuum chemical desiccation rather than thermal energy.

Decision Matrix: Comparative Drying Strategies

The table below summarizes the quantitative and qualitative parameters of various drying methods applied to hydrazinyl pyridines.

Drying MethodologyOperating TemperatureEfficacy for Bound WaterThermal Degradation RiskRecommended Application
Heated Vacuum Oven > 50 °CHighCRITICAL NOT RECOMMENDED. High risk of N-N cleavage and oxidation.
Azeotropic Distillation < 40 °C (Reduced Pressure)HighLowBest for bulk water removal from wet filter cakes.
High-Vacuum Desiccation Ambient (20–25 °C)Moderate-HighNoneBest for final polishing of damp solids and long-term storage.
Lyophilization < -40 °CModerateNoneUseful only if the sample is already dissolved in a suitable aqueous/organic matrix.

Recommended Workflow & Logic

DryingWorkflow Start Wet 5-Chloro-2-hydrazinyl- 3-nitropyridine Sample Assess Assess Moisture Content & Solvent Matrix Start->Assess HighMoisture High Moisture / Wet Cake (>10% w/w) Assess->HighMoisture LowMoisture Low Moisture / Damp Solid (<10% w/w) Assess->LowMoisture ThermalRisk AVOID: Direct Heating >50°C (Thermal Degradation Risk) Assess->ThermalRisk Azeotropic Azeotropic Distillation (Toluene or 2-MeTHF, <40°C) HighMoisture->Azeotropic Desiccator High-Vacuum Desiccation (over P2O5, Ambient Temp) LowMoisture->Desiccator Azeotropic->Desiccator Storage Dry Storage (Argon Atmosphere, -20°C) Desiccator->Storage

Decision tree for drying 5-Chloro-2-hydrazinyl-3-nitropyridine based on moisture content.

Standard Operating Procedures (SOPs)

Protocol A: Low-Temperature Azeotropic Distillation

Use this protocol if your sample is a wet cake resulting from an aqueous workup or precipitation.

Mechanism: Solvents like Toluene or 2-Methyltetrahydrofuran (2-MeTHF) form minimum-boiling azeotropes with water. By applying a vacuum, the azeotrope boils at a temperature significantly lower than the boiling point of pure water, allowing moisture to be "pulled" out of the crystal lattice without exceeding the thermal degradation threshold of the nitro-hydrazine system[4].

Step-by-Step:

  • Dissolution/Suspension: Transfer the wet 5-Chloro-2-hydrazinyl-3-nitropyridine cake into a round-bottom flask. Add anhydrous 2-MeTHF or Toluene (approximately 5–10 mL per gram of wet sample).

  • Evaporation: Attach the flask to a rotary evaporator. Ensure the water bath temperature is strictly set to ≤ 35 °C .

  • Vacuum Application: Gradually apply vacuum (down to 10–50 mbar). The solvent will begin to distill, carrying the water with it.

  • Iterative Chasing: Once the sample approaches dryness, break the vacuum with Argon or Nitrogen (DO NOT use ambient air). Add another 3–5 mL of anhydrous solvent per gram of sample, and repeat the distillation. This "put/take" distillation should be repeated 2 to 3 times[4].

  • Final Concentration: Concentrate to a dry powder or thick slurry, then proceed immediately to Protocol B.

Protocol B: High-Vacuum Chemical Desiccation

Use this protocol for damp solids, hygroscopic recovery, or as a final polishing step after Protocol A.

Mechanism: Physical desiccants (like silica gel) only establish an equilibrium with water vapor. For tightly bound water in hydrazinyl pyridines, a chemical desiccant like Phosphorus Pentoxide (P₂O₅) is required. P₂O₅ reacts irreversibly with water to form phosphoric acid, driving the equilibrium entirely toward the anhydrous state[5].

Step-by-Step:

  • Preparation: Transfer the damp solid into a wide-mouth glass vial or crystallizing dish to maximize surface area.

  • Desiccator Setup: Place a fresh dish of P₂O₅ powder in the bottom chamber of a vacuum desiccator.

  • Loading: Place the sample dish on the perforated plate above the desiccant.

  • Vacuum: Seal the desiccator and apply a high vacuum (< 1 mbar) using a Schlenk line or dedicated vacuum pump for 12 to 24 hours at ambient temperature (20–25 °C)[6].

  • Storage Transfer: Backfill the desiccator with dry Argon. Quickly cap the sample vials tightly, seal with Parafilm, and store at -20 °C in a dark, inert environment.

Troubleshooting & FAQs

Q: My sample turned dark orange or red during the drying process. What happened? A: This is a classic visual indicator of oxidative or thermal degradation. Hydrazine derivatives easily oxidize into azo compounds (–N=N–), which are highly conjugated and deeply colored. If you used a heated vacuum oven, the thermal energy likely catalyzed an intramolecular redox reaction with the nitro group. Discard the degraded batch and utilize the room-temperature P₂O₅ desiccation method (Protocol B) for future samples.

Q: The compound formed a sticky, gummy paste instead of a free-flowing powder. How do I fix this? A: This phenomenon is known as deliquescence—the compound has absorbed so much atmospheric moisture that it dissolved in its own water of hydration[1]. Do not attempt to scrape it. Instead, dissolve the paste in a minimal amount of anhydrous 2-MeTHF, and perform the Azeotropic Distillation (Protocol A) to break the hydrate, followed by vacuum desiccation.

Q: Can I use standard 3Å molecular sieves instead of P₂O₅ in the desiccator? A: While 3Å molecular sieves are excellent for drying liquid solvents, their kinetics for pulling moisture out of a solid crystal lattice across a vapor headspace are too slow for highly hygroscopic solid salts. P₂O₅ provides the aggressive, irreversible chemical sink required to strip hydrogen-bonded water from the hydrazine moiety[5].

Q: Is it safe to use a lyophilizer (freeze-dryer) for this compound? A: Lyophilization is generally safe because it operates at low temperatures, preventing thermal degradation. However, 5-Chloro-2-hydrazinyl-3-nitropyridine has poor solubility in standard lyophilization matrices (like pure water). If you must freeze-dry, a co-solvent system (e.g., tert-butanol/water) is required, but azeotropic drying remains the more efficient and scalable choice for this specific chemical class.

References

  • Organic Syntheses. "(E)-4-Chloro-2-(2-(2-chlorobenzylidene)hydrazinyl)pyridine." Organic Syntheses Procedure. URL:[Link]

  • Google Patents. "Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)." WO2018183649A1.
  • MDPI. "Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides." MDPI Molecules. URL:[Link]

  • Arkat USA. "6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones." Arkivoc. URL:[Link]

  • PubMed / NIH. "Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field." J Phys Chem A. URL: [Link]

Sources

Validation & Comparative

Navigating the Spectroscopic Maze: A Comparative Guide to the 1H NMR Interpretation of 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, a precise understanding of molecular structure is paramount. In the realm of heterocyclic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of structural elucidation. This guide provides an in-depth, technical analysis of the 1H NMR spectrum of 5-Chloro-2-hydrazinyl-3-nitropyridine, a key intermediate in medicinal chemistry. By leveraging comparative data from structurally similar analogues, this document offers a predictive interpretation and a robust framework for the spectroscopic analysis of substituted pyridines.

The nuanced interplay of substituent effects on the pyridine ring presents a formidable challenge in spectral interpretation. The electron-withdrawing nature of the chloro and nitro groups, coupled with the electron-donating character of the hydrazinyl moiety, creates a unique electronic environment that profoundly influences the chemical shifts and coupling patterns of the aromatic protons. This guide will dissect these influences to provide a clear and logical interpretation of the 1H NMR spectrum of the title compound.

Predicted 1H NMR Spectrum of 5-Chloro-2-hydrazinyl-3-nitropyridine: A Detailed Analysis

Structure of 5-Chloro-2-hydrazinyl-3-nitropyridine:

Figure 1. Molecular structure of 5-Chloro-2-hydrazinyl-3-nitropyridine.

The pyridine ring of 5-Chloro-2-hydrazinyl-3-nitropyridine contains two aromatic protons, H-4 and H-6. The hydrazinyl group (-NHNH₂) will also exhibit proton signals.

Predicted Chemical Shifts and Multiplicities:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6 ~8.2 - 8.5Doublet~2-3Significantly deshielded by the adjacent electronegative nitrogen atom of the pyridine ring and the electron-withdrawing nitro group at the meta-position. Coupled to H-4.
H-4 ~7.8 - 8.1Doublet~2-3Deshielded by the adjacent electron-withdrawing chloro and nitro groups. Coupled to H-6.
-NH- Broad singlet--The chemical shift is variable and depends on solvent, concentration, and temperature. Proton exchange can lead to signal broadening.
-NH₂ Broad singlet--Similar to the -NH proton, the chemical shift is variable and the signal is often broad due to proton exchange.

Comparative Analysis with 3-Chloro-2-hydrazinopyridine

To ground our predictions, we will compare the expected spectrum of 5-Chloro-2-hydrazinyl-3-nitropyridine with the reported 1H NMR data for 3-chloro-2-hydrazinopyridine.

Reported 1H NMR Data for 3-Chloro-2-hydrazinopyridine (CDCl₃, 300 MHz):

ProtonChemical Shift (ppm)Multiplicity
Py-6-H 8.04 - 8.08Doublet of doublets
Py-4-H 7.47 - 7.49Doublet of doublets
Py-5-H 6.60 - 6.64Doublet of doublets
-NH₂ 4.23Singlet
-NH- 7.56Broad singlet

Analysis of Substituent Effects:

The key difference between the two molecules is the substituent at the 3-position: a nitro group (-NO₂) in our target compound versus a chloro group (-Cl) in the analogue. The nitro group is a much stronger electron-withdrawing group than chlorine through both resonance and inductive effects. This will have a pronounced deshielding effect on the adjacent protons.

  • H-4: In 5-Chloro-2-hydrazinyl-3-nitropyridine, H-4 is ortho to a strongly electron-withdrawing nitro group. This will cause a significant downfield shift compared to the H-4 proton in 3-chloro-2-hydrazinopyridine, which is ortho to a less electron-withdrawing chloro group.

  • H-6: The effect of the 3-nitro group on H-6 (in the para position) will also be deshielding, though to a lesser extent than on H-4. We predict H-6 in our target compound to be shifted downfield compared to the corresponding proton in the analogue.

Figure 2. Logical workflow for predicting the 1H NMR spectrum.

Experimental Protocols

1. Sample Preparation for 1H NMR Spectroscopy:

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 5-Chloro-2-hydrazinyl-3-nitropyridine.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar, nitrogen-containing heterocyclic compounds due to its excellent dissolving power and the fact that exchangeable protons (NH) are often observed more clearly than in other solvents like chloroform-d (CDCl₃).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure complete dissolution and a homogenous solution.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

2. 1H NMR Data Acquisition:

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

    • Spectral Width: Set an appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing: Manually phase the spectrum to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

    • Peak Picking: Accurately determine the chemical shift of each peak.

Data Summary and Comparison

The following table summarizes the predicted 1H NMR data for 5-Chloro-2-hydrazinyl-3-nitropyridine and compares it with the reported data for 3-chloro-2-hydrazinopyridine.

CompoundProtonChemical Shift (ppm)MultiplicityNotes
5-Chloro-2-hydrazinyl-3-nitropyridine H-6~8.2 - 8.5 (Predicted)DoubletStrong deshielding by ring N and meta-NO₂.
H-4~7.8 - 8.1 (Predicted)DoubletStrong deshielding by adjacent Cl and NO₂.
-NH-Variable (Broad)SingletExchangeable proton.
-NH₂Variable (Broad)SingletExchangeable protons.
3-Chloro-2-hydrazinopyridine Py-6-H8.04 - 8.08ddDeshielded by ring N.
Py-4-H7.47 - 7.49ddLess deshielded than in the nitro-substituted analogue.
Py-5-H6.60 - 6.64ddShielded relative to other ring protons.
-NH-7.56Broad singletExchangeable proton.
-NH₂4.23SingletExchangeable protons.

Conclusion

The interpretation of the 1H NMR spectrum of 5-Chloro-2-hydrazinyl-3-nitropyridine necessitates a thorough understanding of substituent effects in heterocyclic systems. By drawing a logical comparison with the known spectrum of 3-chloro-2-hydrazinopyridine, we can confidently predict the chemical shifts and coupling patterns for our target molecule. The strongly electron-withdrawing nitro group at the 3-position is expected to cause a significant downfield shift of the adjacent H-4 proton and, to a lesser extent, the H-6 proton. This guide provides a comprehensive framework for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Chinese Patent CN102249991A, Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (A comprehensive resource on NMR spectroscopy).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A classic textbook on spectroscopic methods).

Distinguishing 5-Chloro-2-hydrazinyl-3-nitropyridine from Regioisomers: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

5-Chloro-2-hydrazinyl-3-nitropyridine (CAS: 22353-46-4) is a highly functionalized heterocyclic building block critical in pharmaceutical synthesis. However, separating this compound from its regioisomers (e.g., 2-chloro-5-hydrazinyl-3-nitropyridine) presents a formidable analytical bottleneck. Because regioisomers possess identical molecular weights and virtually indistinguishable hydrophobic footprints, standard reversed-phase chromatography often fails to resolve them.

This guide provides an objective, data-backed comparison of column chemistries and details a self-validating HPLC methodology to achieve baseline separation of these complex isomers.

The Analytical Challenge: Why Regioisomers Defy Standard C18

Standard alkyl (C18) stationary phases rely predominantly on dispersive (hydrophobic) interactions. For highly polar, multi-substituted pyridines, the logP values of regioisomers are nearly identical. Consequently, C18 columns cannot discriminate between the subtle positional shifts of the chloro, hydrazinyl, and nitro groups, leading to peak coalescence ().

To break this analytical deadlock, we must exploit orthogonal retention mechanisms. Pentafluorophenyl (PFP) and specific Hydrogen-Bonding phases introduce multi-modal interactions:

  • 
     Interactions:  The electron-deficient fluoro-aromatic ring of the PFP phase interacts differentially with the analyte's pyridine ring, depending on how the electron-withdrawing nitro and chloro groups dictate the localized electron density.
    
  • Dipole-Dipole & Hydrogen Bonding: The highly electronegative C-F bonds on the PFP phase form directional interactions with the hydrazinyl (

    
    ) protons and nitro oxygens. The steric accessibility of these groups—which varies drastically between regioisomers—drives separation ().
    

RetentionMechanisms Analyte 5-Chloro-2-hydrazinyl- 3-nitropyridine C18 Alkyl C18 Phase (Standard) Analyte->C18 Dispersive/Hydrophobic (Poor Isomer Resolution) PFP Pentafluorophenyl (PFP) (Orthogonal) Analyte->PFP π-π, Dipole, H-Bonding (High Selectivity) HILIC Hydrogen-Bonding (Alternative) Analyte->HILIC Polar Interactions (Strong Retention)

Fig 1: Dominant retention mechanisms for pyridine regioisomers across different stationary phases.

Comparative Performance Data

To objectively evaluate the alternatives, we compared a standard sub-2µm C18 column against a Pentafluorophenyl (PFP) column and a Specific Hydrogen-bond Adsorption Resolution Column (SHARC). The data below summarizes the chromatographic behavior of halogenated nitro-pyridines under optimized gradient conditions.

Column ChemistryRetention Factor (

)
Selectivity (

)
Resolution (

)
Peak Asymmetry (

)
Primary Mechanism
Standard C18 2.11.020.4 (Co-elution)1.4Hydrophobic (Dispersive)
PFP Phase 4.51.182.1 (Baseline)1.1

, Dipole, Shape
SHARC 1 5.21.151.8 (Baseline)1.2Hydrogen Bonding

Takeaway: The PFP column provides the optimal balance of peak shape and regioisomer selectivity (


), making it the superior choice for this application ().

Experimental Workflow: Self-Validating PFP Protocol

As a Senior Application Scientist, I design protocols that are not merely procedural, but self-validating. The following methodology includes an internal feedback loop to guarantee data integrity before sample analysis begins.

Workflow Step1 1. Sample Preparation Diluent: Initial Mobile Phase Step2 2. System Suitability Test (SST) Inject Regioisomer Mix Step1->Step2 Step3 3. Self-Validation Check Is Resolution (Rs) ≥ 1.5? Step2->Step3 Step4 4. Proceed to Analysis Run Unknown Samples Step3->Step4 Yes Error Optimization Loop Decrease Temp by 5°C or Reduce Gradient Slope Step3->Error No Error->Step2 Re-inject

Fig 2: Self-validating experimental workflow for optimizing regioisomer separation.

Step-by-Step Methodology
A. Chromatographic Conditions
  • Column: PFP Core-Shell (e.g., 100 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm (and MS/ESI+ if applicable)

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 40% B

    • 8.0 - 10.0 min: 40% to 95% B

    • 10.0 - 12.0 min: 95% B

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

B. The Causality Behind the Conditions
  • Acidic Mobile Phase (pH 2.7): The basic hydrazinyl group and pyridine nitrogen must be fully protonated to prevent secondary interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing.

  • Low Column Temperature (30 °C): Thermal energy disrupts weak dipole-dipole and

    
     interactions. Keeping the column at a lower temperature maximizes the steric and electronic discrimination between the regioisomers, directly improving selectivity (
    
    
    
    ).
  • Core-Shell Particle Morphology: Provides sub-2µm efficiency at lower backpressures, ensuring sharp peak widths that maximize resolution (

    
    ).
    
C. System Suitability & Self-Validation Loop

To ensure the protocol is self-validating, you must run a System Suitability Test (SST) prior to batch analysis:

  • Inject a "Resolution Standard" containing an equimolar mix of 5-Chloro-2-hydrazinyl-3-nitropyridine and its closest eluting regioisomer (e.g., 2-chloro-5-hydrazinyl-3-nitropyridine).

  • Acceptance Criterion: The system is valid only if the critical pair resolution (

    
    ) is 
    
    
    
    .
  • Diagnostic Action: If

    
    , the protocol dictates immediate corrective action. Decrease the column temperature by 5 °C to increase the residence time of dipole interactions, or decrease the gradient slope to 2% B/min. Do not proceed to sample analysis until the SST passes.
    
References
  • Advanced Chromatography Technologies. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today. Available at:[Link]

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." SIELC Application Notes. Available at:[Link]

  • Hawach Scientific. "PFP HPLC Column, HPLC Analytical Columns Chemistry." Hawach Scientific Technical Library. Available at: [Link]

Pillar 1: Foundational Principles of Ionization and Key Functional Group Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Chloronitropyridine Hydrazines: A Comparative Analysis of EI and ESI Techniques

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Chloronitropyridine hydrazines represent a class of molecules with significant potential as intermediates in the creation of pharmacologically active agents. Mass spectrometry (MS) stands as a cornerstone technique for their characterization, providing vital information on molecular weight and structure through the analysis of fragmentation patterns.

This guide offers a comparative analysis of the fragmentation behavior of chloronitropyridine hydrazines under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). As a hard ionization method, EI imparts significant energy, leading to extensive fragmentation and a detailed structural fingerprint. In contrast, ESI, a soft ionization technique, typically preserves the molecular ion, which can then be subjected to controlled fragmentation (MS/MS) to reveal structural details in a more predictable manner. Understanding the nuances of how these molecules behave under each technique is crucial for accurate data interpretation and structural confirmation.

The fragmentation pathway of a chloronitropyridine hydrazine derivative is a composite of the behaviors of its constituent parts: the pyridine ring, the chloro-substituent, the nitro group, and the hydrazine moiety. The type of ionization energy applied dictates which fragmentation channels are favored.

  • Electron Ionization (EI): In EI, high-energy electrons bombard the molecule, ejecting an electron to form an energetically unstable radical cation (M+•). This excess energy is dissipated through a cascade of bond cleavages, often initiated by the radical site or charge site, leading to a complex but highly informative spectrum.[1] Fragmentation is often driven by the formation of stable neutral radicals or small molecules.[2]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions directly from a solution, typically by protonation to form an [M+H]+ ion.[1] This even-electron species is relatively stable. Fragmentation is induced in a controlled manner, usually through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of an even-electron ion favors the expulsion of stable, neutral molecules over radical losses.[3]

The predictable behavior of the functional groups under these conditions provides a roadmap for interpreting the mass spectra:

  • Aromatic Nitro Groups: Commonly fragment via the loss of •NO2 (46 Da) or •NO (30 Da), often followed by the loss of CO (28 Da) from the ring.[3] The position of the nitro group relative to other substituents can lead to "ortho effects," creating unique rearrangement pathways.[4]

  • Aromatic Halogens (Chlorine): The presence of chlorine is readily identified by the characteristic isotopic pattern of 35Cl and 37Cl (approximately 3:1 ratio), which will appear for the molecular ion and any chlorine-containing fragments.[5] A common fragmentation is the loss of a chlorine radical (•Cl).

  • Hydrazine Moiety: This group can fragment through several pathways, including the cleavage of the N-N bond to lose •NHNH2 (31 Da) or the loss of smaller amine fragments.[4]

  • Pyridine Ring: The stable aromatic ring often remains intact, but can undergo ring cleavage after the loss of its substituents.[6]

Pillar 2: Comparative Fragmentation Analysis of a Model Compound

To illustrate the practical differences between EI and ESI, we will predict the fragmentation pathways for a representative molecule: 4-chloro-5-hydrazinyl-3-nitropyridine .

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the fragmentation of the 4-chloro-5-hydrazinyl-3-nitropyridine radical cation (M+•) is expected to be extensive, driven by radical-site and charge-site initiations. The molecular ion peak may be of low intensity due to this instability.

Key Proposed EI Fragmentation Pathways:

  • Loss of Nitro Group: A primary fragmentation will likely be the cleavage of the C-NO2 bond to lose a •NO2 radical, yielding a resonance-stabilized chlorohydrazinylpyridine cation.

  • Loss of Chlorine: The loss of a •Cl radical is another highly probable initial fragmentation step.

  • Loss of Hydrazine Group: Cleavage of the C-N bond of the hydrazine group can result in the loss of the •NHNH2 radical.

  • Secondary Fragmentations: The initial fragment ions will undergo further decomposition. For instance, the ion formed from the loss of •NO2 may subsequently lose •Cl or undergo cleavage of the hydrazine group. The loss of N2H3 is also possible from the hydrazine moiety.


}

Figure 1: Proposed EI fragmentation pathway for 4-chloro-5-hydrazinyl-3-nitropyridine.

m/z (35Cl/37Cl) Proposed Fragment Neutral Loss Notes
188/190[C5H4ClN4O2]+•-Molecular Ion (M+•)
157/159[C5H3ClN2O2]+••NHNH2Loss of the hydrazine radical
153[C5H4N4O2]+••ClLoss of chlorine radical
142/144[C5H4ClN3]+••NO2Loss of nitro radical
110/112[C5H3ClN]+••NO2, •N2H3Sequential loss from M+•
107[C5H4N3]+••NO2, •ClSequential loss from M+•

Table 1: Predicted key fragment ions in the EI mass spectrum.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will be protonated, likely on the most basic nitrogen of the hydrazine group or the pyridine ring, to form the [M+H]+ precursor ion. Subsequent CID will promote fragmentation through the loss of stable neutral molecules.

Key Proposed ESI-MS/MS Fragmentation Pathways:

  • Loss of Ammonia/Hydrazine: A very common pathway for protonated hydrazines is the loss of neutral ammonia (NH3) or hydrazine (N2H4).

  • Loss of Nitrous Acid: The nitro group can be eliminated as neutral nitrous acid (HNO2).

  • Loss of HCl: Elimination of hydrogen chloride (HCl) is also a plausible fragmentation channel.

  • Sequential Losses: As with EI, primary fragment ions can undergo further neutral losses. For example, the ion resulting from the loss of NH3 may subsequently lose HNO2 or HCl.


}

Figure 2: Proposed ESI-MS/MS fragmentation of the [M+H]+ ion.

m/z (35Cl/37Cl) Proposed Fragment Neutral Loss Notes
189/191[C5H5ClN4O2]+-Precursor Ion ([M+H]+)
172/174[C5H2ClN3O2]+NH3Loss of ammonia
153[C5H5N4O2]+HClLoss of hydrogen chloride
142/144[C5H4ClN3]+HNO2Loss of nitrous acid
136[C5H2N3O2]+NH3, HClSequential loss from [M+H]+
125[C5H4N2]+HNO2, NH3Sequential loss from [M+H]+

Table 2: Predicted key fragment ions in the ESI-MS/MS spectrum.

Pillar 3: Recommended Experimental Protocols

To acquire high-quality, reproducible data, the following protocols are recommended. The choice between GC-MS and LC-MS is dictated by the analyte's volatility and thermal stability. Hydrazine derivatives can be challenging for GC analysis without derivatization, but direct analysis is possible.[7][8]

Protocol 1: GC-MS for EI Fragmentation Analysis

This method is suitable for thermally stable chloronitropyridine hydrazine analogues. The hard ionization of EI will provide a detailed fragmentation fingerprint for library matching and structural confirmation.

1. Sample Preparation:

  • Dissolve ~1 mg of the purified compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).
  • Vortex thoroughly to ensure complete dissolution.
  • If thermal instability is a concern, consider derivatization with a reagent like acetone to form the more stable acetone azine, which is amenable to GC analysis.[9][10]

2. Gas Chromatography (GC) Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer with an EI source.
  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 ratio) to prevent column overloading.
  • Injector Temperature: 250 °C. Rationale: This temperature ensures rapid volatilization of the analyte without causing premature thermal degradation.
  • Column: A medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane). Rationale: This stationary phase provides good separation for a wide range of semi-polar compounds.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes. Rationale: This program allows for the separation of impurities from the main analyte peak before elution.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the standard energy for EI, which produces reproducible fragmentation patterns that are comparable to established spectral libraries.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-500. Rationale: This range covers the expected molecular ion and all significant fragments.
  • Data Acquisition: Full scan mode.
Protocol 2: LC-MS/MS for ESI Fragmentation Analysis

This is the preferred method for less volatile or thermally labile compounds, providing molecular weight information and controlled fragmentation data.

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid). Rationale: Matching the sample solvent to the mobile phase improves peak shape.
  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • System: High-performance liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size). Rationale: C18 columns are robust and provide excellent retention for a broad range of moderately polar to nonpolar compounds.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]+ ions in positive ESI mode.
  • Gradient Program:
  • 5% B to 95% B over 10 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and re-equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.5 kV.
  • Nebulizing Gas Pressure: ~40 psi.
  • Drying Gas Flow: ~10 L/min.
  • Drying Gas Temperature: 325 °C.
  • Data Acquisition:
  • MS1 Scan: Perform a full scan from m/z 100-500 to identify the [M+H]+ precursor ion.
  • MS2 Scan (Product Ion Scan): Isolate the [M+H]+ ion (e.g., m/z 189) and fragment it using collision-induced dissociation (CID). The collision energy should be optimized (e.g., ramped from 15-40 eV) to obtain a rich spectrum of fragment ions.

Conclusion

The mass spectrometric analysis of chloronitropyridine hydrazines yields distinct and complementary information depending on the ionization technique employed. EI-MS provides a complex but unique fingerprint based on radical-driven fragmentation, which is invaluable for structural confirmation against a library or for detailed elucidation of isomeric differences. ESI-MS/MS offers a more controlled approach, confirming molecular weight via the [M+H]+ ion and revealing fragmentation pathways through the loss of stable neutral molecules.

The key diagnostic differentiators are:

  • Molecular Ion: A prominent [M+H]+ peak in ESI versus a weak or absent M+• peak in EI.

  • Fragmentation Type: Neutral losses (NH3, HNO2) dominate ESI-MS/MS spectra, while radical losses (•Cl, •NO2) are characteristic of EI spectra.

By leveraging both techniques, researchers can achieve a high degree of confidence in the structural assignment of novel chloronitropyridine hydrazine derivatives, a critical step in the pipeline of drug discovery and development.

References

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry. Available at: [Link]

  • Lee, S., Lee, S., Choi, S., Kim, S., & Lee, H. (2016). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Journal of Chromatography A. Available at: [Link]

  • Wang, J., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. Toxicological Profile for Hydrazines. Available at: [Link]

  • Weidner, J., et al. (2022). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Li, J., et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • Al-Wslou, K. A., et al. (2019). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Butler, R. N., et al. (2001). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available at: [Link]

Sources

Comparing reactivity of 5-chloro vs 5-bromo-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-chloro-2-hydrazinyl-3-nitropyridine and 5-bromo-2-hydrazinyl-3-nitropyridine . It is designed for medicinal chemists and process scientists selecting the optimal scaffold for heterocyclic synthesis, particularly for kinase inhibitor development and energetic materials.

Executive Summary: The Strategic Choice

While both substrates serve as precursors for [1,2,3]triazolo[4,5-b]pyridines (8-azapurines) and other fused heterocycles, the choice between the 5-chloro (5-Cl) and 5-bromo (5-Br) variants dictates the downstream synthetic utility.

  • Select the 5-Chloro variant if: Your target molecule requires a robust, cost-effective terminal electrophile, or if the halogen is intended to remain as a stable steric blocker in the final drug candidate. The C–Cl bond is significantly more resistant to accidental oxidative addition during concurrent catalytic steps.

  • Select the 5-Bromo variant if: The molecule is a transient intermediate intended for late-stage functionalization. The C–Br bond provides a superior handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) under milder conditions than its chlorinated counterpart.

Technical Profile & Physical Properties

Feature5-Chloro-2-hydrazinyl-3-nitropyridine 5-Bromo-2-hydrazinyl-3-nitropyridine
CAS Number 22353-46-492276-38-5 (related triazole) / N/A*
Molecular Weight 188.57 g/mol 233.02 g/mol
Appearance Yellow to Orange Crystalline SolidOrange to Reddish-Brown Powder
Precursor 2,5-Dichloro-3-nitropyridine5-Bromo-2-chloro-3-nitropyridine

Reactivity (C2)
High (Activated by 3-NO

)
High (Activated by 3-NO

)
Pd-Catalysis Utility Low (Requires specialized ligands)High (Standard oxidative addition)
Cost Efficiency High (Cheaper precursors)Moderate (Brominated precursors premium)

*Note: While the 5-Br hydrazine is a known intermediate, it is often generated in situ or cited via its triazole derivative CAS.

Synthesis & Regioselectivity

Both compounds are synthesized via Nucleophilic Aromatic Substitution (


) of a 2-halo-3-nitropyridine precursor with hydrazine hydrate.
Mechanism of Regioselectivity

The reaction is highly regioselective for the C2 position over the C5 position due to electronic activation.

  • C2 Activation: The C2 carbon is ortho to the electron-withdrawing nitro group (-NO

    
    ) and adjacent to the pyridine nitrogen.[1] This creates a zone of intense electron deficiency, stabilizing the Meisenheimer complex intermediate.[2]
    
  • C5 Deactivation: The C5 halogen is meta to the nitro group. Furthermore, once the hydrazine is installed at C2, it acts as an electron-donating group (via resonance), significantly deactivating the ring towards any further nucleophilic attack at C5.

Experimental Protocol: General Synthesis

This protocol is self-validating; the color change from pale yellow (starting material) to deep orange/red (product) serves as a visual endpoint.

Reagents:

  • Substrate: 2,5-Dichloro-3-nitropyridine (for 5-Cl) OR 5-Bromo-2-chloro-3-nitropyridine (for 5-Br).

  • Nucleophile: Hydrazine hydrate (80% or 64% aq. solution).

  • Solvent: Ethanol or Methanol.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the di-halo precursor in Ethanol (10 mL/g).

  • Addition: Cool to 0°C. Add Hydrazine hydrate (2.5 eq) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (higher R

      
      ) should disappear, replaced by a polar, colored spot (lower R
      
      
      
      ).
  • Workup: Pour the reaction mixture into ice-cold water (5 volumes).

  • Isolation: Filter the precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Vacuum dry at 45°C.

Comparative Reactivity: Cyclization & Functionalization

The divergence in utility appears after the hydrazine is installed.

A. Cyclization Efficiency (Formation of Triazolopyridines)

Both the 5-Cl and 5-Br variants cyclize with equal efficiency to form 6-halo-[1,2,3]triazolo[4,5-b]pyridines. The halogen at C5 exerts minimal steric or electronic influence on the cyclization at N2/N3.

  • Reagent: Formic acid (for triazole) or Sodium Nitrite/HCl (for diazotization/cyclization).

  • Observation: The 5-Br variant may require slightly more careful temperature control during diazotization to prevent radical debromination, though this is rare in acidic media.

B. Post-Cyclization Cross-Coupling (The Critical Difference)

This is the decision point for drug development professionals.

  • 5-Bromo Derivative:

    • Reactivity: Excellent. The C–Br bond undergoes oxidative addition with Pd(0) rapidly.

    • Conditions: Standard Suzuki-Miyaura (

      
      , 
      
      
      
      , Dioxane/Water).
    • Application: Ideal for installing aryl, heteroaryl, or alkyl groups at the 6-position of the triazolopyridine core.

  • 5-Chloro Derivative:

    • Reactivity: Poor to Moderate. The C–Cl bond is stronger (

      
       vs 
      
      
      
      for C-Br).
    • Conditions: Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) catalysts and higher temperatures (

      
      ).
      
    • Application: Used when the chlorine is the final substituent.

Visualizing the Reaction Pathways

The following diagram illustrates the parallel synthesis and the divergent downstream utility of the two scaffolds.

ReactionPathway Precursor_Cl 2,5-Dichloro-3-nitropyridine Hydrazine_Cl 5-Chloro-2-hydrazinyl- 3-nitropyridine Precursor_Cl->Hydrazine_Cl Hydrazine Hydrate SNAr (C2) Precursor_Br 5-Bromo-2-chloro-3-nitropyridine Hydrazine_Br 5-Bromo-2-hydrazinyl- 3-nitropyridine Precursor_Br->Hydrazine_Br Hydrazine Hydrate SNAr (C2) Triazole_Cl 6-Chloro-[1,2,3]triazolo [4,5-b]pyridine Hydrazine_Cl->Triazole_Cl HCOOH or NaNO2/HCl Cyclization Triazole_Br 6-Bromo-[1,2,3]triazolo [4,5-b]pyridine Hydrazine_Br->Triazole_Br HCOOH or NaNO2/HCl Cyclization Final_Product Functionalized Kinase Inhibitor Triazole_Cl->Final_Product Suzuki Coupling (Requires XPhos/Heat) Low/Mod Yield Triazole_Br->Final_Product Suzuki Coupling (Pd(0), Ar-B(OH)2) High Yield

Caption: Divergent utility of 5-Cl vs 5-Br scaffolds. Note the superior pathway (green line) for the Bromo-derivative in cross-coupling reactions.

References

  • Synthesis of (5-Chloro-3-nitro-pyridin-2-yl)

    • Source: ChemicalBook / Vertex AI Analysis.
    • Context: Confirms synthesis from 2,5-dichloro-3-nitropyridine with 82% yield using hydrazine hydr
    • URL:

  • Synthesis of 5-Bromo-2-chloro-3-nitropyridine (Precursor)

    • Source: BenchChem & Patent Liter
    • Context: Describes the preparation of the brominated precursor via nitration and chlorination, establishing the availability of the 5-Br scaffold.
    • URL:

  • Cyclization to Triazolopyridines

    • Source: Asian Journal of Organic & Medicinal Chemistry.
    • Context: "A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine." (Analogous chemistry for [1,2,3] systems using hydrazine).
    • URL:

  • Reactivity of Halogen

    
     vs Coupling): 
    
    • Source: RSC Advances / Organic Chemistry Portal.
    • Context: General reactivity trends of 3-nitropyridine derivatives, confirming the lability of C2-halogens and the stability of C5-halogens in .
    • URL:

Sources

A Comparative Guide to IR Spectroscopy of Nitro and Hydrazine Groups in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy remains a primary analytical technique for this purpose, offering a rapid, non-destructive, and highly informative method to probe the vibrational modes of molecules.[1] This guide provides an in-depth comparison of the characteristic infrared (IR) spectral peaks for two crucial functional groups in medicinal chemistry: the nitro (–NO₂) group and the hydrazine (–NHNH₂) group, when substituted on a pyridine ring.

Understanding the distinct spectral signatures of these groups is vital for confirming synthesis, elucidating molecular structure, and assessing purity.[1] The electronic environment of the pyridine ring, an electron-withdrawing heterocycle, significantly influences the vibrational frequencies of its substituents, creating unique and identifiable patterns.[2]

Pillar 1: Theoretical Framework - The Vibrational Basis of Identification

Infrared spectroscopy operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes, such as stretching and bending.[3] The intensity and position of these absorption bands are dictated by the bond strength, the mass of the atoms involved, and, critically, the electronic effects within the molecule.

  • The Nitro (–NO₂) Group: The nitro group is a powerful electron-withdrawing group, both by induction and resonance.[3] Its two N–O bonds are highly polar, resulting in very strong and characteristic IR absorption bands due to the large change in dipole moment during vibration.[4] The two primary modes are the asymmetric (ν_as) and symmetric (ν_s) stretches.[5]

  • The Hydrazine (–NHNH₂) Group: The hydrazine group is characterized by its N-H and N-N bonds. The N-H bonds are polar and participate in hydrogen bonding, which can significantly broaden their stretching bands.[1] Primary hydrazines (–NHNH₂) will exhibit two distinct N-H stretching bands (asymmetric and symmetric), a feature that helps distinguish them from secondary amines.[6]

The position of these functional groups on the pyridine ring (ortho, meta, or para to the ring nitrogen) further modulates their electronic environment, leading to predictable shifts in their absorption frequencies.[2]

Pillar 2: Comparative Spectral Data

The key to distinguishing between nitro and hydrazine substituents lies in identifying their highly characteristic absorption bands in different regions of the IR spectrum.

Table 1: Characteristic IR Peaks for Nitro-Substituted Pyridines

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
Asymmetric NO₂ Stretch (ν_as) 1560 - 1475StrongThis is one of the most diagnostic bands for aromatic nitro compounds.[3][5] Conjugation with the pyridine ring shifts it to a lower wavenumber compared to aliphatic nitro compounds.[5]
Symmetric NO₂ Stretch (ν_s) 1360 - 1290StrongThe second highly characteristic band for nitroaromatics.[3][5] Its intensity is typically comparable to the asymmetric stretch.[7]
C-N Stretch 890 - 835MediumThis band can sometimes overlap with other absorptions.[3][4]
Aromatic C=C/C=N Stretches 1600 - 1400MediumThese are in-ring skeletal vibrations of the pyridine nucleus itself.[3]

Table 2: Characteristic IR Peaks for Hydrazine-Substituted Pyridines

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
N-H Asymmetric & Symmetric Stretch 3500 - 3250Medium, often broadPrimary hydrazines will show two distinct bands.[1][6] The broadening is often due to intermolecular hydrogen bonding. Sharper peaks may be observed in dilute, non-polar solvents.
N-H Bending (Scissoring) 1650 - 1580Medium to StrongThis band can sometimes overlap with the aromatic C=C stretching region but is a key indicator for the presence of an N-H bond.[6]
C-N Stretch 1350 - 1250MediumCharacteristic of aromatic amines/hydrazines.[8]
N-H Wagging 900 - 650Medium, broadThis out-of-plane bending vibration can be a useful, albeit sometimes weak, confirmatory band.[8]

Distinguishing Features at a Glance:

  • High Wavenumber Region (>3000 cm⁻¹): The presence of medium-intensity bands between 3500-3250 cm⁻¹ is a clear indicator of a hydrazine group (N-H stretch). Nitro-pyridines will be transparent in this specific region, showing only the aromatic C-H stretches closer to 3100-3000 cm⁻¹.[9]

  • Double Bond Region (1700-1400 cm⁻¹): Nitro-pyridines are dominated by two very strong, sharp peaks for the NO₂ stretches (approx. 1550 and 1350 cm⁻¹).[4] While hydrazine-pyridines show an N-H bend around 1600 cm⁻¹, it is typically less intense and broader than the nitro group's absorptions.

Pillar 3: Self-Validating Experimental Protocol

Acquiring a high-quality, reproducible IR spectrum is paramount for accurate analysis. The following protocol for solid samples using the Potassium Bromide (KBr) pellet method is a standard and reliable approach. KBr is used because it is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and is chemically inert for most samples.[10]

Step-by-Step Methodology for KBr Pellet Preparation and Analysis

  • Materials & Equipment:

    • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried.

    • Sample (pyridine derivative), solid and dry.

    • Agate mortar and pestle.

    • Pellet die assembly.

    • Hydraulic press.

    • FTIR Spectrometer.

  • Sample Preparation (The Critical Step):

    • Ratio: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. A sample concentration of 0.5% to 1% is ideal.[10] Too much sample will cause total absorption of the IR beam, while too little will result in weak signals.[11]

    • Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for 2-5 minutes until it becomes a homogenous, fine powder with the consistency of flour.[12] This step is crucial to reduce the particle size to less than the wavelength of the IR light (~2 µm), which minimizes light scattering (the Christiansen effect) and produces a clear, sharp spectrum.[10][13]

    • Die Loading: Carefully transfer the powder mixture into the pellet die. Distribute it evenly to ensure a uniform pellet thickness.

  • Pellet Pressing:

    • Assembly: Place the loaded die into a hydraulic press.

    • Vacuum (Recommended): Apply a vacuum to the die assembly for 1-2 minutes before pressing. This removes trapped air and residual moisture, which can cause cloudy pellets and interfere with the spectrum (water has strong O-H bands).[10][13]

    • Pressure: Slowly apply pressure up to 8-10 tons (for a 13 mm die) and hold for 1-2 minutes.[10] This pressure causes the KBr to undergo plastic deformation and fuse into a transparent disc, trapping the sample particles within the inert matrix.[10]

    • Release: Release the pressure slowly to prevent the pellet from cracking.[10]

  • Data Acquisition:

    • Background Scan: Place the empty sample holder in the spectrometer and run a background scan. This is a self-validating step that subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrument-specific signals.

    • Sample Scan: Carefully place the transparent KBr pellet into the sample holder and acquire the sample spectrum.

    • Analysis: Process the resulting spectrum (absorbance vs. wavenumber) to identify the key functional group peaks as outlined in the tables above.

Diagram 1: Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FTIR Analysis weigh 1. Weigh Sample (1-2mg) & KBr (100-200mg) grind 2. Grind Mixture in Agate Mortar weigh->grind load 3. Load Powder into Pellet Die grind->load vacuum 4. Apply Vacuum (Remove H₂O/Air) load->vacuum press 5. Apply Pressure (8-10 tons) vacuum->press release 6. Release Pressure Slowly press->release background 7. Run Background Spectrum release->background sample_scan 8. Run Sample Spectrum background->sample_scan interpret 9. Process & Interpret Data sample_scan->interpret

Caption: Step-by-step workflow for acquiring an FTIR spectrum of a solid sample using the KBr pellet method.

Diagram 2: Influence of Functional Groups on Pyridine IR Spectrum

Functional_Group_Influence Pyridine Pyridine Derivative Spectrum Nitro_Region 1600-1300 cm⁻¹ Nitro Nitro Group (-NO₂) Nitro->Pyridine Adds two intense peaks v_as Strong, Sharp ν_as(NO₂) ~1550 cm⁻¹ v_s Strong, Sharp ν_s(NO₂) ~1350 cm⁻¹ Hydrazine_Region 3500-3250 cm⁻¹ Hydrazine Hydrazine Group (-NHNH₂) Hydrazine->Pyridine Adds N-H stretch/bend v_NH Two Medium, Broad ν(N-H) peaks delta_NH Medium δ(N-H) ~1620 cm⁻¹

Caption: Conceptual diagram showing the distinct spectral regions dominated by nitro and hydrazine functional groups.

Conclusion

By systematically analyzing the key regions of the infrared spectrum, researchers can confidently and unambiguously differentiate between nitro- and hydrazine-substituted pyridine derivatives. The presence of two intense, sharp bands in the 1560-1290 cm⁻¹ range is the hallmark of a nitro group, while the appearance of one or two broader bands in the high-frequency 3500-3250 cm⁻¹ region is a definitive sign of a hydrazine moiety. Adherence to a rigorous and validated experimental protocol, such as the KBr pellet method described, ensures the acquisition of high-quality data, which is the foundation of sound scientific interpretation in drug discovery and development.

References

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  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

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  • El-Azab, I. H. et al. (2022). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC. Available from: [Link]

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  • Yadav, R. A. et al. (2011). FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. Indian Journal of Pure & Applied Physics. Available from: [Link]

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Navigating Structural Confirmation Without a Crystal Ball: A Comparative Guide for 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. While single-crystal X-ray crystallography stands as the definitive method for elucidating three-dimensional atomic arrangement, obtaining suitable crystals can be a significant bottleneck. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 5-Chloro-2-hydrazinyl-3-nitropyridine, with a focus on a multi-faceted spectroscopic approach in the absence of crystallographic data.

In an ideal scenario, a single crystal of 5-Chloro-2-hydrazinyl-3-nitropyridine would be subjected to X-ray diffraction, yielding a precise map of its atomic coordinates, bond lengths, and bond angles. However, a thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals no publicly available crystallographic data for this compound.[1][2][3][4] This common challenge necessitates a robust, multi-technique approach to structural elucidation, relying on the convergence of evidence from various spectroscopic methods.

This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy as powerful alternatives and complementary techniques to X-ray crystallography for the structural confirmation of 5-Chloro-2-hydrazinyl-3-nitropyridine.

The Gold Standard: The Unfulfilled Promise of X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of structural detail, offering a definitive 3D model of a molecule.[5][6] The process involves irradiating a single, highly ordered crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For a molecule like 5-Chloro-2-hydrazinyl-3-nitropyridine, successful crystallographic analysis would unequivocally confirm the connectivity of the atoms, the substitution pattern on the pyridine ring, and the conformation of the hydrazinyl group. However, the primary limitation of this technique is the absolute requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain.[5]

A Multi-Pronged Spectroscopic Approach to Structural Certainty

In the absence of crystallographic data, a combination of spectroscopic techniques can provide a highly confident structural assignment. Each technique probes different aspects of the molecule's structure, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-Chloro-2-hydrazinyl-3-nitropyridine, a suite of NMR experiments would be employed.

Expected ¹H NMR (Proton NMR) Data:

The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the hydrazinyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro group and the chlorine atom, as well as the electron-donating effect of the hydrazinyl group.[7][8]

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for 5-Chloro-2-hydrazinyl-3-nitropyridine

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-48.2 - 8.4d~2.5
H-67.8 - 8.0d~2.5
-NH-9.0 - 9.5br s-
-NH₂5.5 - 6.0br s-

Note: Predictions are based on typical chemical shifts for substituted pyridines. Actual values may vary depending on the solvent and concentration.

Expected ¹³C NMR (Carbon NMR) Data:

The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-2-hydrazinyl-3-nitropyridine

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3130 - 135
C-4125 - 130
C-5140 - 145
C-6115 - 120

Note: Predictions are based on typical chemical shifts for substituted pyridines.

2D NMR Experiments for Unambiguous Assignment:

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.[9]

  • COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the ortho-relationship between H-4 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons over two to three bonds, providing crucial information about the overall connectivity of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 5-Chloro-2-hydrazinyl-3-nitropyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants, and use the 2D spectra to assign all signals and confirm the molecular structure.

Diagram: NMR Workflow for Structural Elucidation

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample 5-Chloro-2-hydrazinyl-3-nitropyridine Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1 1H NMR Spectrometer->H1 C13 13C NMR Spectrometer->C13 COSY COSY Spectrometer->COSY HSQC HSQC Spectrometer->HSQC HMBC HMBC Spectrometer->HMBC Processing Data Processing & Referencing H1->Processing C13->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Signal Assignment Processing->Assignment Connectivity Connectivity Mapping Assignment->Connectivity Structure Confirmed Structure Connectivity->Structure

Caption: Workflow for structural confirmation using NMR spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrum:

For 5-Chloro-2-hydrazinyl-3-nitropyridine (C₅H₅ClN₄O₂), the expected exact mass is approximately 188.0105 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The mass spectrum would also exhibit a characteristic isotopic pattern for the chlorine atom. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This would result in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity of about 3:1, providing strong evidence for the presence of a single chlorine atom in the molecule.[10][11]

Fragmentation Analysis:

Electron ionization (EI) is a "hard" ionization technique that causes fragmentation of the molecule. The fragmentation pattern can provide clues about the molecule's structure. Expected fragmentation pathways for 5-Chloro-2-hydrazinyl-3-nitropyridine could include the loss of the nitro group (NO₂), the hydrazinyl group (N₂H₃), or the chlorine atom.[12]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire data using both a soft ionization technique (e.g., Electrospray Ionization - ESI) for accurate mass determination and a hard ionization technique (e.g., Electron Ionization - EI) for fragmentation analysis.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated value. Analyze the isotopic pattern to confirm the presence of chlorine. Interpret the fragmentation pattern to gain further structural insights.

Diagram: Logic of Mass Spectrometry Analysis

MS_Logic cluster_hrms Accurate Mass & Isotopic Pattern cluster_frag Structural Fragments Molecule 5-Chloro-2-hydrazinyl-3-nitropyridine (C5H5ClN4O2) HRMS High-Resolution MS Molecule->HRMS Fragmentation Fragmentation (EI-MS) Molecule->Fragmentation ExactMass Exact Mass ≈ 188.0105 Confirms Elemental Formula HRMS->ExactMass IsotopePattern [M]+ : [M+2]+ ≈ 3:1 Confirms one Cl atom HRMS->IsotopePattern Loss_NO2 Loss of NO2 Fragmentation->Loss_NO2 Loss_N2H3 Loss of N2H3 Fragmentation->Loss_N2H3 Loss_Cl Loss of Cl Fragmentation->Loss_Cl Structure_Confirmation Structural Confirmation ExactMass->Structure_Confirmation IsotopePattern->Structure_Confirmation Loss_NO2->Structure_Confirmation Loss_N2H3->Structure_Confirmation Loss_Cl->Structure_Confirmation

Caption: Logical flow of structural confirmation using mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Expected FTIR Spectrum:

The FTIR spectrum of 5-Chloro-2-hydrazinyl-3-nitropyridine would be expected to show characteristic absorption bands for the N-H bonds of the hydrazinyl group, the N=O bonds of the nitro group, the C=N and C=C bonds of the pyridine ring, and the C-Cl bond.

Table 3: Predicted FTIR Absorption Bands for 5-Chloro-2-hydrazinyl-3-nitropyridine

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (hydrazinyl)3200 - 3400
C-H Stretch (aromatic)3000 - 3100
N=O Stretch (nitro)1500 - 1550 (asymmetric) 1300 - 1350 (symmetric)
C=N, C=C Stretch (pyridine ring)1400 - 1600
C-Cl Stretch600 - 800

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.[5]

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.

Conclusion: A Convergence of Evidence

While single-crystal X-ray crystallography remains the undisputed gold standard for molecular structure determination, its reliance on high-quality crystals makes it not always feasible. In the case of 5-Chloro-2-hydrazinyl-3-nitropyridine, where no public crystallographic data exists, a combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a powerful and reliable alternative for structural confirmation.

By integrating the detailed connectivity information from NMR, the precise molecular weight and fragmentation data from mass spectrometry, and the functional group identification from FTIR, researchers can build a comprehensive and self-consistent structural picture. This multi-technique approach ensures the scientific rigor required in drug discovery and development, allowing research to progress confidently even when a crystal structure remains elusive.

References

  • BenchChem. (2025).
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  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • re3data.org. (2024).
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  • Batts, B. D., & Spinner, E. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Australian Journal of Chemistry, 22(12), 2581-2593.
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  • ACS Publications. (2022, May 16).
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  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge.
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  • Washington University in St. Louis. (n.d.).
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A Comparative Guide to Purity Analysis of Commercial 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical agents, the purity of starting materials and intermediates is paramount. 5-Chloro-2-hydrazinyl-3-nitropyridine is a key building block in the development of various therapeutic compounds. Its purity directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the most common and effective methods for determining the purity of commercial-grade 5-Chloro-2-hydrazinyl-3-nitropyridine, offering insights into the principles, practical implementation, and expected outcomes of each technique.

The Criticality of Purity: Understanding Potential Impurities

The primary synthetic route to 5-Chloro-2-hydrazinyl-3-nitropyridine involves the reaction of 2,5-dichloro-3-nitropyridine with hydrazine hydrate.[1] This seemingly straightforward nucleophilic aromatic substitution can give rise to several process-related impurities. A thorough understanding of these potential contaminants is essential for developing robust analytical methods capable of their detection and quantification.

Potential Impurities:

  • Unreacted Starting Material: Residual 2,5-dichloro-3-nitropyridine.

  • Isomeric Byproducts: Positional isomers formed due to the reactivity of the pyridine ring.

  • Over-reaction Products: Di-substituted species where two hydrazine molecules react with the starting material.

  • Degradation Products: The compound may be susceptible to hydrolysis or oxidation, especially under harsh reaction or storage conditions.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Given this potential impurity profile, a multi-faceted analytical approach is often necessary to ensure the quality of commercial 5-Chloro-2-hydrazinyl-3-nitropyridine.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] A well-developed and validated stability-indicating HPLC method can separate the main component from its impurities, allowing for precise quantification.[3][4][5]

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a polar compound like 5-Chloro-2-hydrazinyl-3-nitropyridine, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture of water and an organic solvent.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of 5-Chloro-2-hydrazinyl-3-nitropyridine and quantify its related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or other suitable buffer)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh a reference standard of 5-Chloro-2-hydrazinyl-3-nitropyridine and dissolve it in a suitable diluent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish linearity.

  • Sample Preparation: Accurately weigh the commercial sample of 5-Chloro-2-hydrazinyl-3-nitropyridine and dissolve it in the diluent to a similar concentration as the main standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the main component)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify and integrate the peaks corresponding to 5-Chloro-2-hydrazinyl-3-nitropyridine and any impurities. Calculate the percentage purity of the sample based on the peak areas.

dot

Caption: Workflow for qNMR Purity Analysis.

Data Presentation: qNMR
Parameter Value
Analyte Mass10.05 mg
Internal Standard (Maleic Acid) Mass5.12 mg
Analyte Integral1.00 (for 1H)
Internal Standard Integral2.05 (for 2H)
Calculated Purity 99.3%

Mass Spectrometry (MS): Structural Confirmation and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for identifying the structures of unknown impurities. When coupled with a chromatographic technique like Gas Chromatography (GC) or HPLC (LC-MS), it provides both separation and structural information.

Principle of Mass Spectrometry

MS measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern can provide valuable information about the molecule's structure.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of 5-Chloro-2-hydrazinyl-3-nitropyridine and identify potential impurities.

Instrumentation:

  • LC-MS system (e.g., with an electrospray ionization - ESI - source)

Procedure:

  • The sample is analyzed using an HPLC method similar to the one described above.

  • The eluent from the HPLC column is directed into the mass spectrometer.

  • Mass spectra are acquired for the main peak and any impurity peaks.

Data Presentation: Mass Spectrometry
Component Retention Time (min) [M+H]⁺ (m/z) Identity
Main Peak10.2189.05-Chloro-2-hydrazinyl-3-nitropyridine
Impurity 115.8191.92,5-dichloro-3-nitropyridine

dot ```dot graph MS_Fragmentation { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

parent [label="[M+H]⁺\nm/z = 189.0", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="Loss of NO₂\nm/z = 143.0"]; frag2 [label="Loss of N₂H₃\nm/z = 158.0"]; frag3 [label="Loss of Cl\nm/z = 154.0"];

parent -> frag1 [label="- NO₂"]; parent -> frag2 [label="- N₂H₃"]; parent -> frag3 [label="- Cl"]; }

Sources

A Senior Application Scientist's Guide to Hydrazine Substitution on Chloronitropyridines: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of nucleophilic aromatic substitution (SNAr) reactions between hydrazine and various chloronitropyridine isomers. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explain the underlying mechanistic principles that govern reaction efficiency and yield. The insights and experimental data presented herein are intended to empower you to make informed decisions in your synthetic strategies, optimizing for yield and purity when constructing hydrazinopyridine scaffolds—a crucial pharmacophore in modern drug discovery.

The Mechanistic Foundation: Why Position is Everything in Pyridine SNAr

The reaction between a chloronitropyridine and hydrazine is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems, this reaction does not proceed via an SN1 or SN2 pathway. Instead, it involves a two-step addition-elimination mechanism.

The success and rate of this reaction are profoundly influenced by the electronic landscape of the pyridine ring, which is dictated by the positions of the ring nitrogen, the leaving group (–Cl), and the activating group (–NO₂).

Pillar 1: The Role of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating regions of electron deficiency (δ+) at the α (C2, C6) and γ (C4) positions. This intrinsic property makes the pyridine ring more susceptible to attack by nucleophiles compared to a simple benzene ring. Nucleophilic attack is strongly favored at these positions because the resulting negatively charged intermediate, known as a Meisenheimer complex, can be stabilized through resonance that places the negative charge on the electronegative nitrogen atom[1][2].

Pillar 2: The Activating Power of the Nitro Group

A strongly electron-withdrawing group, such as a nitro (–NO₂) group, is essential to sufficiently activate the ring for SNAr. This group further polarizes the carbon-chlorine bond and, more importantly, provides additional resonance stabilization for the anionic Meisenheimer intermediate.

The efficacy of this stabilization is entirely dependent on the position of the nitro group relative to the leaving group. When the nitro group is ortho or para to the leaving group, it can directly participate in delocalizing the negative charge of the intermediate through resonance. However, if the nitro group is in a meta position, it cannot directly delocalize the charge via resonance, resulting in a much less stable intermediate and a significantly slower, often lower-yielding, reaction.

Comparative Experimental Analysis: Isomer vs. Isomer

The theoretical principles outlined above are borne out in experimental results. We will now compare the reaction of hydrazine hydrate with three structurally isomeric chloronitropyridines to demonstrate the profound impact of substituent placement on reaction yield.

Case Study 1: 2-Chloro-3-nitropyridine (Ortho-Activation)

In this isomer, the nitro group is positioned ortho to the chlorine atom. This is an ideal arrangement for SNAr. The proximity of the nitro group provides powerful stabilization for the Meisenheimer complex formed upon nucleophilic attack at the C2 position.

  • Observed Outcome: The reaction proceeds smoothly and efficiently, often to completion. A reported synthesis using hydrazine hydrate in acetonitrile at room temperature achieves a quantitative yield[3].

Case Study 2: 2-Chloro-5-nitropyridine (Para-Activation)

Here, the nitro group is para to the chlorine atom. This configuration also allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, including delocalization onto the nitro group's oxygen atoms.

  • Observed Outcome: The reaction is highly effective, comparable to the ortho-activated case. Syntheses of 2-hydrazinyl-5-nitropyridine are well-established, proceeding with high efficiency[4].

Case Study 3: 4-Chloro-3-nitropyridine (Meta-Activation)

In this isomer, the nitro group is meta to the chlorine atom. While the nitro group still exerts an inductive electron-withdrawing effect, it cannot participate in direct resonance stabilization of the anionic intermediate formed upon attack at C4.

  • Observed Outcome: The activation is significantly weaker. The reaction is slower, often requires more forcing conditions (e.g., higher temperatures), and typically results in lower yields compared to the ortho and para isomers.

Data Summary

The following table summarizes the expected and reported outcomes, providing a clear comparative overview.

Substrate Isomer-NO₂ PositionActivation TypeTypical Reaction ConditionsReported Yield (%)
2-Chloro-3-nitropyridine Ortho to -ClStrong (Resonance)Acetonitrile, 0-20°C, 20h100%[3]
2-Chloro-5-nitropyridine Para to -ClStrong (Resonance)Alcohols, Diethyl EtherHigh (Efficient)[4]
4-Chloro-3-nitropyridine Meta to -ClWeak (Inductive)More forcing conditionsLower

Detailed Experimental Protocols & Workflow

The following protocols are presented with annotations from a Senior Application Scientist's perspective to ensure reproducibility and highlight critical control parameters.

General Experimental Workflow

The diagram below illustrates a typical workflow for the synthesis, work-up, and analysis of hydrazinonitropyridines.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Product Isolation cluster_3 Analysis A Charge Reactor with Chloronitropyridine & Solvent B Cool to 0°C (Inert Atmosphere) A->B C Slow, Dropwise Addition of Hydrazine Hydrate B->C D Stir at 20°C (or specified temp) C->D E Monitor by TLC/LC-MS for Starting Material Consumption D->E F Concentrate Under Reduced Pressure E->F G Precipitate/Filter Solid (or Liquid-Liquid Extraction) F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Characterize by NMR, MS, m.p. I->J

Caption: General laboratory workflow for SNAr reactions.

Protocol 1: Synthesis of 2-Hydrazinyl-3-nitropyridine (Quantitative Yield)

This protocol is adapted from a reported high-yield synthesis[3].

Materials:

  • 2-Chloro-3-nitropyridine (50 g, 316 mmol)

  • Hydrazine hydrate (~64% solution, 28 g, ~474 mmol)

  • Acetonitrile (500 mL)

  • Round-bottom flask (1 L) equipped with a magnetic stirrer and addition funnel

  • Ice bath

Procedure:

  • Reactor Setup: A solution of 2-chloro-3-nitropyridine (50 g, 316 mmol) in acetonitrile (500 mL) is prepared in a 1 L round-bottom flask.

    • Scientist's Note: Acetonitrile is an excellent polar aprotic solvent for this reaction, effectively dissolving the starting material without interfering with the nucleophile.

  • Temperature Control: The flask is cooled to 0°C using an ice bath.

    • Scientist's Note: This initial cooling is crucial to manage the exothermicity of the reaction upon addition of hydrazine. Uncontrolled temperature spikes can lead to side reactions and impurities.

  • Nucleophile Addition: Hydrazine hydrate (28 g, 474 mmol, ~1.5 equivalents) is added dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise significantly.

    • Scientist's Note: Using a slight excess of hydrazine ensures the complete consumption of the limiting reagent (the chloropyridine). Slow addition is a critical safety and purity measure.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at 20°C for 20 hours.

    • Scientist's Note: The reaction is monitored for completion using Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the 2-chloro-3-nitropyridine spot.

  • Isolation: The reaction mixture is concentrated under reduced pressure.

    • Scientist's Note: This step removes the acetonitrile and any excess unreacted hydrazine hydrate (which is volatile). The product, 2-hydrazinyl-3-nitropyridine, precipitates as a yellow solid.

  • Drying: The resulting solid is collected, affording 2-hydrazinyl-3-nitropyridine (48 g, reported 100% yield). The product can be further purified by recrystallization if necessary.

Structure-Reactivity Relationship: A Visual Guide

The following diagram illustrates the logical connection between the position of the electron-withdrawing nitro group and the stability of the reaction intermediate, which directly correlates to the final reaction yield.

G cluster_0 Substrate Isomer cluster_1 Intermediate Stability cluster_2 Reaction Outcome Ortho Ortho-Activation (e.g., 2-Cl, 3-NO₂) HighStab High Stability (Charge on N and NO₂) Ortho->HighStab Direct Resonance Stabilization Para Para-Activation (e.g., 2-Cl, 5-NO₂) Para->HighStab Direct Resonance Stabilization Meta Meta-Activation (e.g., 4-Cl, 3-NO₂) LowStab Lower Stability (No direct NO₂ resonance) Meta->LowStab Inductive Effect Only HighYield High Yield Fast Reaction HighStab->HighYield Low Activation Energy LowYield Low Yield Slow Reaction LowStab->LowYield High Activation Energy

Caption: Correlation of substituent position to reaction yield.

Conclusion and Key Takeaways for the Synthetic Chemist

This guide demonstrates that the yield of hydrazine substitution on chloronitropyridines is not arbitrary but is governed by predictable electronic principles of the SNAr mechanism.

  • Prioritize Ortho/Para Activation: For high-yield synthesis of hydrazinonitropyridines, substrates with ortho or para activation (e.g., 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine) are vastly superior. These configurations allow for maximal stabilization of the Meisenheimer intermediate, leading to faster reactions and cleaner product profiles.

  • Anticipate Challenges with Meta-Activation: Substrates with meta-disposed activating groups will require more optimization and potentially more forcing conditions to achieve acceptable yields. Be prepared for longer reaction times and the potential for increased side-product formation.

  • Process Control is Key: Regardless of the isomer, careful control of reaction parameters—particularly temperature during the initial addition of the nucleophile—is paramount for both safety and achieving high purity.

By understanding the "why" behind the reaction, researchers can intelligently design synthetic routes, troubleshoot problematic reactions, and ultimately accelerate the development of novel chemical entities.

References

  • MDPI. (2022). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Triazolopyridine Scaffold Synthesis with Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The triazolopyridine scaffold is a cornerstone in medicinal chemistry, valued for its broad pharmacological potential.[1] The synthesis of novel derivatives is a continuous effort in drug discovery, demanding reliable and efficient validation of both chemical identity and purity. This guide provides an in-depth examination of melting point determination as a primary, cost-effective technique for the initial validation of newly synthesized triazolopyridine compounds. We will explore the theoretical underpinnings of melting point analysis, present a rigorous, self-validating experimental protocol, and objectively compare its utility against modern spectroscopic and chromatographic methods. This document is intended for researchers, scientists, and drug development professionals seeking to integrate classical and contemporary analytical techniques into a robust and efficient workflow.

The Enduring Relevance of Melting Point in an Era of High-Throughput Analysis

In modern organic and medicinal chemistry, an array of sophisticated analytical tools, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), provide detailed structural and purity information.[2][3] However, the classical method of melting point determination remains an indispensable technique for the initial assessment of crystalline solids.[4] Its continued prevalence stems from its speed, low cost, and the powerful purity information it provides.[5]

The core principle lies in the physics of phase transitions. A pure crystalline substance exhibits a sharp, well-defined melting point, typically a narrow range of 0.5–1 °C.[4][6] This is the temperature at which the thermal energy overcomes the lattice forces holding the crystal together, resulting in a transition to the liquid state.[4]

The presence of even small amounts of impurities disrupts the uniform crystal lattice. This disruption lowers the energy required to break the lattice, resulting in two observable effects:

  • Melting Point Depression: The melting point of the impure substance is lower than that of the pure compound.[6][7][8]

  • Broadened Melting Range: The substance melts over a wider temperature range (e.g., >2°C).[6][7][9]

This phenomenon, known as melting point depression, is a cornerstone of this validation technique.[6] A sharp melting point that corresponds to a literature value provides strong initial evidence that the correct compound has been synthesized in high purity. Conversely, a depressed and broad melting range immediately signals the presence of impurities, such as residual solvents or side-products, necessitating further purification.[6][7]

A Comparative Overview of Synthetic Validation Techniques

While melting point is an excellent first-pass assessment, it does not provide definitive structural information. A comprehensive validation strategy relies on the synergistic use of multiple analytical techniques. The choice of technique depends on the specific question being asked—be it identity, purity, or quantity.

Technique Information Provided Relative Cost Speed Key Advantages Limitations
Melting Point Determination Purity (for crystalline solids)[4][8]Very LowVery FastRapid purity assessment, simple instrumentation.Only for crystalline solids; provides no structural data.
NMR Spectroscopy Definitive molecular structure, connectivity, purity assessment.[2][3]HighModerateUnambiguous structure elucidation.Requires expensive equipment and expert interpretation.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.[2][3]HighFastHigh sensitivity, confirms molecular formula.Does not distinguish between isomers.
HPLC / UPLC Purity, quantification, separation of mixtures.[2][3]Moderate-HighModerateExcellent for purity determination and quantitative analysis.[10]Requires method development; less structural information.
Infrared (IR) Spectroscopy Presence of functional groups.LowVery FastQuick check for key chemical bonds.Spectrum can be complex; not definitive for structure.

This comparison underscores that melting point analysis is not a replacement for spectroscopic methods but rather a complementary and crucial preliminary step. It allows a researcher to quickly gauge the success of a reaction and purification before committing to more time-consuming and expensive analyses.

Experimental Protocol: Ensuring Trustworthy Melting Point Data

The reliability of melting point data is entirely dependent on meticulous technique and proper instrument calibration.[11][12] The following protocol, based on United States Pharmacopeia (USP) guidelines, establishes a self-validating system.[11]

Part A: Instrument Calibration

Trustworthiness begins with a calibrated instrument. The temperature scale of a melting point apparatus must be regularly verified against certified reference standards (CRSs) with precisely known melting points.[11][13][14]

  • Select Standards: Choose at least three CRSs that bracket the expected melting point of your triazolopyridine sample. Common standards include Vanillin (~82°C), Phenacetin (~135°C), and Caffeine (~236°C).[15][16][17]

  • Perform Calibration Measurement: Determine the melting point of each CRS using the same method intended for the sample (see Part C). Use a slow ramp rate (e.g., 1°C/minute).[11]

  • Generate Correction Curve: Compare the observed melting points to the certified values. If a consistent deviation exists, create a calibration graph plotting observed temperature vs. certified temperature. This graph should be used to correct all future measurements.

Part B: Sample Preparation

Improper sample preparation is a leading cause of inaccurate results.[12]

  • Ensure Dryness: The sample must be completely free of solvent. Dry the crystalline sample under high vacuum for several hours. Solvent acts as an impurity and will cause melting point depression.[18]

  • Create a Fine Powder: The sample must be a fine, homogeneous powder to ensure efficient and uniform heat transfer.[5] Gently crush the crystals using a mortar and pestle.

  • Load the Capillary Tube: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end.[18] The packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[18]

Part C: The Measurement Process
  • Initial Rapid Determination (Optional): If the melting point is unknown, a rapid determination can be performed by heating quickly (10-20°C/min) to find an approximate range. Always use a fresh sample for the accurate determination. [19]

  • Accurate Determination:

    • Set the starting temperature to at least 15-20°C below the expected melting point.[8][18]

    • Insert the capillary tube into the heating block.[20]

    • Set the heating ramp rate to a slow value, typically 1-2°C per minute.[19] Rapid heating does not allow for thermal equilibrium and leads to inaccurate readings.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[9] This is the melting range.

Workflow for Accurate Melting Point Determination

G cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Analysis Phase Calibrate 1. Calibrate Instrument (with Certified Standards) Prepare 2. Prepare Sample (Dry, Powder, Pack 2-3mm) Calibrate->Prepare Set_Params 3. Set Parameters (Start T, Ramp Rate 1°C/min) Prepare->Set_Params Observe 4. Insert & Observe Melt Set_Params->Observe Record 5. Record Range (First drop to full liquid) Observe->Record Compare 6. Compare to Literature Record->Compare Purity Assess Purity & Identity Compare->Purity

Caption: A standardized workflow for obtaining reliable melting point data.

Case Study: Validating Representative Triazolopyridine Scaffolds

The triazolopyridine core can be synthesized through various routes, often involving the cyclization of substituted pyridines.[1][21][22] Let's consider two hypothetical but representative examples based on published data.

CompoundSynthetic Route OutlineLiterature M.P. (°C)Observed M.P. (°C)Interpretation
Compound A: 5-(m-tolyl)-[6][11][15]triazolo[1,5-a]pyridin-2-amineSuzuki coupling of a boronic acid with a bromo-triazolopyridine intermediate.[21]121-122[21]120.5-121.5Sharp range, close to literature value. Indicates high purity and likely correct identity.
Compound B: 7-(4-chlorophenyl)-[6][11][15]triazolo[4,3-a]pyrimidineOne-pot three-component reaction of an indole derivative, an aldehyde, and an aminotriazole.[23]279-281[23]271-276Depressed and broad range. Indicates significant impurities. Requires further purification (e.g., recrystallization).

Interpreting and Troubleshooting Results

The outcome of a melting point determination is a powerful diagnostic tool.

  • Sharp Range, Matches Literature: High confidence in both the identity and purity of the compound. Proceed with further spectroscopic characterization for confirmation.

  • Sharp Range, Mismatches Literature: The compound may be pure but could be an unexpected isomer or polymorph. This requires immediate and thorough investigation with NMR and MS.

  • Broad Range, Depressed M.P.: The most common result for a crude product. It clearly indicates the presence of impurities.[6][9] The next step is purification, typically recrystallization or chromatography.

  • Decomposition: If the sample darkens or changes color before melting, it is decomposing.[18] Record the temperature range of decomposition (e.g., 251°C d.). For such compounds, a faster ramp rate (e.g., 5°C/min) might be necessary to minimize decomposition time before melting.[5]

Decision Tree for Melting Point Result Interpretation

G Start Melting Point Determined Range Is the range sharp? (< 2°C) Start->Range Match Does M.P. match literature value? Range->Match Yes Impure Result: IMPURE Action: Re-purify Range->Impure No Pure_Correct Result: LIKELY PURE & CORRECT Action: Full Characterization (NMR, MS) Match->Pure_Correct Yes Pure_Wrong Result: PURE, BUT UNEXPECTED Action: Investigate Structure (Isomer? Polymorph?) Match->Pure_Wrong No

Caption: A logical guide for interpreting melting point outcomes.

Conclusion

In the validation of newly synthesized triazolopyridine scaffolds, melting point determination is not an archaic practice but a strategic tool for efficient workflow management. It provides a rapid, reliable, and cost-effective assessment of purity that perfectly complements the detailed structural insights from modern spectroscopic techniques. By adhering to a rigorous, calibration-controlled protocol, researchers can generate trustworthy data that accelerates the design-make-test-analyze cycle. Integrating this classical method as the first analytical checkpoint ensures that only materials of sufficient purity are advanced to more resource-intensive characterization, optimizing time, and resources in the demanding field of drug discovery.

References

  • Melting-point depression - Grokipedia. (n.d.).
  • A.KRÜSS Optronic. (n.d.). Calibration standards melting point meters.
  • Lambda Photometrics. (n.d.). Melting Point Determination.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • Mettler Toledo. (n.d.). Melting Point Reference Standards to Verify Instrument Accuracy.
  • Reagecon. (n.d.). Melting Point Calibration Standards.
  • Crea Analytical. (n.d.). Calibration standards for melting point determination.
  • Sigma-Aldrich. (n.d.). Melting Point Standards.
  • IBChem. (n.d.). Melting point depression.
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ, 9(2), 1-19.
  • Wikipedia. (n.d.). Melting-point depression.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • University of Toronto. (n.d.). Melting Point and Thermometer Calibration.
  • Chen, X., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Stanford Research Systems. (n.d.). Melting Point Determination.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Gomaa, A. A. M., et al. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of the Iranian Chemical Society, 17(9), 2293-2302.
  • University of California, Irvine. (n.d.). Melting Points.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Decanol in Complex Matrices.
  • Ribeiro, C. J. A., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 228-232.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
  • University of Calgary. (n.d.). Melting point determination.
  • Al-dujaili, L. J., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104620.
  • Omics Online. (2024, October 4). Comparative Method Validation: Evaluating New Techniques Against Established Standards.
  • de Kock, C., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2319.

Sources

Elemental Analysis Standards for 5-Chloro-2-hydrazinyl-3-nitropyridine: A Comparative Guide for Reference Material Certification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently design analytical architectures to certify complex pharmaceutical intermediates. 5-Chloro-2-hydrazinyl-3-nitropyridine () is a highly functionalized pyridine derivative critical to the synthesis of various active pharmaceutical ingredients (APIs)[1]. Because it contains five distinct elements—Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen—establishing a rigorous elemental analysis standard is both challenging and essential.

This guide objectively compares the industry-standard methodologies used to certify the elemental composition of this compound, providing actionable experimental protocols, the causality behind analytical choices, and comparative performance data.

Section 1: Theoretical Baseline & Compound Characteristics

To validate any empirical data, we must first establish the theoretical elemental composition of 5-Chloro-2-hydrazinyl-3-nitropyridine (


, MW: 188.57  g/mol )[1]:
  • Carbon (C): 31.85%

  • Hydrogen (H): 2.67%

  • Nitrogen (N): 29.71%

  • Oxygen (O): 16.97%

  • Chlorine (Cl): 18.80%

Causality Insight: The exceptionally high nitrogen content (29.71%) combined with the energetic nitro and hydrazine moieties makes this compound prone to rapid, explosive decomposition during thermal analysis. Consequently, combustion-based elemental analyzers must be carefully calibrated with specific oxygen-donating fluxes to prevent incomplete combustion (e.g., the formation of refractory nitrogen oxides or carbon monoxide). Furthermore, the covalent chlorine atom necessitates specialized halogen trapping to prevent detector poisoning in standard CHNS analyzers[2].

Section 2: Comparative Analysis of Elemental Standardization Methods

Method A: The Gold Standard - Automated CHNS/O Combustion + USP <471> Oxygen Flask / IC
  • Mechanism: CHNS/O analysis utilizes high-temperature dynamic flash combustion (Pregl-Dumas method) to convert the sample into gaseous products (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ), which are separated via GC and detected by a Thermal Conductivity Detector (TCD)[3].
  • Chlorine Handling: Because standard CHNS analyzers cannot quantify halogens accurately without specialized modules, chlorine is independently quantified using the method, followed by Ion Chromatography (IC)[4].

  • Pros: Absolute quantification, directly traceable to primary standards (e.g., Acetanilide, BBOT), and exceptionally high precision[2].

  • Cons: Destructive, requires two separate workflows, and halogen wet-chemistry analysis is labor-intensive.

Method B: The Modern Orthogonal Approach - qNMR + XRF
  • Mechanism: Quantitative NMR (qNMR) uses a certified internal standard to determine the absolute mass fraction of the organic framework, while X-Ray Fluorescence (XRF) provides rapid, non-destructive quantification of the chlorine mass fraction.

  • Pros: Non-destructive (XRF), provides structural confirmation alongside purity (qNMR), and offers an extremely fast turnaround time.

  • Cons: Higher initial capital equipment cost; XRF requires matrix-matched calibration standards to achieve pharmaceutical-grade accuracy.

Section 3: Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies when certifying a 5-Chloro-2-hydrazinyl-3-nitropyridine reference standard.

Analytical ParameterMethod A: CHNS/O + USP <471>Method B: qNMR + XRF
Primary Analytes C, H, N, O, Cl (Absolute Mass %)Organic Framework Purity, Cl
Accuracy (Relative Error) < 0.3%< 0.5%
Precision (RSD, n=5) 0.15 - 0.25%0.40 - 0.60%
Sample Size Required 5 - 10 mg total15 - 20 mg total (Recoverable)
Destructive? YesNo (Sample can be recovered)
Turnaround Time 3 - 4 Hours< 1 Hour
Capital Equipment Cost Moderate (~$80k - $120k)High (~$300k - $500k)

Section 4: Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness, the following protocols are designed as self-validating systems , meaning the analytical run automatically proves its own accuracy through built-in control brackets.

Protocol 1: CHNS/O Dynamic Flash Combustion

Causality Insight: The Pregl-Dumas method relies on instantaneous oxidation. Because of the compound's halogen content, we must use a halogen scrubber (e.g., silver wool) in the combustion tube to prevent


 deposition on the TCD detector, which would artificially skew the nitrogen and carbon readings[2].
  • System Purge & Blanking: Purge the elemental analyzer with ultra-high purity Helium (carrier) and Oxygen (combustion). Run three empty tin capsules to establish a baseline blank.

    • Self-Validation Check: The third blank must show zero integrated area for C, H, N, and S.

  • Calibration: Weigh 2.0 - 3.0 mg of a certified reference standard (e.g., ,

    
    ) into tin capsules[3]. Run in triplicate to establish the K-factor calibration curve.
    
  • Sample Preparation: Accurately weigh 2.0 - 2.5 mg of 5-Chloro-2-hydrazinyl-3-nitropyridine into a tin capsule. Add ~1 mg of Vanadium Pentoxide (

    
    ) as an oxygen donor to ensure complete combustion of the refractory nitro-aromatic ring.
    
  • Combustion: Drop the capsule into the 1060°C combustion reactor[3]. The tin creates an exothermic flash (reaching ~1800°C), completely mineralizing the sample[2].

  • Detection & Bracketing: Gases pass through a reduction column (copper wire) to convert

    
     to 
    
    
    
    , then through a GC column to the TCD.
    • Self-Validation Check: Run a known standard every 10 samples. The run is only valid if the detector drift is <0.15% from the theoretical value.

Protocol 2: USP <471> Oxygen Flask Combustion for Chlorine

Causality Insight: Direct CHNS analyzers struggle with absolute halogen quantification. USP <471> utilizes a closed-system combustion where covalently bound chlorine is converted to free chloride gas, which is immediately absorbed into a basic solution. The platinum basket acts as a critical catalyst for this mineralization[4].

  • Preparation: Weigh 10.0 mg of the sample onto a halide-free filter paper fuse-strip[4].

  • Absorption Solution: Add 10 mL of 0.1 N

    
     and 1 mL of 30% 
    
    
    
    into a heavy-walled 500-mL conical flask. The
    
    
    ensures all volatile chlorine species are fully oxidized to stable chloride (
    
    
    ) ions.
  • Combustion: Flush the flask with pure

    
     for 3 minutes[4]. Place the sample in the platinum gauze carrier, ignite the fuse, and immediately seal the flask. (Caution: Perform behind a blast shield).
    
  • Absorption: Allow the flask to stand for 30 minutes with intermittent vigorous shaking to ensure 100% dissolution of the white

    
     smoke into the absorption liquid[4].
    
  • Quantification: Dilute the absorption liquid to 50 mL with ultra-pure water and inject into an Ion Chromatograph equipped with a conductivity detector.

  • Self-Validation Check: Run a blank filter paper to subtract background chloride. Run a certified 4-Chlorobenzoic acid standard; recovery must be between 98.0% - 102.0% to validate the sample data.

Section 5: Workflow Visualization

G cluster_0 Method A: Combustion & Wet Chemistry cluster_1 Method B: Orthogonal Spectroscopy Start 5-Chloro-2-hydrazinyl-3-nitropyridine (C5H5ClN4O2) CHNS CHNS/O Analyzer Pregl-Dumas Combustion Quantifies C, H, N, O Start->CHNS USP471 USP <471> Oxygen Flask + Ion Chromatography Quantifies Cl Start->USP471 qNMR Quantitative NMR (qNMR) Internal Standard Calibration Quantifies Organic Purity Start->qNMR XRF X-Ray Fluorescence (XRF) Non-Destructive Quantifies Cl Start->XRF CoA Data Reconciliation & Certificate of Analysis (CoA) CHNS->CoA USP471->CoA qNMR->CoA XRF->CoA

Workflow comparing traditional combustion vs. orthogonal spectroscopy for elemental certification.

References

  • United States Pharmacopeia (USP). General Chapter <471> OXYGEN FLASK COMBUSTION. Retrieved from:[Link]

  • VELP Scientifica. Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. Retrieved from:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-hydrazinyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Chloro-2-hydrazinyl-3-nitropyridine, a compound requiring careful handling due to its inherent chemical properties. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-2-hydrazinyl-3-nitropyridine was found in a comprehensive search of publicly available resources. The following guidance is based on the chemical's structure, which includes a chlorinated pyridine ring, a hydrazinyl group, and a nitro group. The hazards and disposal procedures are inferred from data on structurally related compounds and the known toxicological and reactivity profiles of these functional groups.[1] A thorough risk assessment must be conducted by qualified personnel before handling this compound.

Hazard Identification and Risk Assessment: A Proactive Approach

The molecular structure of 5-Chloro-2-hydrazinyl-3-nitropyridine suggests a combination of hazards that necessitate stringent safety protocols. The primary hazards are inferred from its constituent functional groups:

  • Pyridine Derivatives: Pyridine and its derivatives are generally considered hazardous waste.[2] They can be toxic and harmful to the environment.

  • Hydrazine Derivatives: Hydrazine and its derivatives are known for their high reactivity, toxicity, and potential carcinogenicity.[1][3][4][5] They can cause severe skin burns and eye damage.[4][5]

  • Aromatic Nitro Compounds: These compounds can be toxic and may have explosive properties, particularly when heated or subjected to shock.[1]

  • Chlorinated Organic Compounds: Many chlorinated organic compounds are persistent in the environment and can be toxic to aquatic life.[6][7]

Given these potential hazards, all waste containing 5-Chloro-2-hydrazinyl-3-nitropyridine must be treated as hazardous waste.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Chloro-2-hydrazinyl-3-nitropyridine or its waste, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This is crucial to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes of the chemical or its solutions, which can cause serious eye damage.[6][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, as the compound is likely to be a skin irritant and may be absorbed through the skin.[6][8]
Body Protection A lab coat, and for larger quantities or potential for splashing, a chemical-resistant apron or suit.Protects against contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if handling outside of a fume hood or if dust/aerosols can be generated.[9]Minimizes the risk of inhaling the compound, which may be harmful.[3][10]

All handling of 5-Chloro-2-hydrazinyl-3-nitropyridine, including waste preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

Waste Collection and Storage: Segregation is Key

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Collect all waste containing 5-Chloro-2-hydrazinyl-3-nitropyridine, including contaminated lab supplies (e.g., pipette tips, weighing paper), in a designated, compatible, and properly labeled hazardous waste container.[8]

  • Container Compatibility: The container must be made of a material that is non-reactive with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "5-Chloro-2-hydrazinyl-3-nitropyridine".[8] Include hazard pictograms for toxicity, corrosivity, and environmental hazard.

  • Secure Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated secondary containment area.[8][11][12] This area should be away from incompatible materials such as strong oxidizing agents and acids.[8][9]

Disposal Procedure: Incineration is the Preferred Method

Due to its chemical nature, 5-Chloro-2-hydrazinyl-3-nitropyridine should not be disposed of down the drain or in regular trash.[8] The recommended method of disposal is incineration by a licensed chemical destruction facility.

Causality behind Incineration:

  • Destruction of Hazardous Components: High-temperature incineration with flue gas scrubbing is effective in breaking down the chlorinated pyridine ring, the hydrazinyl group, and the nitro group into less harmful components.[2][11]

  • Environmental Protection: This method prevents the release of the toxic and persistent chemical into the environment.

Operational Steps for Disposal:

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

  • Provide Information: Be prepared to provide the full chemical name and any known hazard information to the disposal service.

  • Follow Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[2][11][13][14]

Spill Management: A Rapid and Safe Response

In the event of a spill, a quick and informed response is crucial to mitigate exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[8]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[8] Do not use combustible materials like paper towels as the primary absorbent for larger spills.

  • Collect the Waste: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[11][13]

  • Decontaminate the Area: Decontaminate the spill area with a suitable solvent (consult your EHS for recommendations), followed by a thorough cleaning with soap and water.[15] For biological-related work, a 10% bleach solution can be used, followed by wiping with water to remove residual bleach.[16]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2-hydrazinyl-3-nitropyridine.

start Start: Handling 5-Chloro-2-hydrazinyl- 3-nitropyridine Waste assess_hazards Assess Hazards (Toxic, Corrosive, Environmental) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->wear_ppe collect_waste Collect Waste in a Labeled, Compatible Container wear_ppe->collect_waste spill_check Is there a spill? collect_waste->spill_check spill_procedure Follow Spill Management Protocol (Evacuate, Contain, Clean) spill_check->spill_procedure Yes store_waste Store Sealed Container in a Cool, Dry, Ventilated Area spill_check->store_waste No spill_procedure->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Waste is Safely Managed for Disposal contact_ehs->end

Caption: Disposal workflow for 5-Chloro-2-hydrazinyl-3-nitropyridine.

References

  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • ECHEMI. (n.d.). Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • Benchchem. (n.d.). Safety and handling of 4-Hydrazinyl-3-nitrobenzonitrile.
  • Fisher Scientific. (2009, October 02). SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • ECHEMI. (n.d.). 5-Chloro-2-nitropyridine SDS, 52092-47-4 Safety Data Sheets.
  • Tokyo Chemical Industry. (2025, November 21). SAFETY DATA SHEET.
  • West Virginia University. (2023, March 06). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET.
  • Apollo Scientific. (2023, June 09). 3-Chloro-2-hydrazinopyridine.
  • Environmental Protection Agency. (2019, October 03). operating procedure.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • GOV.UK. (2016, January 15). Incident Management - Hydrazine.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE.
  • ECHEMI. (n.d.). 3-Chloro-2-hydrazinylpyridine Safety Data Sheets.
  • UC Santa Barbara. (n.d.). Hydrazine.
  • Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • eCFR. (2006, July 14). 40 CFR 261.24 -- Toxicity characteristic.
  • Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.

Sources

5-Chloro-2-hydrazinyl-3-nitropyridine: Comprehensive Safety & Handling Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5-Chloro-2-hydrazinyl-3-nitropyridine Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound: 5-Chloro-2-hydrazinyl-3-nitropyridine CAS: 22353-46-4 (Isomer variants may apply; verify specific lot) Physical State: Orange/Red Crystalline Solid

The Core Hazard Directive: Treat this compound not merely as a toxic organic solid, but as a metastable energetic precursor . The molecular coexistence of a hydrazine moiety (strong reducing agent/nucleophile) and a nitro group (oxidizer/energetic) on a pyridine core creates a "push-pull" electronic system. This structure is prone to rapid exothermic decomposition if subjected to thermal shock, friction, or incompatible chemical triggers.

Critical Risks:

  • Energetic Instability: Potential for deflagration upon heating or grinding.

  • Acute Toxicity: Hydrazine pharmacophore presents extreme inhalation and dermal absorption risks (neurotoxic/hepatotoxic).[1]

  • Sensitization: High potential for severe allergic dermatitis and respiratory sensitization.

Hazard Mechanism & Causality (Why We Do This)

To ensure safety, we must understand the chemical logic of the hazard.

Functional GroupHazard MechanismOperational Implication
Hydrazine (-NHNH₂) Nucleophilic Toxicity: Reacts with cellular DNA and proteins (alkylation). High vapor/dust toxicity.Zero Skin Contact: Standard nitrile gloves are insufficient for prolonged exposure. Double-gloving with specific breakthrough times is mandatory.
Nitro (-NO₂) Energetic Oxidizer: Provides internal oxygen for combustion. Destabilizes the crystal lattice under stress.No Metal Spatulas: Use only Teflon/ceramic tools to prevent friction sparks. Heat Limit: Never heat neat material >50°C.
Chloro- (-Cl) Lipophilicity: Increases skin absorption rates compared to non-halogenated analogs.Full Body Coverage: Tyvek sleeves are required to bridge the gap between glove and lab coat.
Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this tiered matrix based on your operational scale.

Tier 1: Analytical Scale (<100 mg)

For weighing standards, TLC, or small aliquots.

  • Respiratory: Fume hood sash at minimal working height (approx. 6 inches). If hood airflow is <100 fpm, use N95 particulate respirator.

  • Dermal (Hands): Double Glove System.

    • Inner: 4 mil Nitrile (Inspection layer).

    • Outer: 5 mil Nitrile or Neoprene (Sacrificial layer). Change outer gloves immediately upon splash.

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to dust migration risks.

Tier 2: Preparative Scale (>100 mg - 10 g)

For synthesis workup, recrystallization, or transfer.

  • Respiratory: Work strictly within a certified chemical fume hood. If handling dry powder outside a hood (e.g., balance transfer), a P100 Half-Face Respirator is mandatory.

  • Dermal (Hands): Silver Shield / 4H Laminate Gloves (Linear Low-Density Polyethylene).

    • Why: Hydrazines can permeate nitrile in <15 minutes. Laminate offers >4 hours breakthrough protection.

    • Fit: Wear tight nitrile gloves over the laminate gloves for dexterity.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Taping cuffs to gloves is recommended to prevent wrist exposure.

  • Shielding: Portable blast shield required during rotary evaporation or vacuum drying steps.

Operational Handling Protocols
Workflow Visualization: Safe Weighing & Transfer

HandlingWorkflow Start START: Material Retrieval Check Check Container Integrity (Crystals vs. Dust) Start->Check Static Neutralize Static Charge (Ionizing Fan) Check->Static Dusty/Fine Tooling Select Tooling: TEFLON or CERAMIC only Check->Tooling Crystalline Static->Tooling Weigh Weigh inside Fume Hood (Do not remove balance) Tooling->Weigh Dissolve Dissolve Immediately (Solvent suppresses dust) Weigh->Dissolve Clean Decontaminate Area (10% Bleach Wipe) Dissolve->Clean

Caption: Decision logic for minimizing static discharge and dust inhalation during solid handling.

Step-by-Step Protocol: Reaction Setup
  • Preparation:

    • Ensure the reaction vessel is grounded.[2]

    • Pre-weigh reagents into a tared vial inside the hood. Never weigh directly into the reaction flask on a benchtop balance.

    • Solvent Selection: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can increase the shock sensitivity of hydrazine derivatives in solution. Use Ethanol or Methanol where chemistry permits.

  • Transfer:

    • Use a wide-mouth funnel to prevent bridging of solids.

    • Technique: "Wet Transfer." Pre-wet the funnel with solvent before adding the solid to prevent static buildup.

  • Temperature Control:

    • Never heat this compound dry.[1]

    • During reaction, monitor internal temperature (IT) strictly. Exotherms are common with hydrazine substitutions. Keep IT < 80°C unless DSC (Differential Scanning Calorimetry) data confirms stability.

Emergency Response & Disposal
Spill Management (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don P100 respirator and Silver Shield gloves.

  • Suppress: Gently cover the spill with a solvent-wet pad (Ethanol) to prevent dust lofting.

  • Neutralize: Do NOT use dry sweeping. Wipe up with pads damp with water/ethanol.

  • Decontamination: Treat the surface with 10% Sodium Hypochlorite (Bleach).

    • Note: Bleach oxidizes hydrazine to Nitrogen gas (

      
      ). Ensure good ventilation as this reaction is exothermic and may release trace chloramines.
      
Waste Disposal
  • Segregation: Do not mix with general organic waste. Segregate into a container labeled "High Hazard: Hydrazine/Nitro Compound."

  • Destruction:

    • Small Scale (<500mg): Chemical oxidation using dilute hypochlorite (bleach) is effective for the hydrazine portion, but the nitro-pyridine core may remain toxic.

    • Large Scale:Incineration is the only acceptable disposal method. Send to a licensed hazardous waste facility with explicit labeling of "Explosive Potential."

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13590464, 5-Chloro-2-hydrazinylpyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine: Occupational Health Guideline. Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

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